Larotinib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H26ClFN4O4 |
|---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
6-[3-[(4aS,7aR)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]propoxy]-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C24H26ClFN4O4/c1-31-20-11-19-16(24(28-14-27-19)29-15-3-4-18(26)17(25)9-15)10-21(20)32-6-2-5-30-12-22-23(13-30)34-8-7-33-22/h3-4,9-11,14,22-23H,2,5-8,12-13H2,1H3,(H,27,28,29)/t22-,23+ |
InChI Key |
UFUKZMIXTOMMLU-ZRZAMGCNSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4C[C@@H]5[C@H](C4)OCCO5 |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CC5C(C4)OCCO5 |
Origin of Product |
United States |
Foundational & Exploratory
Larotinib's Targeted Strike: An In-depth Analysis of its Mechanism of Action in NTRK Fusion-Positive Non-Small Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Larotrectinib, a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinase (TRK), has emerged as a paradigm-shifting therapeutic agent for patients with Non-Small Cell Lung Cancer (NSCLC) harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the efficacy of larotrectinib in this specific patient population. It delves into the formation and function of oncogenic TRK fusion proteins, the intricate signaling cascades they activate, and the precise manner in which larotrectinib exerts its inhibitory effects. Furthermore, this document outlines the key experimental methodologies used to identify patients with NTRK fusion-positive NSCLC and to characterize the activity of larotrectinib. Finally, it explores the known mechanisms of acquired resistance to this targeted therapy, offering insights for the development of next-generation inhibitors and combination strategies.
Introduction: The Rise of a Tumor-Agnostic Therapy
The treatment landscape for Non-Small Cell Lung Cancer (NSCLC) has been revolutionized by the advent of targeted therapies directed against specific oncogenic driver mutations. While alterations in genes such as EGFR, ALK, and ROS1 are well-established therapeutic targets, fusions involving the Neurotrophic Tyrosine Receptor Kinase (NTRK) genes represent a rare but highly actionable molecular subtype of NSCLC.[1][2] NTRK gene fusions, which occur in approximately 0.1-1% of NSCLC cases, lead to the expression of chimeric TRK fusion proteins with constitutively active kinase domains.[1][3] These fusion proteins drive downstream signaling pathways that promote cellular proliferation, survival, and metastasis.
Larotrectinib (Vitraki®) is a potent and selective small-molecule inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[4][5] Its development and subsequent FDA approval marked a significant milestone in oncology, as it was one of the first cancer drugs to receive a tumor-agnostic indication, meaning its use is based on the presence of a specific biomarker (NTRK gene fusion) rather than the tumor's location in the body.[5][6] This guide will provide a detailed examination of larotrectinib's mechanism of action in the context of NTRK fusion-positive NSCLC.
The Molecular Underpinnings of NTRK Fusion-Positive NSCLC
Formation and Activation of TRK Fusion Proteins
NTRK gene fusions arise from chromosomal rearrangements that juxtapose the 3' region of one of the NTRK genes, which contains the kinase domain, with the 5' region of an unrelated gene.[7] This fusion event results in the expression of a chimeric protein that is constitutively active, meaning it signals continuously without the need for its natural ligand, neurotrophins.[8] The fusion partner provides a dimerization or oligomerization domain, which leads to the ligand-independent autophosphorylation and activation of the TRK kinase domain.[9]
In NSCLC, several fusion partners for NTRK1 and NTRK3 have been identified, with NTRK1 fusions being more common.[10] The resulting TRK fusion proteins are potent oncogenic drivers, promoting uncontrolled cell growth and survival.
Downstream Signaling Pathways
Once activated, TRK fusion proteins trigger a cascade of downstream signaling events that are crucial for tumor development and progression. The two major signaling pathways implicated in NTRK fusion-driven cancers are the Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-Kinase (PI3K)/AKT pathway.[1][11]
-
MAPK Pathway: The MAPK pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival. Activation of this pathway by TRK fusions leads to uncontrolled cell division.
-
PI3K/AKT Pathway: The PI3K/AKT pathway plays a central role in cell survival, growth, and metabolism. Its activation by TRK fusions inhibits apoptosis (programmed cell death) and promotes cell growth.
The constitutive activation of these pathways by TRK fusion proteins provides a strong rationale for the therapeutic targeting of the TRK kinase domain.
Figure 1: Simplified TRK fusion protein signaling pathway.
Larotrectinib: A Potent and Selective TRK Inhibitor
Mechanism of Action
Larotrectinib is an ATP-competitive inhibitor of the TRK kinase domain.[4] It binds with high affinity to the ATP-binding pocket of TRKA, TRKB, and TRKC, preventing the phosphorylation and activation of the kinase.[12] This blockade of TRK signaling effectively shuts down the downstream MAPK and PI3K/AKT pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in tumor cells that are dependent on TRK fusion proteins for their growth and survival.[11][13] The high selectivity of larotrectinib for TRK kinases over other kinases minimizes off-target effects, contributing to its favorable safety profile.[14]
Figure 2: Larotrectinib's inhibitory action on TRK signaling.
Clinical Efficacy in NTRK Fusion-Positive NSCLC
Clinical trials have demonstrated the remarkable efficacy of larotrectinib in patients with NTRK fusion-positive solid tumors, including NSCLC.[15][16] Pooled analyses of the phase 1 (NCT02122913), SCOUT (NCT02637687), and NAVIGATE (NCT02576431) trials have shown high overall response rates (ORR), durable responses, and a favorable safety profile.[17][18]
| Clinical Endpoint | Reported Value | Citation |
| Overall Response Rate (ORR) | 73% (in an analysis of 15 evaluable patients with lung cancer) | [19] |
| Median Duration of Response (DoR) | 33.9 months (in an updated analysis) | [10] |
| Median Progression-Free Survival (PFS) | 22.0 months (in an updated analysis) | [10] |
| Median Overall Survival (OS) | 39.3 months (in an updated analysis) | [10] |
These data underscore the profound and durable clinical benefit of larotrectinib in patients with NTRK fusion-positive NSCLC.
Experimental Protocols for Identification and Characterization
The identification of patients with NTRK fusion-positive NSCLC is critical for guiding treatment decisions with larotrectinib. Several laboratory techniques are employed for this purpose, each with its own advantages and limitations.
Detection of NTRK Gene Fusions
Figure 3: Workflow for the detection of NTRK gene fusions.
4.1.1. Immunohistochemistry (IHC)
-
Principle: IHC is a widely available and cost-effective screening method that detects the overexpression of TRK proteins, which can be indicative of an underlying NTRK gene fusion.[20]
-
Methodology:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Heat-induced epitope retrieval is performed to unmask the target antigen.
-
Sections are incubated with a primary antibody that recognizes the C-terminal region of TRK proteins, such as the rabbit monoclonal antibody clone EPR17341.[4][13]
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate (e.g., DAB) to produce a colored signal at the site of the antigen.
-
The slides are counterstained, dehydrated, and mounted for microscopic examination.
-
-
Interpretation: A positive result is typically characterized by cytoplasmic and/or nuclear staining in the tumor cells.[4] However, IHC is not specific for fusion proteins and can also detect wild-type TRK expression. Therefore, positive or equivocal IHC results should be confirmed by a molecular method.[21]
4.1.2. Fluorescence In Situ Hybridization (FISH)
-
Principle: FISH is a cytogenetic technique that uses fluorescently labeled DNA probes to detect specific DNA sequences in chromosomes. Break-apart probes are commonly used to identify gene rearrangements.[22]
-
Methodology:
-
FFPE tissue sections are pretreated to allow probe penetration.
-
A pair of fluorescently labeled probes, one binding to the 5' end and the other to the 3' end of the NTRK gene, are hybridized to the denatured cellular DNA.
-
The slides are washed to remove unbound probes and counterstained with a DNA-specific dye (e.g., DAPI).
-
The fluorescent signals are visualized using a fluorescence microscope.
-
-
Interpretation: In a normal cell, the two probes will appear as a single, fused signal. In a cell with an NTRK gene rearrangement, the probes will be separated, resulting in distinct red and green signals.[23] A major limitation of FISH is the need for three separate assays to test for fusions in NTRK1, NTRK2, and NTRK3.[22]
4.1.3. Next-Generation Sequencing (NGS)
-
Principle: NGS is a high-throughput sequencing technology that can simultaneously analyze multiple genes for various types of genomic alterations, including gene fusions. RNA-based NGS is the preferred method for detecting NTRK fusions as it directly sequences the fusion transcripts.[2][10]
-
Methodology:
-
RNA is extracted from FFPE tumor tissue.
-
The RNA is reverse transcribed into complementary DNA (cDNA).
-
The cDNA is fragmented, and adapters containing sequencing primers and barcodes are ligated to the ends.
-
The adapter-ligated cDNA fragments are amplified by PCR to create a sequencing library.
-
The library is sequenced on an NGS platform.
-
Bioinformatic analysis is performed to align the sequencing reads to a reference genome and identify fusion transcripts.
-
-
Interpretation: The presence of sequencing reads that span the junction of an NTRK gene and a fusion partner confirms the presence of an NTRK gene fusion.
In Vitro Assays for Larotrectinib Activity
4.2.1. Kinase Inhibition Assay (IC50 Determination)
-
Principle: This assay measures the concentration of larotrectinib required to inhibit the activity of a TRK kinase by 50% (IC50).
-
Methodology (Example using a fluorescence-based assay):
-
Recombinant TRK kinase is incubated with a fluorescently labeled ATP-competitive tracer.
-
Binding of the tracer to the kinase results in a high fluorescence resonance energy transfer (FRET) signal.
-
Increasing concentrations of larotrectinib are added, which compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.
-
The IC50 value is calculated from the dose-response curve.
-
-
Expected Outcome: Larotrectinib exhibits low nanomolar IC50 values against TRKA, TRKB, and TRKC, demonstrating its high potency.[14]
4.2.2. Cell Viability Assay (e.g., MTT Assay)
-
Principle: This assay assesses the effect of larotrectinib on the viability of NTRK fusion-positive cancer cell lines.
-
Methodology:
-
NTRK fusion-positive NSCLC cells are seeded in 96-well plates and treated with increasing concentrations of larotrectinib for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[24]
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
-
Interpretation: A decrease in absorbance with increasing concentrations of larotrectinib indicates a reduction in cell viability.
Mechanisms of Resistance to Larotrectinib
Despite the durable responses observed with larotrectinib, acquired resistance can eventually develop. The mechanisms of resistance can be broadly categorized as on-target and off-target.[1]
On-Target Resistance
On-target resistance mechanisms involve mutations in the NTRK gene itself, which interfere with the binding of larotrectinib to the TRK kinase domain. The most common on-target resistance mutations occur in the solvent front and gatekeeper residues of the ATP-binding pocket.[1][25] These mutations sterically hinder the binding of larotrectinib, rendering it less effective.
Off-Target Resistance
Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the TRK signaling cascade.[1] These "bypass tracks" can be activated by mutations or amplifications of other oncogenes, such as BRAF or KRAS.[10] The activation of these parallel pathways allows the tumor cells to continue to proliferate and survive despite the inhibition of TRK signaling by larotrectinib.
Figure 4: Overview of larotrectinib resistance mechanisms.
Conclusion and Future Directions
Larotrectinib has transformed the treatment paradigm for patients with NTRK fusion-positive NSCLC by providing a highly effective and well-tolerated targeted therapy. Its mechanism of action, centered on the potent and selective inhibition of TRK fusion proteins, has been extensively validated in preclinical and clinical studies. The identification of patients who are likely to benefit from larotrectinib relies on accurate and timely molecular testing. While acquired resistance remains a clinical challenge, a deeper understanding of the underlying mechanisms is paving the way for the development of next-generation TRK inhibitors and rational combination strategies to overcome resistance and further improve patient outcomes. The success of larotrectinib serves as a powerful testament to the potential of precision oncology in the management of NSCLC and other solid tumors.
References
- 1. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NTRK Fusion Detection in Cancer [illumina.com]
- 3. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applicability of pan-TRK immunohistochemistry for identification of NTRK fusions in lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NTRK Gene Fusions in Non-Small-Cell Lung Cancer: Real-World Screening Data of 1068 Unselected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemosensitivity testing of small cell lung cancer using the MTT assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NGS library preparation [qiagen.com]
- 10. ntrktesting.com [ntrktesting.com]
- 11. Consensus Recommendations to Optimize the Detection and Reporting of NTRK Gene Fusions by RNA-Based Next-Generation Sequencing [mdpi.com]
- 12. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diagnostics.roche.com [diagnostics.roche.com]
- 14. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. targetedonc.com [targetedonc.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. FISHing for NTRK | NTRK US Website [ntrktesting.com]
- 22. NTRK Fusions, from the Diagnostic Algorithm to Innovative Treatment in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. captodayonline.com [captodayonline.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
Larotinib: A Deep Dive into its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larotrectinib is a first-in-class, highly selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins (TRKA, TRKB, and TRKC).[1][2] Its development and subsequent approval represent a significant advancement in precision oncology, offering a tumor-agnostic therapeutic approach for patients with cancers harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions.[1][2] This technical guide provides a comprehensive overview of larotrectinib's target profile, its remarkable kinase selectivity, the underlying signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Introduction: The TRK Family and its Oncogenic Role
The Tropomyosin Receptor Kinase (TRK) family, encoded by the NTRK1, NTRK2, and NTRK3 genes, plays a crucial role in the development and function of the nervous system.[3][4] These receptor tyrosine kinases are activated by neurotrophins, leading to downstream signaling cascades that regulate neuronal survival, differentiation, and proliferation.[3]
Chromosomal rearrangements resulting in NTRK gene fusions are oncogenic drivers in a wide range of adult and pediatric solid tumors.[2] These fusions lead to the expression of chimeric TRK proteins with constitutively active kinase domains, driving uncontrolled cell growth and survival through pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways.[1][3]
Larotrectinib is a potent and selective small-molecule inhibitor designed to target the ATP-binding site of all three TRK family members, thereby blocking their catalytic activity and inhibiting downstream oncogenic signaling.[1]
Target Profile and Kinase Selectivity
Larotrectinib exhibits potent and highly selective inhibition of TRKA, TRKB, and TRKC. This selectivity is a key attribute, minimizing off-target effects and contributing to its favorable safety profile.
Quantitative Kinase Inhibition Profile
The inhibitory activity of larotrectinib against the TRK family and a panel of other kinases has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against TRK kinases.
| Kinase Target | IC50 (nmol/L) | Reference |
| TRKA | 6.5 | [5] |
| TRKB | 8.1 | [5] |
| TRKC | 10.6 | [5] |
Kinase Selectivity Profile
Larotrectinib's high degree of selectivity has been demonstrated in broad kinase screening panels. In a screen against 226 non-TRK kinases at a concentration of 1000 nmol/L, larotrectinib inhibited only one non-TRK kinase, TNK2, with an IC50 of 576 nmol/L, showcasing a selectivity of over 100-fold for TRK kinases.[5]
| Off-Target Kinase | IC50 (nmol/L) | Fold Selectivity (vs. TRKA) | Reference |
| TNK2 | 576 | >88-fold | [5] |
TRK Signaling Pathway
Larotrectinib exerts its therapeutic effect by inhibiting the TRK signaling cascade. Upon binding of a neurotrophin ligand, TRK receptors dimerize and autophosphorylate, creating docking sites for various adaptor proteins and enzymes that initiate downstream signaling. The three major signaling pathways activated by TRK receptors are:
-
MAPK/ERK Pathway: Primarily involved in cell proliferation and differentiation.
-
PI3K/AKT Pathway: Crucial for cell survival and inhibition of apoptosis.
-
PLCγ Pathway: Plays a role in cell growth and differentiation.
By blocking the initial phosphorylation event, larotrectinib effectively shuts down these oncogenic signaling cascades.
Caption: TRK Signaling Pathway and Larotrectinib's Point of Inhibition.
Experimental Protocols
The following sections describe representative experimental methodologies for determining the kinase selectivity and inhibitory profile of a compound like larotrectinib.
In Vitro Kinase Inhibition Assay (Radiometric Assay)
This assay directly measures the phosphorylation of a substrate by a kinase.
Objective: To determine the IC50 value of larotrectinib against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Larotrectinib at various concentrations
-
Phosphocellulose paper or other capture membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and kinase reaction buffer.
-
Add larotrectinib at a range of concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the larotrectinib concentration to determine the IC50 value.
Kinase Binding Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the displacement of a fluorescently labeled tracer from the kinase active site by an inhibitor.
Objective: To determine the binding affinity (Ki or IC50) of larotrectinib to a panel of kinases.
Materials:
-
Purified, tagged (e.g., GST, His) recombinant kinases
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Larotrectinib at various concentrations
-
Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a solution of the kinase and the europium-labeled anti-tag antibody in assay buffer.
-
In a microplate, add larotrectinib at a range of concentrations.
-
Add the kinase/antibody mixture to the wells containing larotrectinib.
-
Add the Alexa Fluor™ 647-labeled kinase tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal on a microplate reader (excitation ~340 nm, emission at ~615 nm for europium and ~665 nm for Alexa Fluor™ 647).
-
The FRET signal is proportional to the amount of tracer bound to the kinase. A decrease in the FRET signal indicates displacement of the tracer by larotrectinib.
-
Plot the FRET signal against the logarithm of the larotrectinib concentration to determine the IC50 value.
Caption: Workflow for a TR-FRET Based Kinase Binding Assay.
Cellular Phospho-Protein Immunoassay
This assay measures the phosphorylation of a specific downstream target of a kinase within a cellular context.
Objective: To confirm the on-target activity of larotrectinib by measuring the inhibition of TRK-mediated phosphorylation in cells.
Materials:
-
Cancer cell line expressing a TRK fusion protein
-
Cell culture medium and supplements
-
Larotrectinib at various concentrations
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies: one specific for the total target protein (e.g., total ERK) and another for the phosphorylated form (e.g., phospho-ERK)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore
-
Detection substrate (e.g., chemiluminescent or fluorescent)
-
Microplate reader or Western blot imaging system
Procedure:
-
Seed the TRK fusion-positive cancer cells in a multi-well plate and allow them to adhere.
-
Treat the cells with larotrectinib at a range of concentrations for a specific duration.
-
Lyse the cells using a lysis buffer to extract the proteins.
-
Determine the protein concentration of the lysates.
-
Perform an immunoassay (e.g., ELISA or Western blot) using the cell lysates.
-
ELISA: Coat a microplate with a capture antibody for the total protein. Add cell lysates, followed by the detection antibody for the phosphorylated protein. Add a substrate and measure the signal.
-
Western Blot: Separate the proteins in the cell lysates by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies for both the total and phosphorylated proteins, followed by secondary antibodies for detection.
-
-
Quantify the levels of the phosphorylated protein relative to the total protein.
-
Plot the percentage of inhibition of phosphorylation against the logarithm of the larotrectinib concentration to determine the cellular IC50 value.
Conclusion
Larotrectinib is a paradigm of modern targeted cancer therapy, demonstrating that a deep understanding of a drug's target profile and kinase selectivity can lead to highly effective and well-tolerated treatments. Its potent and selective inhibition of the TRK family of kinases provides a durable clinical benefit to patients with TRK fusion-positive cancers, regardless of the tumor's tissue of origin. The experimental methodologies outlined in this guide are fundamental to the characterization of such targeted inhibitors, ensuring a thorough evaluation of their potency, selectivity, and mechanism of action. Continued research and the application of these techniques will undoubtedly pave the way for the development of the next generation of precision oncology therapeutics.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Preclinical Discovery and Development of Larotinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larotinib is a potent and selective, orally bioavailable, small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This technical guide provides a comprehensive overview of the preclinical discovery and development of this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and toxicology studies. The data presented herein supported the progression of this compound into clinical development for the treatment of cancers driven by EGFR mutations.
Introduction
The epidermal growth factor receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a well-validated target in oncology.[1][2] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC) and esophageal squamous cell carcinoma (ESCC).[3][4] this compound was developed as a first-generation EGFR tyrosine kinase inhibitor (TKI) with the aim of providing a potent and selective therapeutic option for patients with EGFR-driven malignancies.[3][4]
Mechanism of Action
This compound is a reversible, pan-ErbB inhibitor that competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain.[1] This action inhibits EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[5][6][7][8]
Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and activation of its intracellular tyrosine kinase domain. This leads to the phosphorylation of key tyrosine residues, creating docking sites for adaptor proteins like Grb2 and Shc. These proteins, in turn, activate downstream signaling cascades that ultimately regulate gene expression and cellular processes. This compound blocks the initial phosphorylation step, thereby inhibiting the entire downstream signaling cascade.
Caption: this compound inhibits EGFR signaling.
Preclinical Pharmacology
In Vitro Studies
Objective: To determine the inhibitory activity of this compound against wild-type and mutant forms of EGFR.
Methodology: The inhibitory activity of this compound was assessed using a biochemical kinase assay. Recombinant human EGFR proteins (wild-type and various mutants) were incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound. The extent of substrate phosphorylation was measured, and the half-maximal inhibitory concentration (IC50) was calculated.
Results: this compound demonstrated potent inhibitory activity against wild-type EGFR and clinically relevant activating mutations.
| Target | IC50 (nM) |
| EGFR (Wild-Type) | 0.611 |
| EGFR (L858R mutant) | 0.563 |
| EGFR (L861Q mutant) | 0.423 |
| EGFR (exon 19 del) | Potently Inhibited |
Data sourced from a Phase I clinical trial publication citing unpublished preclinical data.[9]
Objective: To evaluate the anti-proliferative effect of this compound on human cancer cell lines with varying EGFR status.
Methodology: Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability was assessed using a standard colorimetric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity. The IC50 values, representing the concentration of this compound required to inhibit cell growth by 50%, were then determined.
Results: this compound is expected to show potent anti-proliferative activity in cell lines harboring activating EGFR mutations. (Specific IC50 values for cell lines were not publicly available in the searched documents).
In Vivo Studies
Objective: To assess the anti-tumor efficacy of this compound in vivo.
Methodology: Human tumor xenograft models were established by subcutaneously implanting human cancer cells into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally, and tumor volume and body weight were measured regularly. At the end of the study, tumors were excised and weighed.
Results: In a preclinical pharmacodynamic study using tumor-bearing mice, this compound demonstrated dose-dependent antitumor activity.[9][10] A dose of 18 mg/kg resulted in a tumor-inhibiting rate exceeding 60%.[9][10] Furthermore, preclinical studies indicated high concentrations of this compound in tumor tissue, with a tumor-to-plasma AUC ratio of over 20.[3][11][12]
Preclinical Pharmacokinetics
A preclinical tissue distribution study confirmed that this compound had a better distribution in esophageal tumor tissues compared to other EGFR-TKIs.[3][11] In vitro metabolism studies indicated that approximately 85% of this compound is metabolized by the CYP3A4 enzyme.[9]
Preclinical Toxicology
Toxicology studies were conducted in Sprague-Dawley rats and beagle dogs to assess the safety profile of this compound.[9]
| Species | NOAEL (mg/kg) | LOAEL (mg/kg) | MTD (mg/kg) |
| Sprague-Dawley Rat | 10 | - | 20 |
| Beagle Dog | - | 5 | 25 |
NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level; MTD: Maximum Tolerated Dose.[9]
Experimental Workflows
In Vitro Kinase Inhibition Assay Workflow
Caption: Workflow for in vitro kinase inhibition assay.
In Vivo Xenograft Model Workflow
Caption: Workflow for in vivo xenograft tumor model.
Conclusion
The preclinical data for this compound demonstrate its potent and selective inhibition of EGFR, leading to significant anti-proliferative and anti-tumor activity in in vitro and in vivo models of EGFR-driven cancers. The favorable pharmacokinetic and toxicology profiles supported its advancement into clinical trials. These foundational studies were instrumental in establishing the therapeutic potential of this compound for the treatment of patients with advanced solid tumors harboring EGFR mutations.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com.cn [promega.com.cn]
- 3. 2.8. In vivo tumor xenograft studies in mice [bio-protocol.org]
- 4. atcc.org [atcc.org]
- 5. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]
- 6. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. agilent.com [agilent.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BiTE® Xenograft Protocol [protocols.io]
Larotinib: A Deep Dive into its Chemical Architecture and Synthesis
For Immediate Release
[City, State] – [Date] – Larotinib, a potent, orally active, small-molecule inhibitor of the epidermal growth factor receptor (EGFR), has emerged as a significant agent in the landscape of targeted cancer therapy. This technical guide provides an in-depth exploration of the chemical structure and synthesis of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound, a first-generation EGFR tyrosine kinase inhibitor, possesses a quinazoline-based core structure.[1] Its chemical formula is C24H26ClFN4O4, and it has a molecular weight of 488.94 g/mol . The molecule's specific arrangement of functional groups allows for high-affinity binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its signaling function.[2] The mesylate salt form of this compound is often used in clinical formulations.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H26ClFN4O4 | [Not explicitly stated] |
| Molecular Weight | 488.94 g/mol | [Not explicitly stated] |
| Appearance | White to off-white solid | [Not explicitly stated] |
| CAS Number | 1438072-11-7 | [Not explicitly stated] |
Synthesis Pathway
An efficient and scalable synthesis process for this compound has been developed, significantly improving upon earlier routes. The optimized process boasts an overall yield of 55.6%, a substantial increase from the initial 16.2%, and is capable of producing over 110 kg in a single batch.[4] The synthesis commences with the regulatory starting material, 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate.[4]
A key intermediate in the synthesis of this compound, which is also common to the synthesis of Gefitinib, is 4-(3-chloro-4-fluorophenylamino)-6-hydroxy-7-methoxy-quinazoline.[5] The synthesis of this intermediate has been optimized for continuous flow production.[5]
The overall synthetic strategy involves the construction of the core quinazoline scaffold followed by the introduction of the side chains through nucleophilic substitution and other standard organic transformations.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and its intermediates are crucial for reproducibility. The following is a summarized methodology based on published literature.
Synthesis of 4-(3-chloro-4-fluorophenylamino)-6-hydroxy-7-methoxy-quinazoline:
The synthesis of this key intermediate can be achieved through a continuous flow process.[5] The Vilsmeier reagent, prepared from oxalyl chloride and DMF, is reacted with the starting quinazolinone derivative in a suitable solvent like DCE within a microreactor.[5] The resulting chlorinated intermediate is then reacted with 3-chloro-4-fluoroaniline in a subsequent flow reactor to yield the desired product.[5] This continuous flow setup allows for precise control of reaction parameters and improved safety and efficiency.[5]
Final Assembly of this compound:
The final steps of the synthesis involve the coupling of the key quinazoline intermediate with the appropriate side chain. This is typically achieved through a nucleophilic substitution reaction where the hydroxyl group on the quinazoline core is first activated, for example, by conversion to a leaving group, followed by reaction with the amine-containing side chain. Purification of the final product is achieved through crystallization, avoiding the need for laborious column chromatography.[4]
Table 2: Key Reaction Parameters
| Step | Reagents | Solvent | Key Conditions | Yield | Reference |
| Chlorination | Oxalyl chloride, DMF | DCE | Continuous flow reactor | High | [5] |
| Amination | 3-chloro-4-fluoroaniline | DCE | Continuous flow reactor | High | [5] |
| Final Coupling | - | - | - | - | [4] |
| Overall | - | - | - | 55.6% | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the EGFR signaling pathway.[1] EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[6] this compound binds to the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and subsequent activation.[2]
The inhibition of EGFR by this compound blocks several key downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[7][8] The MAPK pathway is a critical regulator of cell proliferation, while the PI3K-AKT-mTOR pathway is essential for cell survival and growth.[7][8] By blocking these pathways, this compound effectively halts the uncontrolled growth and survival of cancer cells that are dependent on EGFR signaling.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound. The development of an efficient and scalable synthesis process is a significant advancement for the production of this important anti-cancer agent. A thorough understanding of its interaction with the EGFR signaling pathway is fundamental for its rational application in the clinic and for the development of next-generation inhibitors.
References
- 1. This compound in patients with advanced and previously treated esophageal squamous cell carcinoma with epidermal growth factor receptor overexpression or amplification: an open-label, multicenter phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ClinPGx [clinpgx.org]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Larotinib EGFR binding affinity and kinetics
An In-Depth Technical Guide on the EGFR Binding Affinity and Kinetics of Osimertinib
Disclaimer: Initial searches for "Larotinib" did not yield information on a specific EGFR inhibitor with that name. It is presumed that this may be a typographical error. This guide will focus on Osimertinib , a well-characterized and clinically significant third-generation irreversible EGFR inhibitor, to provide a comprehensive overview of EGFR binding affinity and kinetics.
Introduction to Osimertinib and EGFR
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Aberrant EGFR signaling, often driven by mutations, is a key factor in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3]
Osimertinib (marketed as Tagrisso™) is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to selectively target both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[4][5][6]
Mechanism of Action of Osimertinib
Osimertinib functions as an irreversible inhibitor of EGFR.[7] Its chemical structure includes a reactive acrylamide group that forms a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[6][7] This irreversible binding blocks the ATP-dependent phosphorylation of EGFR, thereby inhibiting the activation of downstream signaling pathways that promote tumor growth and survival.[7][8] A key advantage of Osimertinib is its high selectivity for mutant forms of EGFR over the wild-type (WT) receptor, which is believed to contribute to its favorable safety profile.[6][9]
EGFR Binding Affinity and Kinetics of Osimertinib
The efficacy and selectivity of Osimertinib are underpinned by its binding affinity and kinetics to various forms of the EGFR protein. The following tables summarize key quantitative data from kinetic studies.
Table 1: Binding Affinity and Inactivation Rates of Osimertinib for EGFR Variants
| EGFR Variant | Ki (nM) | kinact (s-1) | kinact/Ki (µM-1s-1) |
| Wild-Type (WT) | 460 ± 100 | 0.006 ± 0.001 | 13 ± 3 |
| L858R | 150 ± 30 | 0.019 ± 0.001 | 127 ± 26 |
| L858R/T790M | 27 ± 3 | 0.017 ± 0.001 | 630 ± 70 |
Data sourced from kinetic studies of Osimertinib.[10]
Key Interpretations:
-
Ki (Inhibition Constant): Represents the reversible binding affinity of Osimertinib to EGFR. A lower Ki value indicates tighter binding. Osimertinib binds approximately 3-fold tighter to the L858R mutant and 17-fold tighter to the double mutant L858R/T790M compared to WT EGFR.[10]
-
kinact (Inactivation Rate): Represents the rate of covalent bond formation between Osimertinib and the C797 residue. Osimertinib reacts about 3-fold faster with both the L858R and L858R/T790M mutants compared to WT EGFR.[10]
-
kinact/Ki (Overall Efficiency): This ratio is a measure of the overall efficiency of the inhibitor. Osimertinib inactivates the L858R and L858R/T790M mutants with approximately 20- and 50-fold higher efficiency, respectively, compared to WT EGFR.[10]
Experimental Protocols
The determination of the binding affinity and kinetics of irreversible inhibitors like Osimertinib requires specialized experimental methodologies. A combination of steady-state and pre-steady-state enzyme kinetics is often employed.[10]
Determination of Kinetic Parameters (Ki and kinact)
Objective: To determine the reversible binding affinity (Ki) and the rate of covalent modification (kinact) of Osimertinib against different EGFR variants.
Materials:
-
Purified recombinant EGFR kinase domains (WT, L858R, L858R/T790M)
-
Osimertinib
-
ATP
-
Substrate peptide
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
Methodology:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of Osimertinib in the assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding the EGFR enzyme to a mixture of the substrate peptide, ATP, and varying concentrations of Osimertinib.
-
Time-Course Measurement: Monitor the progress of the enzymatic reaction over time by measuring the amount of product formed (or substrate consumed) at multiple time points. This is typically done by quantifying ADP production.
-
Data Analysis:
-
The observed rate constants (kobs) at different inhibitor concentrations are determined by fitting the progress curves to an appropriate equation for irreversible inhibition.
-
A plot of kobs versus the inhibitor concentration is then generated. This plot will be hyperbolic.
-
The data from this plot are fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the values for Ki and kinact.
-
Experimental Workflow Diagram
EGFR Signaling Pathway and Inhibition by Osimertinib
Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine residues. This creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades that are crucial for cell proliferation and survival.[2][11]
Key Downstream Pathways:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation, differentiation, and survival.[12][13]
-
PI3K-AKT-mTOR Pathway: This cascade is a central regulator of cell growth, metabolism, and survival.[2][12][13]
Osimertinib inhibits EGFR at the beginning of these cascades, preventing the phosphorylation events that are necessary for their activation.
EGFR Signaling Pathway Diagram
Conclusion
Osimertinib demonstrates a high degree of selectivity and efficiency for mutant forms of EGFR, particularly the T790M resistance mutation, as evidenced by its binding affinity and kinetic parameters. The irreversible covalent bond it forms with the C797 residue leads to sustained inhibition of the downstream signaling pathways that drive tumor growth. A thorough understanding of these binding characteristics, determined through detailed kinetic studies, is fundamental to appreciating its clinical efficacy and its role in the targeted therapy of EGFR-mutated cancers.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action for Tagrisso (osimertinib) [myastrazeneca.co.uk]
- 5. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 9. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]
- 13. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Larotrectinib's Interruption of the Ras/Raf/MAPK Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larotrectinib, a first-in-class, highly selective tropomyosin receptor kinase (TRK) inhibitor, has demonstrated significant efficacy in the treatment of various solid tumors harboring neurotrophic tyrosine receptor kinase (NTRK) gene fusions. These fusions lead to the constitutive activation of TRK fusion proteins, which in turn aberrantly activate downstream oncogenic signaling pathways, including the Ras/Raf/MAPK cascade. This technical guide provides an in-depth analysis of the mechanism by which larotrectinib exerts its effects on the Ras/Raf/MAPK pathway, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes.
Introduction: The Role of NTRK Fusions and the Ras/Raf/MAPK Pathway in Cancer
Neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) encode for TRK proteins (TRKA, TRKB, and TRKC), which are critical for the development and function of the nervous system.[1] In the context of cancer, chromosomal rearrangements can lead to the fusion of an NTRK gene with an unrelated gene, resulting in the expression of a chimeric TRK fusion protein.[2] This fusion event leads to ligand-independent dimerization and constitutive activation of the TRK kinase domain, driving uncontrolled cell proliferation and survival.[1][3]
One of the key downstream signaling cascades activated by TRK fusion proteins is the Ras/Raf/MAPK (mitogen-activated protein kinase) pathway. This pathway is a central regulator of cell growth, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. The signaling cascade is initiated by the activation of the small GTPase Ras, which then recruits and activates Raf kinases. Raf, in turn, phosphorylates and activates MEK (MAPK/ERK kinase), which subsequently phosphorylates and activates ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell cycle progression and proliferation.
Mechanism of Action: Larotrectinib as a Potent TRK Inhibitor
Larotrectinib is a small molecule inhibitor that targets the ATP-binding site of TRK proteins, preventing their autophosphorylation and subsequent activation of downstream signaling pathways.[3] Its high selectivity for TRK kinases minimizes off-target effects. By inhibiting the activity of the constitutively active TRK fusion proteins, larotrectinib effectively shuts down the aberrant signaling that drives tumor growth, including the hyperactivation of the Ras/Raf/MAPK pathway.[1]
Quantitative Data: Efficacy of Larotrectinib
The efficacy of larotrectinib has been demonstrated in both preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of Larotrectinib
| Target | IC50 (nmol/L) |
| TRKA | 5 |
| TRKB | 11 |
| TRKC | 11 |
Data sourced from preclinical studies demonstrating the potent and selective inhibition of TRK kinases by larotrectinib.[3]
Table 2: Clinical Efficacy of Larotrectinib in Patients with TRK Fusion-Positive Cancers (Integrated Analysis of Three Clinical Trials)
| Endpoint | Result | 95% Confidence Interval |
| Overall Response Rate (ORR) | 75% | 61% - 85% |
| Complete Response (CR) | 13% | - |
| Partial Response (PR) | 62% | - |
| Median Duration of Response | Not Reached | - |
| 1-Year Progression-Free Survival | 55% | - |
Data from a pooled analysis of the first 55 enrolled patients in three clinical trials (NCT02122913, NCT02637687, NCT02576431), showcasing the durable responses across various tumor types.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of larotrectinib on the Ras/Raf/MAPK pathway.
Western Blotting for Phosphorylated MEK and ERK
This protocol is designed to assess the phosphorylation status of key downstream effectors in the Ras/Raf/MAPK pathway following treatment with larotrectinib.
Materials:
-
NTRK fusion-positive cancer cell lines (e.g., KM12)
-
Larotrectinib
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MEK (Ser217/221), anti-total MEK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed NTRK fusion-positive cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of larotrectinib or vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to larotrectinib treatment.
Materials:
-
NTRK fusion-positive cancer cell lines
-
Larotrectinib
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of larotrectinib or vehicle control for a specified period (e.g., 72 hours).
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of larotrectinib.
In Vivo Xenograft Model
This protocol describes the evaluation of larotrectinib's anti-tumor activity in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
NTRK fusion-positive cancer cells
-
Matrigel (optional)
-
Larotrectinib formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of NTRK fusion-positive cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer larotrectinib or vehicle control to the respective groups daily via oral gavage.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition by larotrectinib.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key biological and experimental processes described in this guide.
Caption: Larotrectinib inhibits the TRK fusion protein, blocking the Ras/Raf/MAPK pathway.
Caption: Workflow for Western blot analysis of MAPK pathway inhibition.
Caption: Key steps in the MTT cell viability assay workflow.
Resistance Mechanisms
Despite the remarkable efficacy of larotrectinib, acquired resistance can emerge. While on-target resistance mutations in the NTRK kinase domain can occur, off-target resistance mechanisms are also observed. Notably, reactivation of the MAPK pathway through acquired mutations in genes such as BRAF or KRAS can bypass the TRK inhibition by larotrectinib and restore downstream signaling, leading to tumor progression. This highlights the critical role of the Ras/Raf/MAPK pathway in both the initial response and subsequent resistance to TRK-targeted therapy.
Conclusion
Larotrectinib is a highly effective targeted therapy for TRK fusion-positive cancers. Its mechanism of action is centered on the potent and selective inhibition of TRK fusion proteins, leading to a direct and profound suppression of the downstream Ras/Raf/MAPK signaling pathway. The quantitative data from preclinical and clinical studies unequivocally demonstrate its ability to induce significant and durable tumor responses. The experimental protocols outlined in this guide provide a framework for the continued investigation of larotrectinib and other TRK inhibitors, as well as for the elucidation of resistance mechanisms. A thorough understanding of the interplay between larotrectinib and the Ras/Raf/MAPK pathway is paramount for optimizing its clinical use and developing strategies to overcome resistance.
References
The Impact of Larotinib on PI3K/AKT Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larotinib is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated promising antitumor activity in cancers characterized by EGFR overexpression or amplification, such as esophageal squamous cell carcinoma (ESCC)[1]. As with other EGFR TKIs, its mechanism of action involves the inhibition of EGFR autophosphorylation, which in turn is intended to suppress downstream oncogenic signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway. This technical guide provides an in-depth analysis of the anticipated impact of this compound on PI3K/AKT signaling, drawing upon data from analogous first-generation EGFR TKIs, gefitinib and erlotinib. It includes a review of the signaling cascade, quantitative data on the effects of these inhibitors, detailed experimental protocols for assessing pathway modulation, and visual representations of the key molecular interactions.
Introduction: The EGFR-PI3K/AKT Signaling Axis
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation[2]. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins. One of the critical downstream pathways activated by EGFR is the PI3K/AKT pathway[2][3].
Activation of PI3K leads to the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the cell membrane, most notably AKT and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and subsequent activation of AKT by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2). Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting apoptosis and stimulating cell cycle progression and proliferation[4].
In many cancers, aberrant activation of the EGFR-PI3K/AKT axis, through EGFR mutations, amplification, or ligand overexpression, is a key driver of tumorigenesis.
This compound: A First-Generation EGFR Tyrosine Kinase Inhibitor
This compound is a reversible, first-generation EGFR TKI that competes with adenosine triphosphate (ATP) at the tyrosine kinase domain of EGFR[2]. Preclinical studies have indicated a high selectivity of this compound for the EGFR kinase[2]. By inhibiting EGFR autophosphorylation, this compound is designed to block the initiation of downstream signaling cascades, including the PI3K/AKT pathway. Clinical trials have shown its efficacy in patients with advanced ESCC harboring EGFR overexpression or amplification[1].
Quantitative Analysis of First-Generation EGFR TKI Effects on PI3K/AKT Signaling
While specific quantitative data for this compound's direct impact on PI3K/AKT signaling is not yet widely published, extensive research on its counterparts, gefitinib and erlotinib, provides a strong predictive framework. The following tables summarize key quantitative findings from studies on these analogous compounds.
Table 1: IC50 Values of Gefitinib in Lung Cancer Cell Lines with Varying Sensitivity
| Cell Line | Gefitinib IC50 (µM) | EGFR Status | PI3K/AKT Pathway Status | Reference |
| PC9 | ≤ 1 | Exon 19 deletion | Sensitive, Akt phosphorylation without ligand stimulation | [5][6] |
| PC14 | 1 < IC50 ≤ 10 | Wild-type | Intermediate-sensitive, Akt phosphorylation without ligand stimulation | [5][6] |
| A549 | > 10 | Wild-type | Resistant, low basal Akt phosphorylation | [5][6] |
| H1650GR | 50.0 ± 3.0 | Exon 19 deletion | Gefitinib-resistant, sustained p-Akt | [7] |
Summary: The sensitivity of cancer cell lines to gefitinib correlates with their dependence on the EGFR-PI3K/AKT signaling pathway. Cells with activating EGFR mutations and constitutive Akt phosphorylation are generally more sensitive. Resistance is often associated with the maintenance of AKT activation despite EGFR inhibition.
Table 2: Effect of Erlotinib on Downstream Signaling Components
| Target | Cell Line | Erlotinib IC50 (nmol/L) | Reference |
| HER2 Phosphorylation | HER2/HER3-expressing | 150 | [8] |
| p42/p44 MAPK Phosphorylation | HER2/HER3-expressing | 160 | [8] |
| Akt Phosphorylation | HER2/HER3-expressing | 720 | [8] |
| EGFR Phosphorylation | High EGFR-expressing | 20 | [8] |
Summary: Erlotinib effectively inhibits EGFR phosphorylation at low nanomolar concentrations. The inhibition of downstream effectors like AKT requires higher concentrations, suggesting a potential for pathway reactivation or the influence of other signaling inputs. In erlotinib-resistant cells, a significant reduction in AKT phosphorylation is often not observed[9].
Experimental Protocols
The following is a detailed protocol for assessing the phosphorylation status of key proteins within the PI3K/AKT pathway in response to EGFR TKI treatment, such as this compound. This protocol is a synthesis of standard Western blotting procedures.
Western Blot Analysis of PI3K/AKT Pathway Activation
Objective: To determine the effect of this compound on the phosphorylation levels of EGFR, AKT, and downstream targets like S6 ribosomal protein.
Materials:
-
Cell Lines: Appropriate cancer cell lines (e.g., ESCC cell lines with EGFR overexpression).
-
This compound: Stock solution of known concentration.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Appropriate percentage polyacrylamide gels.
-
Transfer Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: BSA is often preferred for phospho-antibodies to reduce background[10].
-
Primary Antibodies:
-
Rabbit anti-phospho-EGFR (Tyr1068)
-
Rabbit anti-total-EGFR
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total-AKT
-
Rabbit anti-phospho-S6 (Ser235/236)
-
Rabbit anti-total-S6
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL Western blotting detection reagents.
-
Imaging System: Chemiluminescence imager.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Treat cells with varying concentrations of this compound (or vehicle control) for the desired time points (e.g., 1, 6, 12, 24 hours).
-
Optional: Stimulate cells with EGF (e.g., 10 ng/mL) for a short period (e.g., 10 minutes) before harvesting to assess the inhibition of ligand-induced signaling.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest or a loading control like β-actin.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative phosphorylation level.
-
Visualizing the Impact of this compound on PI3K/AKT Signaling
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the mechanism of action of this compound.
Caption: The EGFR-PI3K/AKT signaling pathway.
Caption: Mechanism of this compound action on the PI3K/AKT pathway.
Resistance Mechanisms Involving the PI3K/AKT Pathway
A critical consideration in the clinical application of this compound and other first-generation EGFR TKIs is the development of resistance. The PI3K/AKT pathway is a central hub for resistance mechanisms. These can include:
-
PIK3CA Mutations: Activating mutations in the catalytic subunit of PI3K can lead to constitutive pathway activation, bypassing the need for upstream EGFR signaling.
-
PTEN Loss: Loss of the tumor suppressor PTEN, which dephosphorylates PIP3, results in sustained PI3K/AKT signaling.
-
Activation of Alternative Receptor Tyrosine Kinases (RTKs): Upregulation or amplification of other RTKs, such as MET or HER2, can activate the PI3K/AKT pathway independently of EGFR.
Understanding these resistance mechanisms is crucial for the development of combination therapies to overcome resistance to this compound.
Conclusion
This compound, as a first-generation EGFR TKI, is expected to inhibit the PI3K/AKT signaling pathway in EGFR-dependent cancer cells. Based on data from analogous compounds, its efficacy will likely be greatest in tumors that are "addicted" to the EGFR signaling axis for PI3K/AKT activation. However, the potential for both intrinsic and acquired resistance through the persistent activation of the PI3K/AKT pathway underscores the importance of monitoring this signaling cascade in patients treated with this compound. The experimental protocols and conceptual frameworks provided in this guide offer a basis for the continued investigation of this compound's molecular effects and the development of strategies to enhance its therapeutic potential.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. SMPDB [smpdb.ca]
- 4. mdpi.com [mdpi.com]
- 5. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Involvement of the AKT Pathway in Resistance to Erlotinib and Cabozantinib in Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Larotinib in Esophageal Squamous Cell Carcinoma (ESCC) Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the available preclinical and clinical data on Larotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in the context of esophageal squamous cell carcinoma (ESCC). The information is compiled from peer-reviewed publications and clinical trial data to support ongoing research and development efforts in this field.
Introduction
Esophageal squamous cell carcinoma (ESCC) is a prevalent and aggressive malignancy with a poor prognosis. A significant portion of ESCC tumors exhibit overexpression or amplification of the epidermal growth factor receptor (EGFR), making it a rational target for therapeutic intervention. This compound is a novel, first-generation EGFR TKI that has been investigated for its anti-tumor activity in ESCC models. This document summarizes the key findings from these studies.
Mechanism of Action: EGFR Signaling Pathway
This compound functions by competitively inhibiting the ATP binding site of the intracellular tyrosine kinase domain of EGFR. This action blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, and metastasis. The primary pathways affected include the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.
Caption: this compound inhibits EGFR autophosphorylation and downstream signaling.
Data Presentation
The following tables summarize the quantitative data from preclinical and clinical studies of this compound in ESCC models.
Table 1: Preclinical Efficacy of this compound in an ESCC Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | - |
| This compound | 100 | 75.8 |
Note: Data extracted from supplementary materials of a phase 1b clinical trial publication. The specific ESCC cell line used for the xenograft model was not detailed in the available documents.
Table 2: Clinical Efficacy of this compound in a Phase 1b Study of Advanced ESCC Patients (NCT03888092)[1][2][3]
| Parameter | 250 mg (n=3) | 300 mg (n=25) | 350 mg (n=53) | All Patients (n=81) |
| Investigator-Assessed Overall Response Rate (ORR) | 0% | 0% | 20.0% | 13.7% |
| Independent Review Committee (IRC)-Assessed ORR | 0% | 0% | 16.3% | 13.9% |
| IRC-Assessed Disease Control Rate (DCR) | - | - | 61.2% | - |
| Median Progression-Free Survival (PFS) in months (95% CI) | - | - | 3.4 (2.4-3.7) | - |
| Median Overall Survival (OS) in months (95% CI) | - | - | 8.0 (4.9-10.2) | - |
Experimental Protocols
Preclinical In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in an ESCC xenograft mouse model.
Animal Model:
-
Species: Mice (strain not specified).
-
Tumor Model: Subcutaneous xenograft of an unspecified human ESCC cell line.
Treatment:
-
Test Article: this compound.
-
Vehicle: Not specified.
-
Dosing: 100 mg/kg administered orally, once daily.
-
Duration: Not specified.
Efficacy Evaluation:
-
Tumor volume was measured at regular intervals.
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of vehicle group)] x 100.
Caption: Workflow for the preclinical ESCC xenograft study.
Phase 1b Clinical Trial (NCT03888092)
Objective: To evaluate the efficacy and safety of this compound in patients with advanced ESCC with EGFR overexpression or amplification who have been pretreated with one or more systemic regimens.[1][2]
Study Design:
Patient Population:
-
Inclusion Criteria:
-
Age 18-75 years.[3]
-
Histologically or cytologically confirmed locally advanced or metastatic ESCC.[3]
-
ECOG performance status of 0 or 1.[3]
-
Progression after at least one prior line of systemic therapy.[3]
-
EGFR overexpression (IHC 3+) or amplification (FISH positive).[2]
-
At least one measurable lesion according to RECIST v1.1.[4]
-
-
Exclusion Criteria:
Treatment:
-
This compound administered orally once daily at doses of 250 mg, 300 mg, or 350 mg.[1]
Efficacy Assessment:
-
Tumor response was evaluated every 8 weeks according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 by both investigators and an Independent Radiology Review (IRC).[1]
-
Primary endpoint: Overall Response Rate (ORR).[6]
-
Secondary endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[6]
Caption: Workflow for the Phase 1b clinical trial of this compound in ESCC.
Conclusion
The available data suggests that this compound demonstrates anti-tumor activity in preclinical and clinical models of ESCC, particularly in tumors with EGFR overexpression or amplification. The phase 1b clinical trial showed promising efficacy at the 350 mg dose, with a manageable safety profile.[1][6][2] Further investigation, including a phase 3 clinical trial, is underway to confirm these findings.[1][6] This technical guide provides a foundational understanding of the current state of this compound research in ESCC for professionals in the field.
References
- 1. This compound in patients with advanced and previously treated esophageal squamous cell carcinoma with epidermal growth factor receptor overexpression or amplification: an open-label, multicenter phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound in patients with advanced and previously treated esophageal squamous cell carcinoma with epidermal growth factor receptor overexpression or amplification: an open-label, multicenter phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Larotrectinib In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotrectinib is a highly selective and potent inhibitor of Tropomyosin Receptor Kinases (TRK) A, B, and C, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] Chromosomal rearrangements resulting in NTRK gene fusions can lead to the production of constitutively active TRK fusion proteins that act as oncogenic drivers, promoting cell proliferation and survival in a variety of tumor types.[2] Larotrectinib functions by blocking the ATP binding site of the TRK proteins, thereby inhibiting their kinase activity and downstream signaling.[3] This targeted inhibition has demonstrated significant anti-tumor activity in both in vitro and in vivo models of TRK fusion-positive cancers.[1]
These application notes provide detailed protocols for assessing the in vitro efficacy of Larotrectinib on the viability of cancer cell lines, particularly those harboring NTRK gene fusions. The provided methodologies for the colorimetric MTT assay and the luminescent CellTiter-Glo® assay are standard procedures for determining dose-dependent effects on cell viability.
Data Presentation
Table 1: In Vitro Efficacy of Larotrectinib
| Target/Cell Line | Fusion Gene | Cancer Type | Assay Type | IC50 (nM) | Reference |
| TRKA | N/A | N/A | Enzymatic Assay | 6.5 | [3] |
| TRKB | N/A | N/A | Enzymatic Assay | 8.1 | [3] |
| TRKC | N/A | N/A | Enzymatic Assay | 10.6 | [3] |
| COLO205 | Not Specified | Colon Cancer | CCK-8 Assay | 356 | [4] |
| HCT116 | Not Specified | Colon Cancer | CCK-8 Assay | 305 | [4] |
| KM12 | TPM3-NTRK1 | Colorectal Cancer | Not Specified | Dose-dependent inhibition | [3] |
| Lung Adenocarcinoma Cell Line | MPRIP-NTRK1 | Lung Cancer | Not Specified | Dose-dependent inhibition | [3] |
| Acute Myeloid Leukemia Cell Line | ETV6-NTRK3 | Leukemia | Not Specified | Dose-dependent inhibition | [3] |
Signaling Pathway
Larotrectinib inhibits the phosphorylation of TRK fusion proteins, which in turn blocks downstream signaling pathways crucial for tumor cell growth and survival. These pathways include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT), and Phospholipase C-gamma (PLCγ) pathways.[5]
Larotrectinib inhibits TRK fusion proteins, blocking downstream signaling.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6][7]
Materials:
-
TRK fusion-positive cancer cell lines (e.g., KM12, or other relevant lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Larotrectinib stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of Larotrectinib in complete culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest Larotrectinib concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Larotrectinib dilutions or control solutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the Larotrectinib concentration to generate a dose-response curve and determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[3][4] The assay generates a luminescent signal that is proportional to the amount of ATP present.[3]
Materials:
-
TRK fusion-positive cancer cell lines
-
Complete cell culture medium
-
Larotrectinib stock solution (10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of Larotrectinib in complete culture medium.
-
Include a vehicle control and a no-cell control.
-
Add 100 µL of the prepared dilutions or control solutions to the wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[4][9]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[4]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4][9]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][9]
-
-
Luminescence Measurement:
-
Record the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the data and determine the IC50 value as described for the MTT assay.
-
Experimental Workflow
Workflow for in vitro cell viability assays with Larotrectinib.
References
- 1. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. news.cancerconnect.com [news.cancerconnect.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clinical response to larotrectinib in adult Philadelphia chromosome–like ALL with cryptic ETV6-NTRK3 rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complete Response on Larotrectinib in NTRK2 Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Larotinib IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotrectinib (formerly known as LOXO-101) is a highly potent and selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins: TRKA, TRKB, and TRKC.[1][2][3] These kinases play a crucial role in the development and function of the nervous system. In certain cancers, chromosomal rearrangements can lead to the fusion of Neurotrophic Tyrosine Receptor Kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) with other genes. These fusion events result in the production of chimeric TRK fusion proteins that are constitutively active, leading to uncontrolled cell proliferation and tumor growth.[1] Larotrectinib is designed to target and inhibit these oncogenic TRK fusion proteins, making it a tumor-agnostic therapy for patients with NTRK gene fusion-positive solid tumors. The determination of the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the in vitro potency of Larotrectinib against various cancer cell lines, providing essential data for preclinical and clinical development.
Mechanism of Action
Larotrectinib functions as an ATP-competitive inhibitor of TRKA, TRKB, and TRKC kinases.[3] In cancers harboring NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to the activation of downstream signaling pathways that drive tumor cell proliferation and survival. The primary signaling cascades activated by TRK fusion proteins include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/AKT, and Phospholipase C gamma (PLCγ) pathways. By binding to the ATP-binding pocket of the TRK kinase domain, Larotrectinib blocks the phosphorylation and activation of these downstream effectors, thereby inhibiting tumor growth and inducing apoptosis.
References
Application Notes and Protocols: Larotinib's Effect on EGFR Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larotinib is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target the ATP-binding site of the EGFR kinase domain.[1] This mechanism of action prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that promote cell proliferation, survival, and migration.[1][2] Dysregulation of the EGFR signaling cascade is a well-documented driver in various malignancies, making it a key target for therapeutic intervention.[3] This document provides a detailed protocol for assessing the in vitro efficacy of this compound in inhibiting EGFR phosphorylation using western blotting, a fundamental technique for characterizing the molecular effects of targeted therapies.
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that, upon ligand binding, dimerizes and activates its intrinsic tyrosine kinase activity.[2] This leads to the phosphorylation of specific tyrosine residues within its cytoplasmic domain, creating docking sites for various signaling proteins and initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[2][4] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell growth.[3]
This compound, as a first-generation EGFR TKI, competes with ATP for binding to the kinase domain, thereby inhibiting receptor autophosphorylation and subsequent signal transduction.[1] Western blotting is a robust and widely used method to detect and quantify the levels of specific proteins, including the phosphorylated forms of EGFR (p-EGFR). By comparing the levels of p-EGFR in cancer cells treated with this compound to untreated controls, researchers can determine the drug's potency and cellular mechanism of action.
EGFR Signaling Pathway and this compound Inhibition
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and this compound's mechanism of action.
Experimental Protocol: Western Blot for p-EGFR
This protocol details the steps for treating a suitable cancer cell line with this compound and subsequently analyzing the phosphorylation status of EGFR via western blotting. A431 cells, which overexpress wild-type EGFR, are a common model for such studies.[5][6][7]
Materials:
-
Cell Line: A431 (human epidermoid carcinoma) or other suitable cancer cell line with high EGFR expression.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Epidermal Growth Factor (EGF): For stimulating EGFR phosphorylation.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: 8% polyacrylamide gels.
-
Transfer Buffer: Standard Tris-Glycine buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-EGFR (Tyr1068) antibody.
-
Rabbit anti-total EGFR antibody.
-
Mouse anti-β-actin antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence detection system.
Procedure:
-
Cell Culture and Treatment:
-
Culture A431 cells in DMEM with 10% FBS until they reach 70-80% confluency.
-
Serum-starve the cells for 12-16 hours in serum-free DMEM to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 2 hours.[8]
-
Stimulate the cells with 100 ng/mL EGF for 15 minutes at 37°C.[9]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an 8% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 90 minutes.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-EGFR (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution in 5% milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
For loading control and total EGFR, the membrane can be stripped and re-probed with anti-total EGFR and anti-β-actin antibodies.
-
Western Blot Workflow Diagram
Caption: A streamlined workflow for the western blot protocol.
Data Presentation
The following table presents illustrative quantitative data for the inhibition of EGFR phosphorylation by a first-generation TKI, similar to what would be expected for this compound. The data is derived from densitometric analysis of western blot bands, normalized to total EGFR and the untreated control.
| This compound Concentration (µM) | p-EGFR/Total EGFR Ratio (Normalized) | % Inhibition |
| 0 (Control) | 1.00 | 0% |
| 0.01 | 0.85 | 15% |
| 0.1 | 0.45 | 55% |
| 1.0 | 0.15 | 85% |
| 10.0 | 0.05 | 95% |
Note: This data is for illustrative purposes to demonstrate the expected dose-dependent inhibition of EGFR phosphorylation by a first-generation TKI and is not derived from actual experiments with this compound. The IC50 for inhibition of EGFR phosphorylation by first-generation TKIs like gefitinib and erlotinib in cell-based assays is typically in the nanomolar range.[7][8]
Conclusion
This application note provides a comprehensive protocol for evaluating the inhibitory effect of this compound on EGFR phosphorylation in a cancer cell line model. The detailed methodology and illustrative data serve as a valuable resource for researchers in oncology and drug development. Adherence to this protocol will enable the generation of robust and reproducible data to characterize the molecular pharmacology of this compound and other EGFR inhibitors. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental procedure.
References
- 1. Epidermal growth factor receptor first generation tyrosine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Constitutive and ligand-induced EGFR signaling triggers distinct and mutually exclusive downstream signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effects of erlotinib in combination with berberine in A431 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Larotinib Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing and utilizing a larotrectinib xenograft mouse model. Larotrectinib is a potent and highly selective inhibitor of Tropomyosin Receptor Kinases (TRK) A, B, and C, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Gene fusions involving these kinases are oncogenic drivers in a wide range of adult and pediatric solid tumors. The protocols outlined below are designed to facilitate preclinical efficacy studies of larotrectinib in a well-characterized xenograft model.
Introduction
Larotrectinib is a first-in-class TRK inhibitor that has demonstrated significant and durable anti-tumor activity in patients with TRK fusion-positive cancers, irrespective of tumor histology.[1][2][3] Preclinical in vivo models are crucial for understanding the mechanisms of action, evaluating efficacy, and exploring potential resistance mechanisms. The KM-12 human colorectal carcinoma cell line, which harbors a TPM3-NTRK1 gene fusion, is a widely used and relevant model for studying the effects of TRK inhibitors like larotrectinib.[1] In preclinical studies, larotrectinib has been shown to cause a dose-dependent inhibition of tumor growth in xenograft models.[3]
Signaling Pathway of TRK Fusion and Larotrectinib Inhibition
TRK fusion proteins lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. Larotrectinib selectively inhibits TRKA, TRKB, and TRKC, thereby blocking these oncogenic signals.
Experimental Protocols
The following protocols provide a detailed methodology for a larotrectinib xenograft mouse model study using the KM-12 cell line.
Cell Culture
-
Cell Line: KM-12 (human colorectal adenocarcinoma)
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Animal Model
-
Animal Strain: Athymic Nude (nu/nu) mice, female, 4-6 weeks old.
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
Tumor Implantation
-
Harvest KM-12 cells during their logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix.
-
Inject 5 x 106 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.
Experimental Workflow
Treatment Protocol
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Preparation: Prepare larotrectinib for oral administration in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing:
-
Treatment Group: Administer larotrectinib orally at a dose of 10 mg/kg, twice daily.
-
Control Group: Administer the vehicle solution orally at the same volume and schedule as the treatment group.
-
-
Duration: Continue treatment for a predefined period, typically 14-21 days.
-
Monitoring: Continue to measure tumor volume and mouse body weight every 2-3 days throughout the treatment period.
Data Presentation
Quantitative data from preclinical xenograft studies with larotrectinib is not extensively available in publicly accessible literature. Preclinical studies have consistently reported "significant tumor growth inhibition" in xenograft models harboring NTRK fusions. For instance, in a nude mouse model with KM12 cells, a 2-week oral treatment with larotrectinib resulted in significantly reduced tumor growth.[4] However, specific numerical data such as Tumor Growth Inhibition (TGI) percentages are not detailed in the available resources.
The table below is a template for how such data would be presented.
| Treatment Group | Dose (mg/kg, p.o.) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Twice Daily | Data not available | - |
| Larotrectinib | 10 | Twice Daily | Data not available | Data not available |
Note: Specific quantitative data on tumor growth inhibition from preclinical xenograft studies of larotrectinib are not publicly available. The efficacy has been described qualitatively as significant.
Endpoints and Analysis
-
Primary Endpoint: Tumor growth inhibition. This can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100
-
Secondary Endpoints:
-
Body weight changes to assess toxicity.
-
Tumor regression.
-
Overall survival.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the mean tumor volumes between the treatment and control groups. A p-value of < 0.05 is typically considered statistically significant.
Conclusion
The larotrectinib xenograft mouse model using the KM-12 cell line provides a robust platform for evaluating the in vivo efficacy of this targeted therapy. The detailed protocols and application notes presented here are intended to guide researchers in designing and executing preclinical studies to further investigate the therapeutic potential of larotrectinib and other TRK inhibitors. While specific quantitative preclinical data is limited in the public domain, the qualitative evidence strongly supports the potent anti-tumor activity of larotrectinib in TRK fusion-positive cancers.
References
- 1. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 4. pubcompare.ai [pubcompare.ai]
Preparation of Larotrectinib for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larotrectinib is a potent and highly selective inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) and is utilized in the study of TRK fusion-positive cancers.[1][2] This document provides detailed application notes and protocols for the preparation of Larotrectinib for in vivo studies, focusing on formulation strategies for oral administration in animal models. The information compiled herein is intended to ensure consistent and effective delivery of the compound for pre-clinical research.
Physicochemical Properties and Solubility
Larotrectinib is commercially available as Larotrectinib sulfate.[1][2] Understanding its solubility is critical for the development of a stable and bioavailable formulation for in vivo experiments. The following table summarizes the solubility of Larotrectinib in common laboratory solvents. It is recommended to use fresh, anhydrous solvents, particularly for DMSO, as its moisture-absorbing nature can reduce the solubility of the compound.[2]
| Solvent | Solubility | Notes |
| DMSO | 50 mg/mL (94.96 mM) - 100 mg/mL (189.92 mM) | Sonication is recommended.[2][3] Use fresh DMSO.[2] |
| Ethanol | 10 mg/mL (18.99 mM) | Sonication is recommended.[3] |
| PBS | 12.5 mg/mL (23.74 mM) | Requires sonication for dissolution.[1] |
Recommended Vehicles for In Vivo Oral Administration
The selection of an appropriate vehicle is paramount for ensuring the stability, bioavailability, and tolerability of Larotrectinib in animal models. For oral gavage, several vehicle formulations have been reported. The concentration of DMSO should be minimized, especially for sensitive animal models like nude or transgenic mice, where it should be kept below 2%.[3] For normal mice, the DMSO concentration should generally be kept below 10%.[3]
| Vehicle Composition | Achievable Concentration | Reference Protocol |
| 10% DMSO, 90% Corn Oil | ≥ 3.25 mg/mL (6.17 mM) | Protocol 1: Dissolve Larotrectinib in DMSO to create a stock solution (e.g., 32.5 mg/mL). Add 100 µL of the DMSO stock to 900 µL of corn oil and mix thoroughly to achieve a final volume of 1 mL. This protocol is not recommended for studies exceeding a half-month duration.[1] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 2.5 mg/mL (4.75 mM) | Protocol 2: Prepare a stock solution of Larotrectinib in DMSO. In a sterile tube, sequentially add 5% DMSO, 40% PEG300, and 5% Tween-80, mixing well after each addition. Finally, add 50% saline to reach the final volume and mix until a clear solution is formed. |
| 5% DMSO, 95% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.75 mM) | Protocol 3: Prepare a 20% (w/v) solution of SBE-β-CD in saline. Prepare a stock solution of Larotrectinib in DMSO. Add 5% of the DMSO stock to 95% of the 20% SBE-β-CD in saline solution and mix thoroughly.[1] |
| Labrafac; polyglycolyzed glyceride | 10-100 mg/kg (dosage) | Note: Specific formulation ratios are not detailed in the provided references, but this vehicle has been used for oral administration (p.o.) in mice.[3] |
Experimental Protocols
General Guidelines for Preparation
-
Fresh Preparation: It is highly recommended to prepare fresh solutions for each experiment and use them promptly to ensure stability and potency.
-
Aseptic Technique: Employ sterile techniques during preparation to prevent contamination, especially for long-term studies.
-
Sonication and Heating: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Solvent Quality: Use high-purity, anhydrous solvents.
-
Control Group: Always include a vehicle-only control group in your in vivo experiments to account for any effects of the vehicle itself.[3]
Step-by-Step Formulation Protocol (using 10% DMSO, 90% Corn Oil)
-
Calculate Required Amount: Determine the total volume of the formulation needed based on the number of animals, their weight, and the dosing volume.
-
Prepare Larotrectinib Stock Solution: Weigh the required amount of Larotrectinib sulfate powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 32.5 mg/mL). Vortex and/or sonicate briefly to ensure complete dissolution.
-
Vehicle Preparation: In a sterile conical tube, add the required volume of corn oil.
-
Final Formulation: While vortexing the corn oil, slowly add the calculated volume of the Larotrectinib DMSO stock solution to achieve the final desired concentration and a 10% DMSO volume.
-
Homogenization: Continue to vortex or mix the final formulation until it is a homogenous and clear solution.
-
Administration: Administer the formulation to the animals via oral gavage at the specified dose.
Stability and Storage
-
Powder: Larotrectinib sulfate powder should be stored at -20°C for long-term stability (up to 3 years).[4]
-
In Solvent: Stock solutions in DMSO can be stored at -80°C for up to one year.[3]
-
Formulations: As a general best practice, working formulations for in vivo studies should be prepared fresh daily. The 20% SBE-β-CD in saline solution can be stored at 4°C for up to one week.[1][5]
In Vivo Study Considerations
In mouse models, Larotrectinib has been administered orally at doses ranging from 10 to 100 mg/kg.[2][3] It has demonstrated dose-dependent tumor inhibition in xenograft models.[1][6] Larotrectinib exhibits good oral bioavailability (33-100% in rats and monkeys) and has low brain penetration.[1]
Signaling Pathway and Experimental Workflow
Larotrectinib Signaling Pathway
Larotrectinib is a selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family of receptors (TRKA, TRKB, and TRKC).[1][2] In cancers with NTRK gene fusions, the resulting chimeric TRK fusion proteins are constitutively active, leading to uncontrolled cell proliferation and survival.[7] Larotrectinib blocks the ATP-binding site of the TRK receptors, thereby inhibiting downstream signaling pathways, which can induce G1 cell-cycle arrest and apoptosis.[2][6]
Caption: Larotrectinib inhibits TRK fusion proteins.
Experimental Workflow for In Vivo Preparation
The following diagram outlines the general workflow for preparing Larotrectinib for in vivo studies.
Caption: Workflow for Larotrectinib formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Larotrectinib sulfate | Apoptosis | Trk receptor | TargetMol [targetmol.com]
- 4. (R)-Larotrectinib-LOXO-101;-ARRY-470) I CAS#: 1223404-68-9 I TRK inhibitor I InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bayer.com [bayer.com]
Application Notes and Protocols for Larotrectinib Use in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotrectinib (Vitrakvi®) is a first-in-class, highly selective, ATP-competitive inhibitor of the Tropomyosin Receptor Kinase (TRK) family of receptors (TRKA, TRKB, and TRKC).[1] Genetic alterations involving Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions lead to the expression of constitutively active TRK fusion proteins that act as oncogenic drivers in a wide range of adult and pediatric solid tumors. Larotrectinib has demonstrated significant and durable anti-tumor activity in patients with TRK fusion-positive cancers, leading to its tumor-agnostic approval.[2][3]
Three-dimensional (3D) cell culture models, such as tumor spheroids and patient-derived organoids (PDOs), are increasingly recognized for their ability to more accurately recapitulate the complex tumor microenvironment compared to traditional 2D cell cultures. These models provide a valuable platform for preclinical drug evaluation, offering insights into drug efficacy, penetration, and the development of resistance. This document provides detailed application notes and protocols for the use of Larotrectinib in 3D cell culture models of NTRK fusion-positive cancers.
Mechanism of Action and Signaling Pathway
NTRK gene fusions result in the constitutive activation of TRK receptor tyrosine kinases, leading to uncontrolled cell proliferation and survival. This activation triggers downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/AKT, and phospholipase C-gamma (PLCγ) pathways.[1] Larotrectinib selectively binds to the ATP-binding pocket of the TRK kinase domain, inhibiting its phosphorylation and subsequent activation of these downstream pathways. This inhibition ultimately leads to cell cycle arrest and apoptosis in tumor cells dependent on TRK fusion signaling.
Figure 1: Simplified signaling pathway of NTRK fusion proteins and the inhibitory action of Larotrectinib.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data for Larotrectinib from various studies. It is important to note that while clinical data is robust, specific quantitative data from 3D cell culture models is still emerging. The provided IC50 values from enzyme assays can serve as a starting point for determining appropriate concentration ranges in 3D culture experiments.
| Parameter | Value | Source |
| IC50 (TRKA, TRKB, TRKC) | 5 - 11 nM (in purified enzyme assays) | [4] |
| Recommended Adult Dose | 100 mg twice daily | [2][5] |
| Time to Response (Clinical) | Median of 1.8 months | [3][6][7] |
| Treatment Duration (Clinical) | Ranged from 0.1 to 67.9+ months | [3][6] |
Table 1: Key Pharmacodynamic and Clinical Parameters of Larotrectinib.
| Tumor Type (in clinical trials) | Overall Response Rate (ORR) | Source |
| NTRK Fusion-Positive Solid Tumors (Adult & Pediatric) | 69% - 79% | [3] |
| NTRK Fusion-Positive Lung Cancer | 73% | [6] |
| NTRK Fusion-Positive Thyroid Carcinoma | 65% | [2] |
Table 2: Clinical Efficacy of Larotrectinib in Various NTRK Fusion-Positive Cancers.
Experimental Protocols
The following protocols provide a framework for utilizing Larotrectinib in 3D cell culture models. Optimization may be required depending on the specific cell line, organoid model, and experimental goals.
Protocol 1: Establishment of NTRK Fusion-Positive Tumor Spheroids
This protocol describes the generation of tumor spheroids from NTRK fusion-positive cancer cell lines using the liquid overlay technique.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., from a biobank or established from patient tissue)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Agarose
Procedure:
-
Prepare ULA plates: Coat the wells of a 96-well round-bottom plate with a thin layer of 1.5% (w/v) sterile agarose in serum-free medium to prevent cell attachment. Allow the agarose to solidify at room temperature.
-
Cell Harvest: Culture NTRK fusion-positive cells to 70-80% confluency. Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Cell Suspension: Resuspend the cells in complete culture medium and perform a cell count to determine the concentration.
-
Seeding: Seed the cells into the prepared ULA plate at a density of 2,000 to 5,000 cells per well in a final volume of 100 µL.
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 24-72 hours.
-
Monitoring: Monitor spheroid formation and growth daily using a light microscope.
Figure 2: Workflow for the generation of tumor spheroids.
Protocol 2: Larotrectinib Treatment and Spheroid Growth Inhibition Assay
This protocol outlines a method to assess the dose-dependent effect of Larotrectinib on the growth of pre-formed tumor spheroids.
Materials:
-
Established NTRK fusion-positive tumor spheroids (from Protocol 1)
-
Larotrectinib stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plate
-
Microscope with a camera
Procedure:
-
Prepare Drug Dilutions: Prepare a serial dilution of Larotrectinib in complete culture medium. A suggested starting concentration range is 0.1 nM to 1 µM, based on its low nanomolar IC50 in enzyme assays.[4] Include a vehicle control (DMSO at the highest concentration used for drug dilutions).
-
Treatment: After 3-4 days of spheroid formation, carefully remove 50 µL of the medium from each well and replace it with 50 µL of the corresponding Larotrectinib dilution or vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours, 7 days, or longer for chronic treatment studies).
-
Imaging: At regular intervals (e.g., every 24 or 48 hours), capture brightfield images of the spheroids in each well.
-
Analysis: Measure the diameter of the spheroids from the captured images using image analysis software (e.g., ImageJ). Calculate the spheroid volume assuming a spherical shape (Volume = 4/3 * π * (diameter/2)³).
-
Data Presentation: Plot the percentage of spheroid growth inhibition relative to the vehicle control against the Larotrectinib concentration to generate a dose-response curve and determine the IC50 value.
Figure 3: Experimental workflow for Larotrectinib treatment and spheroid growth inhibition assay.
Protocol 3: Immunofluorescence Staining for Apoptosis in Larotrectinib-Treated Spheroids
This protocol describes the staining of spheroids to visualize apoptosis through the detection of cleaved caspase-3.
Materials:
-
Larotrectinib-treated and control spheroids
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-cleaved caspase-3
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Microscope slides and coverslips
-
Confocal microscope
Procedure:
-
Fixation: Carefully collect the spheroids and fix them in 4% PFA for 1-2 hours at room temperature.
-
Washing: Wash the spheroids three times with PBS for 10 minutes each.
-
Permeabilization: Permeabilize the spheroids with permeabilization buffer for 30-60 minutes at room temperature.
-
Blocking: Block non-specific antibody binding by incubating the spheroids in blocking buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the spheroids with the primary antibody against cleaved caspase-3 diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the spheroids three times with PBS for 15 minutes each.
-
Secondary Antibody Incubation: Incubate the spheroids with the fluorescently labeled secondary antibody diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Nuclear Staining: Counterstain the nuclei by incubating the spheroids with DAPI for 15-30 minutes at room temperature.
-
Washing: Wash the spheroids three times with PBS for 15 minutes each.
-
Mounting and Imaging: Mount the spheroids on a microscope slide using an appropriate mounting medium and cover with a coverslip. Image the spheroids using a confocal microscope to visualize the localization of cleaved caspase-3.
Expected Results and Interpretation
-
Morphological Changes: Treatment with effective concentrations of Larotrectinib is expected to induce morphological changes in tumor spheroids, including a reduction in size, loss of compactness, and an increase in irregular or fragmented structures.
-
Growth Inhibition: A dose-dependent decrease in spheroid volume should be observed with increasing concentrations of Larotrectinib. This allows for the calculation of an IC50 value, representing the concentration at which 50% of spheroid growth is inhibited.
-
Induction of Apoptosis: Immunofluorescence staining should reveal an increase in the expression of apoptosis markers, such as cleaved caspase-3, in Larotrectinib-treated spheroids compared to vehicle-treated controls, indicating the induction of programmed cell death.
-
Inhibition of Downstream Signaling: Staining for phosphorylated forms of key downstream effectors (e.g., p-ERK, p-AKT) can be performed to confirm the on-target activity of Larotrectinib in inhibiting the MAPK and PI3K/AKT pathways within the 3D model.
Troubleshooting
-
Variable Spheroid Size: Ensure a single-cell suspension before seeding and centrifuge the plate after seeding to promote uniform aggregation. Optimize the initial cell seeding density for your specific cell line.
-
Low Drug Penetration: For larger spheroids, consider longer incubation times or the use of clearing agents to improve antibody and drug penetration.
-
High Background in Immunofluorescence: Ensure adequate blocking and thorough washing steps. Titrate primary and secondary antibody concentrations to optimal levels.
Conclusion
The use of 3D cell culture models provides a more physiologically relevant system for evaluating the efficacy of targeted therapies like Larotrectinib. The protocols outlined in this document offer a starting point for researchers to investigate the effects of Larotrectinib on NTRK fusion-positive cancers in a 3D context. By analyzing spheroid growth, morphology, and biomarkers of apoptosis and signaling pathway inhibition, a comprehensive understanding of Larotrectinib's anti-tumor activity can be achieved, potentially accelerating the development of more effective cancer treatments.
References
- 1. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Triple Fluorescence staining to Evaluate Mechanism-based Apoptosis following Chemotherapeutic and Targeted Anti-cancer Drugs in Live Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term efficacy and safety of larotrectinib in patients with TRK fusion-positive lung cancer. - ASCO [asco.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemical Analysis of EGFR Expression in Larotinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Aberrant EGFR signaling, often due to overexpression or activating mutations, is a key driver in the pathogenesis of various solid tumors.[4][5] Larotinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) that competitively blocks the intracellular tyrosine kinase domain of EGFR, thereby inhibiting downstream signaling pathways and impeding tumor growth.[2][6] Immunohistochemistry (IHC) is a widely used method to assess EGFR protein expression in tumor tissues, providing valuable information for patient stratification and predicting response to EGFR-targeted therapies like this compound.[7][8]
These application notes provide a detailed protocol for the immunohistochemical detection of EGFR in formalin-fixed, paraffin-embedded (FFPE) tissues, particularly in the context of evaluating tumors for this compound therapy.
Data Presentation
The following table summarizes the clinical response to this compound in patients with advanced esophageal squamous cell carcinoma (ESCC) characterized by EGFR overexpression, as determined by IHC. This data is adapted from a phase 1b clinical trial (NCT03888092).[1][2][6]
| This compound Dose | EGFR IHC Status | Number of Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| 350 mg | IHC 3+ (Overexpression) | 50 | 20.0% | 61.2% | 3.4 months | 8.0 months |
| 300 mg | IHC 3+ (Overexpression) | 25 | 0% | 40.0% | 1.8 months | 4.9 months |
| 250 mg | IHC 3+ (Overexpression) | 3 | 0% | 33.3% | 1.8 months | 3.5 months |
EGFR overexpression was defined as strong cytoplasmic and/or membranous reactivity in ≥ 10% of tumor cells (IHC 3+).[1]
Signaling Pathway and Mechanism of Action
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which collectively promote cell proliferation, survival, and angiogenesis.[1][9]
References
- 1. This compound in patients with advanced and previously treated esophageal squamous cell carcinoma with epidermal growth factor receptor overexpression or amplification: an open-label, multicenter phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound in patients with advanced and previously treated esophageal squamous cell carcinoma with epidermal growth factor receptor overexpression or amplification: an open-label, multicenter phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mini Review: Immunohistochemistry Using EGFR-Mutant Specific Antibodies in Non-Small Cell Lung Carcinoma: Accuracy and Reliability [cancertreatmentjournal.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorylated EGFR expression may predict outcome of EGFR-TKIs therapy for the advanced NSCLC patients with wild-type EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reproducibility of the EGFR immunohistochemistry scores for tumor samples from patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detection of EGFR Gene Amplification by Fluorescence In Situ Hybridization (FISH) for Patient Selection in Larotinib Therapy
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] In numerous cancers, such as non-small cell lung cancer (NSCLC), glioblastoma, and esophageal squamous cell carcinoma (ESCC), the EGFR gene is frequently amplified, leading to protein overexpression and constitutive activation of downstream signaling pathways.[1][3] This aberrant signaling promotes uncontrolled tumor growth and survival.[4]
Larotinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) that selectively and reversibly binds to the ATP-binding site of the EGFR kinase domain, inhibiting its autophosphorylation and blocking downstream signal transduction.[3][5][6] The efficacy of EGFR TKIs is strongly correlated with the presence of specific genetic alterations in the EGFR gene.[7] Increased EGFR gene copy number, detectable by Fluorescence In Situ Hybridization (FISH), is a key biomarker that can identify patients who are more likely to respond to EGFR-targeted therapies.[7][8][9]
These application notes provide a comprehensive guide for researchers and clinicians on the use of FISH to detect EGFR gene amplification in tumor tissue, thereby aiding in the stratification of patients for treatment with this compound.
EGFR Signaling and Mechanism of this compound Action
Upon binding of ligands like Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which ultimately drive cell proliferation and survival.[1][10] this compound acts as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain, preventing this phosphorylation cascade and thereby inhibiting the oncogenic signaling.[6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound in patients with advanced and previously treated esophageal squamous cell carcinoma with epidermal growth factor receptor overexpression or amplification: an open-label, multicenter phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EGFR FISH versus mutation: different tests, different end-points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EGFR fluorescence in situ hybridisation assay: guidelines for application to non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR fluorescence in situ hybridisation assay: guidelines for application to non-small-cell lung cancer | Journal of Clinical Pathology [jcp.bmj.com]
- 10. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Larotinib Administration in Preclinical Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Larotrectinib, a potent and highly selective inhibitor of Tropomyosin Receptor Kinases (TRK), in preclinical animal models of cancer. The protocols detailed below are intended to serve as a guide for researchers designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of Larotrectinib in various cancer models harboring NTRK gene fusions.
Introduction
Larotrectinib (formerly known as LOXO-101 or ARRY-470) is a first-in-class, orally administered small molecule inhibitor that targets TRKA, TRKB, and TRKC kinases.[1] In cancers driven by NTRK gene fusions, the resulting chimeric TRK fusion proteins are constitutively active, leading to uncontrolled cell proliferation and tumor growth.[2][3] Larotrectinib has demonstrated significant antitumor activity in both in vitro and in vivo models of cancers with these genetic alterations.[4] Preclinical studies have been instrumental in establishing the dose-dependent efficacy and pharmacokinetic profile of Larotrectinib, paving the way for its successful clinical development and eventual FDA approval as a tissue-agnostic cancer therapy.[5][6]
Data Presentation
In Vivo Efficacy of Larotrectinib in Xenograft Models
The following table summarizes the anti-tumor activity of Larotrectinib in a preclinical xenograft model.
| Cell Line | Cancer Type | Animal Model | Administration Route | Dosage | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| KM-12 | Colorectal Cancer | Nude Mice | Oral | Not Specified | 2 weeks | Significantly reduced tumor growth | [7] |
| CLB-BAR | Neuroblastoma | BALB/cAnNRj-Foxn1nu Mice | Oral (Repotrectinib) | 20 mg/kg, twice daily | 14 days | 87.07% | [8] |
Note: While the second entry refers to Repotrectinib, a next-generation TRK inhibitor, it provides a quantitative example of TGI in a relevant preclinical model.
Pharmacokinetic Parameters of Larotrectinib in Mice
This table presents the pharmacokinetic parameters of Larotrectinib following oral and intravenous administration in mice.
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) | Reference |
| Cmax (ng/mL) | 759.3 ± 186.2 | 1066.7 ± 160.7 | |
| Tmax (hr) | 0.5 ± 0.2 | 0.08 ± 0.0 | |
| AUC_last (ng·hr/mL) | 2043.6 ± 395.4 | 1063.9 ± 129.8 | |
| AUC_inf (ng·hr/mL) | 2063.8 ± 398.7 | 1076.9 ± 131.5 | |
| Half-life (t½) (hr) | 2.3 ± 0.4 | 1.4 ± 0.2 | |
| Bioavailability (%) | 95.8 ± 18.6 | - |
Data derived from a study in male ICR mice.
Experimental Protocols
Protocol for Establishment of a Colorectal Cancer Xenograft Model (KM-12)
The KM-12 cell line, derived from a human colorectal adenocarcinoma, is known to harbor a TPM3-NTRK1 gene fusion, making it a suitable model for studying TRK inhibitors like Larotrectinib.[9]
Materials:
-
KM-12 human colorectal cancer cells
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 4-6 weeks old
-
Sterile syringes (1 mL) and needles (27- or 30-gauge)
-
Digital calipers
Procedure:
-
Cell Culture: Culture KM-12 cells according to standard cell culture protocols. Ensure cells are in the logarithmic growth phase and have a viability of >95% before implantation.
-
Cell Harvesting:
-
Wash the confluent cell monolayer with sterile PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion.
-
-
Cell Implantation:
-
Adjust the cell concentration to the desired density (e.g., 3 x 10^6 cells per injection volume). The final injection volume is typically 100-200 µL.
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Anesthetize the mice according to approved institutional protocols.
-
Inject the cell suspension subcutaneously into the flank of the mice.[10]
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow. This typically takes 1-3 weeks.
-
Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2.[10]
-
Protocol for Larotrectinib Formulation and Oral Administration
Materials:
-
Larotrectinib powder
-
Vehicle for oral formulation (e.g., a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water)
-
Sterile water
-
Oral gavage needles (stainless steel, ball-tipped)
-
Appropriately sized syringes
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of Larotrectinib based on the desired dose (e.g., 10 mg/kg or 50 mg/kg) and the number and weight of the animals.
-
Prepare the vehicle solution. A common vehicle for oral administration of hydrophobic compounds in mice is a suspension in 0.5% methylcellulose with a surfactant like 0.2% Tween 80 to aid in solubility and stability.
-
Carefully weigh the Larotrectinib powder and suspend it in the prepared vehicle to the desired final concentration. Ensure thorough mixing to achieve a uniform suspension.
-
-
Oral Administration (Gavage):
-
Accurately weigh each animal to determine the precise volume of the drug suspension to be administered.
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus. Ensure the tip of the needle is not in the trachea.
-
Slowly administer the calculated volume of the Larotrectinib suspension.
-
Monitor the animal for any signs of distress after administration.
-
Administer the treatment as per the planned schedule (e.g., once or twice daily) for the specified duration of the study.
-
Signaling Pathways and Experimental Workflow Visualizations
TRK Signaling Pathway Inhibition by Larotrectinib
Caption: Larotrectinib inhibits TRK fusion proteins, blocking downstream signaling pathways.
Experimental Workflow for Preclinical Evaluation of Larotrectinib
Caption: Workflow for in vivo evaluation of Larotrectinib in a xenograft model.
References
- 1. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news.cancerconnect.com [news.cancerconnect.com]
- 3. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Colon Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. KM-12 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Determining Larotrectinib Efficacy in Patient-Derived Xenografts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the efficacy of Larotrectinib in patient-derived xenograft (PDX) models of cancers harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. Larotrectinib is a highly selective and potent inhibitor of Tropomyosin Receptor Kinase (TRK) proteins, which are the constitutively active products of NTRK gene fusions and act as oncogenic drivers in a wide range of solid tumors. This document outlines the mechanism of action of Larotrectinib, detailed protocols for establishing and utilizing NTRK fusion-positive PDX models, and methods for assessing therapeutic response. Furthermore, it presents a summary of preclinical efficacy data and visual representations of the relevant signaling pathway and experimental workflow to aid in the design and execution of preclinical studies evaluating this targeted therapy.
Introduction to Larotrectinib and NTRK Fusions
Larotrectinib (Vitrakvi®) is a first-in-class, oral, and highly selective pan-TRK inhibitor targeting TRKA, TRKB, and TRKC proteins.[1][2] In cancers with an NTRK gene fusion, a chromosomal rearrangement leads to the fusion of an NTRK gene with an unrelated gene, resulting in the expression of a chimeric TRK fusion protein.[3][4] These fusion proteins are constitutively active, leading to uncontrolled cell growth and proliferation through downstream signaling pathways such as the MAPK and PI3K/AKT pathways.[5] Larotrectinib has demonstrated significant and durable anti-tumor activity in both adult and pediatric patients with various solid tumors harboring NTRK gene fusions, leading to its tumor-agnostic approval by the FDA.[6][7][8][9] Preclinical studies utilizing patient-derived xenograft (PDX) models have been instrumental in evaluating the in vivo efficacy of Larotrectinib and have shown significant tumor growth inhibition in TRK fusion-driven models.[10]
Data Presentation: Preclinical Efficacy of Larotrectinib in PDX Models
The following tables summarize the quantitative data from preclinical studies of Larotrectinib in patient-derived xenograft models.
Table 1: Efficacy of Larotrectinib in a Pediatric B-cell Acute Lymphoblastic Leukemia (ALL) PDX Model with ETV6-NTRK3 Fusion
| Treatment Group | Treatment Initiation | Endpoint | Observation |
| Larotrectinib (Early) | Day +1 post-injection | Spleen Volume | Reduced compared to control |
| Bone Marrow Infiltration | Reduced compared to control | ||
| Spleen Infiltration | Reduced compared to control | ||
| CNS Infiltration | Reduced compared to control | ||
| Larotrectinib (Late) | Day +8 post-injection | Spleen Volume | Reduced compared to control |
| Bone Marrow Infiltration | Reduced compared to control | ||
| Spleen Infiltration | Reduced compared to control | ||
| CNS Infiltration | Reduced compared to control |
Data adapted from a preclinical study on a pediatric B-cell ALL PDX model.
Table 2: Summary of Larotrectinib Clinical Trial Efficacy Data (for context)
| Parameter | Result | 95% Confidence Interval |
| Overall Response Rate (ORR) | 75% | 61% - 85% |
| Complete Response (CR) | 22% | - |
| Partial Response (PR) | 53% | - |
| Duration of Response ≥ 6 months | 73% | - |
| Duration of Response ≥ 12 months | 39% | - |
This table provides clinical context from pooled analyses of human trials and is not derived from PDX models.[7][8]
Experimental Protocols
Establishment of NTRK Fusion-Positive Patient-Derived Xenografts
This protocol describes the subcutaneous implantation of fresh tumor tissue from a patient with a confirmed NTRK gene fusion into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue harboring an NTRK gene fusion (obtained under sterile conditions)
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Surgical instruments (scalpels, forceps)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal housing under specific pathogen-free (SPF) conditions
Procedure:
-
Within 2 hours of surgical resection, transport the fresh tumor tissue in sterile PBS on ice.
-
In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood clots or necrotic tissue.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
(Optional) Mix the tumor fragments with Matrigel to enhance engraftment.
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Using forceps, create a subcutaneous pocket.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice regularly for tumor growth by caliper measurement.
-
Once tumors reach a volume of approximately 1000-1500 mm³, the tumor can be passaged to a new cohort of mice for expansion.
Larotrectinib Administration and Efficacy Assessment in PDX Models
This protocol outlines the treatment of tumor-bearing mice with Larotrectinib and the subsequent monitoring of tumor response.
Materials:
-
Established NTRK fusion-positive PDX-bearing mice with tumor volumes of 100-200 mm³
-
Larotrectinib (formulated for oral administration in rodents)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Randomize mice with established tumors into treatment and control groups (n ≥ 5 per group).
-
Record the initial tumor volume and body weight of each mouse.
-
Administer Larotrectinib orally to the treatment group. A recommended starting dose, adapted from clinical usage, is 100 mg/kg, administered twice daily.[2][11][12] The control group should receive the vehicle control at the same volume and frequency.
-
Measure tumor volume using calipers at least twice a week using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Monitor the body weight of the mice twice a week as an indicator of general health and potential toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
Visualizations
NTRK Fusion Signaling Pathway
Caption: NTRK fusion protein signaling and Larotrectinib inhibition.
Experimental Workflow for Determining Larotrectinib Efficacy in PDX Models
Caption: Workflow for Larotrectinib efficacy testing in PDX models.
References
- 1. researchgate.net [researchgate.net]
- 2. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntrktesting.com [ntrktesting.com]
- 4. Larotrectinib Delivers 81% Overall Response Rate in an Expanded Dataset of 109 TRK Fusion Cancer Patients Across Ages and Tumor Types [prnewswire.com]
- 5. Phase separation underlies signaling activation of oncogenic NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA approves larotrectinib for solid tumors with NTRK gene fusions | FDA [fda.gov]
- 8. [PDF] Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children | Semantic Scholar [semanticscholar.org]
- 9. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bayer.com [bayer.com]
- 11. Dosing Information | VITRAKVI® (larotrectinib) | HCP Site [vitrakvihcp.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Larotinib solubility in DMSO for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Larotinib in cell culture experiments, with a specific focus on its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Larotrectinib for cell culture experiments?
A1: The recommended solvent for dissolving Larotrectinib for in vitro cell culture applications is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use freshly opened DMSO to avoid moisture absorption, which can negatively impact the solubility of the compound.[1][2][3]
Q2: What is the maximum concentration of Larotrectinib that can be dissolved in DMSO?
A2: The solubility of Larotrectinib in DMSO can vary slightly depending on the specific salt form (e.g., Larotrectinib vs. Larotrectinib sulfate) and the purity of the compound. However, a high concentration can be achieved. For detailed solubility information, please refer to the quantitative data table below.
Q3: My Larotrectinib in DMSO has crystallized after storage. What should I do?
A3: Crystallization of a compound in DMSO upon storage can occur, especially if the solution was stored at a lower temperature or if the DMSO has absorbed moisture. To redissolve the Larotrectinib, you can gently warm the vial in a water bath at 37°C and vortex or sonicate the solution until the crystals have completely dissolved.[1] It is recommended to visually inspect the solution for any remaining precipitate before use.
Q4: What is the recommended storage condition for Larotrectinib stock solutions in DMSO?
A4: For long-term stability, it is recommended to store Larotrectinib stock solutions in DMSO at -80°C.[1] When stored properly, the solution can be stable for up to one year. For powdered Larotrectinib, storage at -20°C is recommended for up to three years.[1]
Q5: What is the mechanism of action of Larotrectinib?
A5: Larotrectinib is a potent and selective inhibitor of the Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[2][4] In cancers driven by NTRK gene fusions, the resulting TRK fusion proteins are constitutively active, leading to uncontrolled cell proliferation and survival. Larotrectinib binds to the ATP-binding pocket of the TRK kinase domain, inhibiting its activity and blocking downstream signaling pathways such as the MAPK and PI3K-AKT pathways.[5] This ultimately leads to the induction of apoptosis and cell cycle arrest in tumor cells harboring these fusions.[2][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in cell culture media after adding Larotrectinib-DMSO stock. | The final concentration of DMSO in the media is too high, causing the compound to precipitate. The concentration of Larotrectinib in the final media exceeds its aqueous solubility. | Ensure the final concentration of DMSO in your cell culture media is low, typically ≤ 0.1%, to maintain compound solubility and minimize solvent toxicity. Prepare a more dilute intermediate stock solution in DMSO or culture medium before adding it to the final cell culture plate. |
| Inconsistent experimental results between batches. | The Larotrectinib-DMSO stock solution has degraded due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles). | Aliquot the Larotrectinib-DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots protected from light at -80°C. |
| No observable effect on cells that are supposed to be sensitive to Larotrectinib. | The concentration of Larotrectinib used is too low. The cells do not harbor an NTRK gene fusion. The Larotrectinib stock solution was not properly prepared or has degraded. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Confirm the presence of an NTRK gene fusion in your cell line using appropriate molecular techniques. Prepare a fresh stock solution of Larotrectinib and verify its concentration. |
| Cell death is observed in the vehicle control (DMSO only) group. | The concentration of DMSO is too high and is causing cellular toxicity. | Use a lower final concentration of DMSO in your experiments. It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[1] |
Quantitative Data
Table 1: Solubility of Larotrectinib and its Sulfate Salt in DMSO
| Compound | Form | Molecular Weight ( g/mol ) | Solubility in DMSO (mg/mL) | Molar Concentration (mM) | Source |
| Larotrectinib | Free Base | 428.44 | 86 | 200.72 | [3][7] |
| Larotrectinib sulfate | Sulfate Salt | 526.51 | 50 | 94.96 | [1][8] |
| Larotrectinib sulfate | Sulfate Salt | 526.51 | 100 | 189.92 | [2][6] |
Note: The solubility of compounds can vary between different suppliers and batches. It is always recommended to perform a small-scale solubility test.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Larotrectinib Stock Solution in DMSO
Materials:
-
Larotrectinib powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution of Larotrectinib (MW: 428.44 g/mol ): Mass = 10 * 428.44 * 0.001 = 4.2844 mg
-
Weigh the Larotrectinib: Carefully weigh the calculated amount of Larotrectinib powder.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the Larotrectinib powder.
-
Mix thoroughly: Vortex the solution until the powder is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution.[1]
-
Store properly: Aliquot the stock solution into single-use sterile tubes and store at -80°C.
Protocol 2: Treating Cells with Larotrectinib
Materials:
-
Cells in culture
-
Complete cell culture medium
-
Larotrectinib-DMSO stock solution (e.g., 10 mM)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
Procedure:
-
Prepare an intermediate dilution: Prepare a series of intermediate dilutions of the Larotrectinib stock solution in complete cell culture medium. For example, to achieve a final concentration of 100 nM in 1 mL of media, you can add 1 µL of a 100 µM intermediate stock to the well.
-
Treat the cells: Add the desired volume of the final Larotrectinib dilution to your cell culture plates. Remember to include a vehicle control group treated with the same final concentration of DMSO as the highest Larotrectinib concentration used.
-
Incubate: Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assay: Proceed with your downstream experimental assays (e.g., viability assay, western blot, etc.).
Visualizations
Caption: Experimental workflow for using Larotrectinib in cell culture.
Caption: Simplified signaling pathway inhibited by Larotrectinib.
References
- 1. Larotrectinib sulfate | Apoptosis | Trk receptor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Larotrectinib Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Larotrectinib concentration for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Larotrectinib?
Larotrectinib is a highly selective and potent inhibitor of Tropomyosin Receptor Kinases (TRK) A, B, and C.[1][2][3][4] In cancer cells with NTRK gene fusions, the resulting chimeric TRK fusion proteins are constitutively active, driving tumor growth and survival through downstream signaling pathways like MAPK and PI3K-AKT.[5][6] Larotrectinib binds to the ATP-binding site of the TRK kinase domain, inhibiting its activity and subsequently suppressing tumor cell proliferation and inducing apoptosis.[7][8]
Q2: What is a typical starting concentration range for Larotrectinib in in vitro experiments?
Based on its potent low nanomolar IC50 values against TRK kinases, a sensible starting point for in vitro experiments is to test a broad concentration range, for example, from 1 nM to 10 µM, using serial dilutions.[9] This allows for the determination of a dose-response curve and the calculation of an accurate IC50 value in your specific cell model.
Q3: How should I prepare Larotrectinib for in vitro use?
Larotrectinib is soluble in DMSO.[4][10] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the desired working concentrations in your cell culture medium.[11] Ensure the final DMSO concentration in your experiments is consistent across all conditions (including vehicle controls) and is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[12]
Q4: How can I determine the optimal incubation time for Larotrectinib treatment?
The optimal incubation time will depend on the specific cell line and the endpoint being measured. A common starting point is to perform a time-course experiment, for instance, treating cells for 24, 48, and 72 hours.[6][13] The choice of time point should be based on achieving a measurable and reproducible biological effect without causing excessive cell death in the control group.[11]
Troubleshooting Guide
Issue 1: High variability or inconsistent IC50 values between experiments.
-
Question: I am observing significant variability in my Larotrectinib IC50 values across replicate experiments. What could be the cause?
-
Answer: Inconsistent IC50 values can arise from several factors:
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the apparent IC50.[5] Ensure you use a consistent and optimized cell seeding density for each experiment. It is advisable to perform a cell titration experiment to determine the optimal density for your cell line where the signal is within the linear range of the assay.[14][15]
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Reagent Preparation and Handling: Inconsistent preparation of Larotrectinib dilutions or other assay reagents can introduce variability. Use calibrated pipettes and ensure thorough mixing.
-
Edge Effects in Microplates: Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth, leading to an "edge effect."[16] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[16]
-
Incubation Time: As the IC50 can be time-dependent, ensure the incubation time with Larotrectinib is precisely controlled in all experiments.[6]
-
Issue 2: My cells are showing resistance to Larotrectinib or the dose-response curve is flat.
-
Question: My NTRK fusion-positive cell line is not responding to Larotrectinib as expected. What should I investigate?
-
Answer: A lack of response could be due to several reasons:
-
Acquired Resistance Mutations: Cells can develop on-target resistance through secondary mutations in the NTRK kinase domain, such as the G595R mutation in TRKA, which can hinder Larotrectinib binding.[1][3][17]
-
Off-Target Resistance Mechanisms: Resistance can also be mediated by the activation of bypass signaling pathways, such as the MAPK or PI3K-AKT pathways, driven by other genetic alterations.[1][18]
-
Incorrect Cell Line: Verify the identity and the NTRK fusion status of your cell line through methods like STR profiling and sequencing.
-
Drug Stability: Ensure the Larotrectinib stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment. Larotrectinib is light-sensitive, so protect solutions from light.
-
Issue 3: I am observing cytotoxicity in my vehicle control (DMSO).
-
Question: My cells treated with the DMSO vehicle control are showing reduced viability. How can I address this?
-
Answer: DMSO can be toxic to cells at higher concentrations.[12]
-
Lower DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1%. If your drug stock requires a higher final DMSO concentration, you may need to prepare a more concentrated stock.
-
Vehicle Control Titration: Perform an experiment to determine the maximum concentration of DMSO your specific cell line can tolerate without a significant impact on viability.
-
Consistent Solvent Concentration: Ensure that all wells, including the untreated controls, receive the same final concentration of DMSO.[11]
-
Issue 4: The signal in my cell viability assay is too low or too high.
-
Question: The absorbance/fluorescence readings in my cell viability assay are outside the optimal range of the instrument. What should I do?
-
Answer: This issue is often related to the number of cells or the incubation time of the assay.
-
Optimize Cell Seeding Density: If the signal is too low, increase the number of cells seeded per well. If the signal is too high, decrease the cell number.[15]
-
Adjust Assay Incubation Time: For assays like the MTT or MTS assay, the incubation time with the reagent can be adjusted. A shorter incubation may be necessary for rapidly proliferating cells to avoid signal saturation, while a longer incubation might be needed for slower-growing cells.[19][20]
-
Check Instrument Settings: Ensure the correct wavelength and other instrument settings are being used for your specific assay.
-
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Larotrectinib against various TRK kinases and in different cancer cell lines harboring NTRK fusions.
| Target/Cell Line | Fusion Partner | IC50 (nM) | Reference |
| TRKA | - | 5-11 | [2] |
| TRKB | - | 5-11 | [2] |
| TRKC | - | 5-11 | [2] |
| CUTO-3.29 | MPRIP-NTRK1 | < 100 | [21] |
| KM12 | TPM3-NTRK1 | < 10 | [8][21] |
| MO-91 | ETV6-NTRK3 | < 10 | [21] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
NTRK fusion-positive cancer cell line
-
Complete cell culture medium
-
Larotrectinib
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Larotrectinib in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include wells for vehicle control (medium with the same concentration of DMSO as the drug-treated wells) and untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the Larotrectinib concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Target Engagement Assay (Western Blot for p-TRK)
This protocol describes how to assess the inhibition of TRK phosphorylation by Larotrectinib as a measure of target engagement.
Materials:
-
NTRK fusion-positive cancer cell line
-
Complete cell culture medium
-
Larotrectinib
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TRK (pan-TRK or specific for A, B, or C), anti-total-TRK, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Larotrectinib (and a vehicle control) for a predetermined time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-TRK antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total TRK and a loading control like GAPDH.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. The level of p-TRK inhibition can be determined by comparing the p-TRK/total-TRK ratio in Larotrectinib-treated samples to the vehicle control.
-
Visualizations
References
- 1. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Stability Assessment of Larotrectinib Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. atcc.org [atcc.org]
- 16. researchgate.net [researchgate.net]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
Larotrectinib Stability in Aqueous Solutions: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Larotinib in aqueous solutions for experimental use. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and reliability of your research data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Larotrectinib stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of Larotrectinib is dimethyl sulfoxide (DMSO). Larotrectinib is readily soluble in DMSO.
Q2: How should I store Larotrectinib stock solutions?
A2: Larotrectinib stock solutions in DMSO should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. Some studies suggest that repeated freeze-thaw cycles can affect the stability of compounds in DMSO.
Q3: What is the solubility of Larotrectinib in aqueous buffers?
A3: The aqueous solubility of Larotrectinib is pH-dependent. It is more soluble at acidic pH. For instance, at 37°C, it is very soluble at pH 1.0 and freely soluble at pH 6.8.[1] Its solubility in common laboratory buffers like Phosphate-Buffered Saline (PBS) and Tris will be influenced by the pH of the buffer.
Q4: How stable is Larotrectinib in aqueous working solutions?
A4: The stability of Larotrectinib in aqueous solutions is influenced by pH, temperature, and light exposure. Forced degradation studies have shown that Larotrectinib is susceptible to degradation under acidic, basic, oxidative, and thermal stress conditions.[2][3] It is recommended to prepare fresh aqueous working solutions for each experiment or to evaluate its stability under your specific experimental conditions if the solution needs to be stored.
Q5: What is the final concentration of DMSO that is safe for most cell cultures?
A5: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many cell lines tolerating up to 1%.[1] However, it is always best to determine the DMSO tolerance for your specific cell line and to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with Larotrectinib in aqueous solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The concentration of Larotrectinib in the final aqueous solution exceeds its solubility limit at that specific pH and temperature. | - Perform a stepwise dilution of the DMSO stock solution into the aqueous buffer while vortexing or mixing. - Warm the aqueous buffer to 37°C before adding the DMSO stock (ensure this temperature is compatible with your experiment). - Consider using a lower final concentration of Larotrectinib. - If compatible with your assay, a small amount of a non-ionic surfactant like Tween-20 may aid in solubilization. |
| Inconsistent or unexpected experimental results. | Degradation of Larotrectinib in the aqueous working solution. | - Prepare fresh working solutions for each experiment. - Protect your working solutions from light by using amber tubes or covering them with aluminum foil. - Avoid storing working solutions at room temperature for extended periods. If storage is necessary, keep them at 4°C and use them as quickly as possible. - Perform a stability test of Larotrectinib under your specific experimental conditions (see Experimental Protocols section). |
| Loss of compound activity over time in stored aqueous solutions. | Hydrolysis or oxidation of Larotrectinib. | - As a best practice, always use freshly prepared aqueous solutions. - If you must store solutions, aliquot and freeze them at -80°C immediately after preparation and use a fresh aliquot for each experiment. Note that freeze-thaw stability in aqueous buffers should be validated. |
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for common issues with Larotrectinib solutions.
Experimental Protocols
Protocol 1: Preparation of Larotrectinib Stock Solution in DMSO
Materials:
-
Larotrectinib powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the Larotrectinib powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of Larotrectinib powder using a calibrated analytical balance in a sterile environment.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the Larotrectinib powder.
-
Vortex the solution thoroughly until the Larotrectinib is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes to minimize light exposure and freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
Materials:
-
Larotrectinib DMSO stock solution
-
Sterile aqueous buffer (e.g., PBS pH 7.4, Tris-HCl pH 8.0)
-
Sterile polypropylene tubes
Procedure:
-
Thaw a single aliquot of the Larotrectinib DMSO stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock solution in DMSO if a very low final concentration is required.
-
Add the desired volume of the DMSO stock (or diluted DMSO stock) to the aqueous buffer. To avoid precipitation, add the DMSO stock to the buffer dropwise while continuously vortexing the buffer.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically <0.5%).
-
Use the freshly prepared aqueous working solution immediately for your experiments.
Protocol 3: General Protocol for Assessing Larotrectinib Stability in Aqueous Buffers by HPLC
Objective: To determine the stability of Larotrectinib in a specific aqueous buffer over time at different temperatures.
Materials:
-
Larotrectinib aqueous working solution (prepared as in Protocol 2)
-
Aqueous buffer of interest (e.g., PBS pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)[2]
-
Mobile phase (e.g., 0.1% Orthophosphoric acid and acetonitrile, 70:30 v/v)[2]
-
Temperature-controlled incubators or water baths (e.g., 4°C, 25°C, 37°C)
-
Amber vials
Procedure:
-
Prepare a fresh aqueous working solution of Larotrectinib at a known concentration (e.g., 50 µg/mL).[2]
-
Immediately analyze a sample of the freshly prepared solution (T=0) by HPLC to determine the initial peak area of Larotrectinib.
-
Aliquot the remaining solution into amber vials and store them at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve one vial from each temperature.
-
Allow the samples to come to room temperature and analyze them by HPLC using the same method as for the T=0 sample.
-
Record the peak area of Larotrectinib for each sample.
-
Calculate the percentage of Larotrectinib remaining at each time point relative to the T=0 sample.
-
Plot the percentage of Larotrectinib remaining versus time for each temperature to determine the degradation kinetics.
HPLC Method Example:
-
Column: Sunfire C18 (250 x 4.6 mm, 5 µm)[2]
-
Mobile Phase: 0.1% Orthophosphoric acid and acetonitrile (70:30, v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 262 nm[2]
-
Injection Volume: 10 µL[2]
-
Retention Time: Approximately 2.2 minutes[2]
Experimental Workflow for Stability Assessment
Caption: A general workflow for assessing the stability of Larotrectinib in aqueous solutions.
Larotrectinib Signaling Pathway
Larotrectinib is a potent and selective inhibitor of Tropomyosin Receptor Kinases (TRK), including TRKA, TRKB, and TRKC. In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and migration. Larotrectinib inhibits these fusion proteins, thereby blocking these oncogenic signals.
Caption: Larotrectinib inhibits constitutively active TRK fusion proteins, blocking downstream signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. A QbD-based stability-indicating RP-HPLC method for larotrectinib: degradation kinetics and integrated white, green, and blue analytical assessment | Journal of Applied Pharmaceutical Research [japtronline.com]
- 3. Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Larotrectinib in its Formulations : Oriental Journal of Chemistry [orientjchem.org]
troubleshooting Larotinib precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges with Larotrectinib, particularly concerning its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Larotrectinib and what is its mechanism of action?
Larotrectinib is a potent and highly selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[1] In cancers harboring a neurotrophic receptor tyrosine kinase (NTRK) gene fusion, the resulting TRK fusion proteins are constitutively active, driving tumor cell proliferation and survival. Larotrectinib functions by binding to the ATP-binding pocket of the TRK kinase domain, thereby inhibiting its downstream signaling and leading to apoptosis of cancer cells.[1][2]
Q2: What is the recommended solvent for preparing Larotrectinib stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing Larotrectinib stock solutions.[3][4][5] It is highly soluble in DMSO, with concentrations of up to 100 mg/mL being reported.[6]
Q3: What are the typical working concentrations of Larotrectinib for in vitro cell-based assays?
The effective working concentration of Larotrectinib in cell-based assays can vary depending on the cell line and the specific NTRK fusion protein. However, concentrations in the nanomolar range (e.g., 10-1000 nM) are commonly used to achieve inhibition of TRK phosphorylation and downstream signaling.[7] For example, in colon cancer cell lines COLO205 and HCT116, the IC50 values were determined to be 356 nM and 305 nM, respectively.[8]
Q4: Can Larotrectinib be used in animal studies?
Yes, Larotrectinib is orally bioavailable and has been used in in vivo animal studies.[9] For oral administration in mice, it can be formulated as a suspension.[7]
Troubleshooting Guide: Larotrectinib Precipitation in Cell Culture Media
Precipitation of small molecule inhibitors like Larotrectinib upon addition to aqueous cell culture media is a common challenge, primarily due to their hydrophobic nature. Below are potential causes and solutions to mitigate this issue.
Problem: A visible precipitate forms immediately or over time after adding Larotrectinib to the cell culture media.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Final DMSO Concentration | While Larotrectinib is soluble in DMSO, high concentrations of DMSO in the final culture volume can be toxic to cells. A common recommendation is to keep the final DMSO concentration at or below 0.1% to avoid cytotoxicity.[10] |
| Poor Aqueous Solubility | Larotrectinib is a hydrophobic molecule, and its solubility decreases significantly when transferred from a DMSO stock to an aqueous environment like cell culture media.[9] |
| "Salting Out" Effect | The high salt concentration in cell culture media can reduce the solubility of hydrophobic compounds, causing them to precipitate. |
| Interaction with Media Components | Components in the media, such as proteins in fetal bovine serum (FBS), can potentially interact with Larotrectinib and contribute to precipitation or aggregation. |
| pH of the Media | The pH of the cell culture medium can influence the solubility of compounds. While specific data for Larotrectinib is limited, the solubility of many small molecules is pH-dependent. |
| High Drug Concentration | The desired final concentration of Larotrectinib may exceed its solubility limit in the specific cell culture medium being used. |
| Improper Mixing Technique | Adding the DMSO stock directly to the full volume of media without proper mixing can lead to localized high concentrations and immediate precipitation. |
Data Presentation
Table 1: Larotrectinib Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (189.92 mM) | [6] |
| Ethanol | 10 mg/mL (18.99 mM) | [4] |
| Water | Insoluble | [3] |
Table 2: Recommended DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines. |
| 0.1% - 0.5% | May be tolerated by some robust cell lines, but a vehicle control is critical. |
| > 0.5% | Likely to cause significant cytotoxicity and should be avoided. |
Experimental Protocols
Protocol 1: Preparation of Larotrectinib Working Solution to Minimize Precipitation
This protocol outlines a method for preparing a working solution of Larotrectinib to reduce the likelihood of precipitation when adding it to cell culture media.
Materials:
-
Larotrectinib powder
-
Anhydrous, sterile DMSO
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Aseptically weigh out a small amount of Larotrectinib powder.
-
Dissolve the powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing. Note: Using fresh, anhydrous DMSO is crucial as absorbed moisture can reduce solubility.[3]
-
-
Perform a Serial Dilution in DMSO (Optional, but recommended):
-
If very low final concentrations are needed, perform a serial dilution of the high-concentration stock in 100% DMSO to create intermediate stocks. This allows for smaller volumes to be added to the media.
-
-
Prepare the Final Working Solution (Critical Step):
-
Pre-warm the cell culture medium or PBS to 37°C.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Slowly add the pre-warmed medium or PBS dropwise to the DMSO stock while gently vortexing or flicking the tube. This gradual dilution helps to prevent the drug from crashing out of solution.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate precipitation.
-
-
Add the Working Solution to the Cell Culture:
-
Add the freshly prepared working solution to your cell culture plates or flasks, ensuring the final DMSO concentration remains at a non-toxic level (ideally ≤ 0.1%).
-
Gently swirl the plate or flask to ensure even distribution of the compound.
-
Protocol 2: Western Blot Analysis of TRK Phosphorylation
This protocol describes how to assess the inhibitory activity of Larotrectinib by measuring the phosphorylation of TRK receptors.
Materials:
-
Cell line expressing an NTRK fusion protein
-
Complete cell culture medium
-
Larotrectinib stock solution (prepared as in Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-TRK (pan-tyrosine)
-
Total TRK
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed the NTRK fusion-positive cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Treat the cells with various concentrations of Larotrectinib (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 2-6 hours). Include a vehicle control (DMSO only) at the highest concentration used for the drug treatments.
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well or dish and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-TRK overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To determine the total TRK and loading control levels, the membrane can be stripped of the phospho-TRK antibody and re-probed with the total TRK and loading control antibodies following the same procedure.
-
Visualizations
Caption: Larotrectinib inhibits the TRK signaling pathway.
Caption: Troubleshooting workflow for Larotrectinib precipitation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Larotrectinib sulfate | Apoptosis | Trk receptor | TargetMol [targetmol.com]
- 5. Metabolic Stability Assessment of Larotrectinib Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bccancer.bc.ca [bccancer.bc.ca]
- 10. Reddit - The heart of the internet [reddit.com]
Welcome to the Technical Support Center for managing larotrectinib-related adverse events in animal models. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to navigate challenges during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed larotrectinib-related adverse events in animal models?
A1: Based on preclinical data, the most frequently reported adverse events in animal models treated with larotrectinib are generally consistent with those observed in human clinical trials. These primarily include neurotoxicity, hepatotoxicity, and gastrointestinal disturbances. Careful monitoring of animal behavior, liver function, and digestive health is crucial throughout the study period.
Q2: How should I adjust the dose of larotrectinib in my animal model if I observe adverse events?
A2: Dose adjustments are a primary strategy for managing treatment-related toxicities. The general recommendation is to withhold larotrectinib until the adverse event resolves or improves to a Grade 1 severity or baseline. If resolution occurs within a reasonable timeframe (e.g., 4 weeks in clinical settings), treatment can be resumed at a reduced dose. If the toxicity does not resolve, permanent discontinuation of the drug should be considered. Specific dose reduction schedules should be guided by your experimental protocol and veterinary consultation.[1]
Q3: Are there any known drug-drug interactions with larotrectinib that I should be aware of in my animal studies?
A3: Yes, larotrectinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. Co-administration with strong CYP3A4 inhibitors (e.g., certain antifungals) can increase larotrectinib plasma concentrations, potentially leading to a higher incidence of adverse reactions. Conversely, strong CYP3A4 inducers (e.g., some anticonvulsants) can decrease its plasma concentration and efficacy. It is advisable to avoid co-administration with strong CYP3A4 modulators. If unavoidable, dose adjustments of larotrectinib may be necessary.[1]
Q4: What is the general approach to administering larotrectinib in animal models?
A4: Larotrectinib is typically administered orally, and it is available in capsule and oral solution formulations which are considered bioequivalent and can be used interchangeably.[2][3] Administration can be with or without food. For precise dosing in small animals, the oral solution is often preferred. Capsules should be swallowed whole and not crushed or chewed.[4]
Troubleshooting Guides
Managing Neurotoxicity
Issue: Animals exhibiting signs of neurotoxicity such as dizziness, ataxia (uncoordinated movement), or changes in behavior.
Potential Cause: On-target inhibition of TRK pathways in the central and peripheral nervous systems. Dizziness and ataxia are linked to the inhibition of TRKB and TRKC.[5]
Troubleshooting Steps:
-
Behavioral Assessment:
-
Protocol: Implement standardized behavioral tests to quantify neurotoxicity.
-
Open Field Test: Assesses general locomotor activity and anxiety-like behavior. A reduction in movement or increased thigmotaxis (staying close to the walls) can indicate neurotoxicity.
-
Rotarod Test: Measures motor coordination and balance. A decreased latency to fall from the rotating rod suggests impaired motor function.
-
-
Frequency: Conduct baseline testing before larotrectinib administration and then at regular intervals (e.g., weekly) and upon observation of clinical signs.
-
-
Dose Modification:
-
Protocol: If significant neurotoxicity is observed, withhold larotrectinib administration. Once symptoms resolve, consider re-initiating treatment at a reduced dose (e.g., a 25-50% reduction).
-
Monitoring: Closely monitor the animal's behavior after dose reduction. If neurotoxicity reappears, further dose reduction or discontinuation may be necessary.
-
-
Supportive Care:
-
Protocol: Ensure easy access to food and water to prevent dehydration and weight loss, especially if motor impairments are present. Soft bedding can help prevent injury from falls.
-
Quantitative Data on Neurotoxicity (from human clinical trials):
| Adverse Event | Any Grade Incidence (%) | Grade 3/4 Incidence (%) |
| Dizziness | 28 | 1 |
| Ataxia | - | - |
| Paresthesias | 18 | <1 |
Note: Data from human clinical trials. Incidence in animal models may vary.[4][5]
Managing Hepatotoxicity
Issue: Elevated liver enzymes (ALT, AST) detected in blood analysis.
Potential Cause: Drug-induced liver injury (DILI) due to larotrectinib metabolism.
Troubleshooting Steps:
-
Biochemical Monitoring:
-
Protocol: Collect blood samples for serum chemistry analysis to measure ALT and AST levels.
-
Frequency: Obtain baseline measurements before starting treatment. The FDA label for human use recommends monitoring every 2 weeks for the first month, then monthly thereafter. A similar frequency is advisable for animal studies, with increased monitoring if elevations are detected.[4][6]
-
-
Dose Modification:
-
Protocol: For Grade 2 or higher elevations in liver enzymes, withhold larotrectinib. Treatment can typically be resumed at a reduced dose once levels return to Grade 1 or baseline.[6] If severe hepatotoxicity occurs, discontinuation should be considered.
-
-
Histopathological Analysis:
-
Protocol: At the end of the study or if an animal is euthanized due to severe toxicity, collect liver tissue for histopathological examination.
-
Tissue Collection and Processing:
-
Immediately after euthanasia, collect liver tissue. For optimal results, use fresh, non-autolyzed samples.[2]
-
Include both lesional and normal-appearing tissue if possible.
-
Fix the tissue in 10% neutral buffered formalin at a ratio of at least 20 parts formalin to 1 part tissue.[2]
-
Ensure tissue sections are no thicker than 6 mm to allow for proper fixation.[2]
-
After fixation for 24-48 hours, the tissue can be processed, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) for microscopic evaluation.[7]
-
-
-
Expected Findings: Look for signs of drug-induced liver injury, such as hepatocellular necrosis (especially centrilobular), inflammation, and cholestasis.
-
Quantitative Data on Hepatotoxicity (from human clinical trials):
| Adverse Event | Any Grade Incidence (%) | Grade 3/4 Incidence (%) |
| Increased ALT or AST | 45 | 6 |
Note: Data from human clinical trials. Incidence and histopathological findings in animal models may vary.[4]
Managing Gastrointestinal Toxicity
Issue: Animals presenting with diarrhea, nausea (indicated by reduced food intake), vomiting, or weight loss.
Potential Cause: Direct effects of larotrectinib on the gastrointestinal tract.
Troubleshooting Steps:
-
Clinical Monitoring:
-
Protocol: Regularly monitor animals for signs of gastrointestinal distress, including changes in fecal consistency, food and water intake, and body weight. A loss of 20% of body weight is often considered a humane endpoint in cancer models.[8]
-
Frequency: Daily monitoring is recommended.
-
-
Supportive Care:
-
Protocol:
-
Diarrhea: Ensure adequate hydration. Consider providing a nutritional supplement or a more palatable and easily digestible diet. While probiotics have been explored for chemotherapy-induced diarrhea, their efficacy with larotrectinib is not established.[9][10]
-
Nausea/Vomiting/Reduced Intake: Provide highly palatable and calorically dense food to encourage eating. In some cases of chemotherapy-induced weight loss in mice, certain drugs have paradoxically led to weight normalization despite continued high-fat diet consumption, though this is not a recommended management strategy without further investigation.[11][12][13]
-
Weight Loss: Closely monitor body weight. If significant weight loss occurs, it may be a sign of severe toxicity and may necessitate dose reduction or euthanasia.
-
-
-
Dose Modification:
-
Protocol: For persistent or severe gastrointestinal toxicity, withhold larotrectinib until symptoms resolve. Reintroduce at a lower dose.
-
Quantitative Data on Gastrointestinal Toxicity (from human clinical trials):
| Adverse Event | Any Grade Incidence (%) | Grade 3/4 Incidence (%) |
| Nausea | 29 | 1 |
| Vomiting | - | - |
| Diarrhea | - | - |
| Constipation | - | - |
Note: Data from human clinical trials. Incidence in animal models may vary.[4]
Visualizations
TRK Signaling Pathway
Caption: Simplified TRK signaling pathway activated by neurotrophins.
Experimental Workflow for Managing Adverse Events
Caption: Workflow for identifying and managing larotrectinib adverse events.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample Collection – Histopathology [vmdl.missouri.edu]
- 3. biological-resources.uq.edu.au [biological-resources.uq.edu.au]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Markdown Tables - GeeksforGeeks [geeksforgeeks.org]
- 6. Markdown Tables Howto — Learn the Syntax | by Jochen Gererstorfer | inhalt | Medium [medium.com]
- 7. Tissue Sampling and Processing for Histopathology Evaluation | Springer Nature Experiments [experiments.springernature.com]
- 8. clearh2o.com [clearh2o.com]
- 9. examine.com [examine.com]
- 10. Oral Administration of Probiotics Reduces Chemotherapy-Induced Diarrhea and Oral Mucositis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemotherapy can induce weight normalization of morbidly obese mice despite undiminished ingestion of high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 13. sciencedaily.com [sciencedaily.com]
Larotrectinib Off-Target Effects: A Technical Resource for Preclinical Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Larotinib observed in preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: How selective is Larotrectinib for TRK kinases over other kinases?
A1: Larotrectinib is a highly selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, and TRKC).[1][2] In preclinical assessments against a large panel of kinases, it has demonstrated a high degree of selectivity. For instance, when screened against 224 non-TRK kinases, Larotrectinib showed minimal off-target inhibition.[3]
Q2: Have any specific off-target kinases been identified for Larotrectinib in preclinical studies?
A2: Yes, in a preclinical kinase selectivity panel, TNK2 was identified as a potential off-target kinase for Larotrectinib.[3] However, the inhibitory concentration for TNK2 is significantly higher than for the on-target TRK kinases, indicating a much lower potency against this off-target.
Q3: What are the potential preclinical off-target effects of Larotrectinib observed in vivo?
A3: Preclinical safety and toxicology studies have indicated potential for neurotoxicity and hepatotoxicity with Larotrectinib administration.[4][5] These findings are consistent with some of the adverse events observed in clinical trials. Researchers should be mindful of these potential effects when designing and interpreting in vivo experiments.
Q4: Can off-target effects of Larotrectinib contribute to acquired resistance?
A4: While on-target mutations in the TRK kinase domain are a primary mechanism of acquired resistance, off-target mechanisms have also been described, primarily in the clinical setting. These often involve the activation of bypass signaling pathways, such as the MAPK pathway, through mutations in genes like BRAF, KRAS, or MET.[2] Preclinical models exploring these resistance pathways can provide valuable insights.
Q5: What experimental systems are recommended for evaluating the off-target effects of Larotrectinib?
A5: A tiered approach is recommended. Initial screening should involve in vitro kinase activity or binding assays against a broad panel of kinases.[6] Subsequently, cell-based assays using a variety of cell lines (both target and non-target) can be employed to assess cellular off-target effects, such as cytotoxicity or pathway modulation.[7] Finally, in vivo toxicology studies in relevant animal models are crucial for understanding the systemic off-target effects.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on Larotrectinib's potency and selectivity.
Table 1: On-Target Potency of Larotrectinib
| Target Kinase | IC50 (nM) |
| TRKA | 5 |
| TRKB | 11 |
| TRKC | 6 |
IC50 values represent the concentration of Larotrectinib required to inhibit 50% of the kinase activity in vitro.[3]
Table 2: Off-Target Kinase Selectivity of Larotrectinib
| Off-Target Kinase | % Inhibition at 1µM | IC50 (nM) |
| TNK2 | >50% | 576 |
Data from a screening panel of 226 non-TRK kinases.[3]
Experimental Protocols
1. In Vitro Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of Larotrectinib against a panel of kinases.
Objective: To determine the inhibitory activity of Larotrectinib against a broad range of kinases to identify potential off-targets.
Materials:
-
Larotrectinib (various concentrations)
-
Recombinant human kinases (panel of interest)
-
Kinase-specific peptide substrates
-
ATP (radiolabeled or for use with a detection reagent)
-
Kinase reaction buffer
-
Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)
-
Microplates (e.g., 384-well)
-
Plate reader
Procedure:
-
Prepare serial dilutions of Larotrectinib in the appropriate solvent (e.g., DMSO) and then in kinase reaction buffer.
-
Add the recombinant kinases to the wells of the microplate.
-
Add the Larotrectinib dilutions to the wells containing the kinases and incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Allow the reaction to proceed for a specified time at an optimal temperature (e.g., 30°C).
-
Stop the reaction using an appropriate method (e.g., adding a stop solution).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using a plate reader.
-
Calculate the percent inhibition for each kinase at each Larotrectinib concentration and determine the IC50 values for any significantly inhibited kinases.
2. Cell-Based Viability Assay to Assess Off-Target Cytotoxicity
This protocol provides a framework for evaluating the cytotoxic effects of Larotrectinib on non-target cell lines.
Objective: To determine if Larotrectinib exhibits cytotoxic effects on cell lines that do not have TRK fusions.
Materials:
-
Larotrectinib (various concentrations)
-
Non-target human cell lines (e.g., from various tissues)
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., resazurin-based, ATP-based)
-
Multi-well cell culture plates (e.g., 96-well)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the non-target cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Larotrectinib in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of Larotrectinib. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the conversion of the reagent.
-
Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the concentration of Larotrectinib that causes a 50% reduction in viability (GI50).
Troubleshooting Guides
Troubleshooting In Vitro Kinase Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal | - Reagent contamination- Non-specific binding of substrate or antibody- High enzyme concentration | - Use fresh, high-quality reagents- Include appropriate controls (no enzyme, no ATP)- Optimize substrate and antibody concentrations- Titrate enzyme concentration to be in the linear range |
| Low signal-to-noise ratio | - Suboptimal assay conditions (pH, temperature)- Inactive enzyme- Insufficient reaction time | - Optimize buffer components and reaction temperature- Verify enzyme activity with a known activator or positive control- Perform a time-course experiment to determine the optimal reaction time |
| Inconsistent results | - Pipetting errors- Plate edge effects- Reagent instability | - Use calibrated pipettes and proper technique- Avoid using the outer wells of the plate or fill them with buffer- Prepare fresh reagents and store them properly |
Troubleshooting Cell-Based Viability Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High well-to-well variability | - Uneven cell seeding- Edge effects in the plate- Inconsistent compound addition | - Ensure a single-cell suspension before seeding- Use a consistent seeding pattern and avoid the outer wells- Use an automated dispenser for compound addition if possible |
| Unexpected cytotoxicity in control wells | - Solvent toxicity (e.g., DMSO)- Cell contamination (e.g., mycoplasma) | - Keep the final solvent concentration low and consistent across all wells- Regularly test cell lines for mycoplasma contamination |
| Compound precipitation | - Poor solubility of Larotrectinib at high concentrations | - Visually inspect the compound dilutions before adding to cells- Use a lower top concentration or a different solvent system if necessary |
Visualizations
Caption: On-target signaling pathway of Larotrectinib.
Caption: Larotrectinib's kinase selectivity profile.
Caption: Workflow for assessing off-target effects.
References
- 1. tga.gov.au [tga.gov.au]
- 2. targetedonc.com [targetedonc.com]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
Technical Support Center: Investigating Acquired Resistance to Larotrectinib In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Larotrectinib in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of acquired resistance to Larotrectinib?
Acquired resistance to Larotrectinib can be broadly categorized into two main types: on-target and off-target mechanisms.[1]
-
On-target resistance involves genetic alterations in the NTRK gene itself, which prevent Larotrectinib from effectively binding to the TRK fusion protein.[1] These mutations typically occur in three key regions of the kinase domain: the solvent front, the gatekeeper residue, and the xDFG motif.[1]
-
Off-target resistance occurs through the activation of alternative signaling pathways that bypass the need for TRK signaling to drive cell proliferation and survival.[1][2] This can happen through mutations or amplification of other oncogenes such as BRAF, KRAS, MET, or activation of receptors like IGF1R.[1][2][3]
Q2: How can I generate Larotrectinib-resistant cell lines in the lab?
Generating Larotrectinib-resistant cell lines typically involves continuous exposure of a sensitive parental cell line harboring an NTRK fusion to increasing concentrations of Larotrectinib over an extended period. This process selects for cells that can survive and proliferate in the presence of the drug. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: My cells are not developing resistance to Larotrectinib. What could be the issue?
Several factors could contribute to the difficulty in generating resistant cell lines:
-
Inappropriate Starting Cell Line: Ensure the parental cell line is indeed sensitive to Larotrectinib and harbors a known NTRK fusion.
-
Incorrect Drug Concentration: The initial concentration of Larotrectinib should be close to the IC50 of the parental cell line. Too high a concentration may lead to widespread cell death with no surviving clones, while too low a concentration may not provide sufficient selective pressure.
-
Insufficient Time: The development of resistance is a gradual process that can take several months.
-
Cell Line Instability: Some cell lines may be genetically unstable and unable to acquire stable resistance mechanisms.
Q4: How do I confirm that my cell line has developed resistance to Larotrectinib?
Resistance can be confirmed through a combination of functional and molecular assays:
-
Cell Viability/Proliferation Assays: A significant increase in the IC50 value of Larotrectinib in the resistant cell line compared to the parental line is a key indicator of resistance.
-
Western Blotting: Analyze the phosphorylation status of TRK and downstream signaling proteins (e.g., ERK, AKT) in the presence of Larotrectinib. In resistant cells, downstream signaling may remain active despite drug treatment.
-
Molecular Sequencing: Perform next-generation sequencing (NGS) on the resistant cell lines to identify potential on-target mutations in the NTRK gene or off-target alterations in bypass pathways.[1]
Troubleshooting Guides
Problem 1: High background in Western blot analysis of p-TRK.
-
Possible Cause: Non-specific antibody binding.
-
Solution: Optimize the primary antibody concentration and blocking conditions. Use a high-quality, validated antibody specific for the phosphorylated form of the TRK protein.
-
-
Possible Cause: High endogenous kinase activity.
-
Solution: Ensure cells are properly lysed in the presence of phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Problem 2: Inconsistent IC50 values in cell viability assays.
-
Possible Cause: Variation in cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Use a multichannel pipette for cell seeding to minimize variability.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS.
-
-
Possible Cause: Drug degradation.
-
Solution: Prepare fresh drug dilutions for each experiment from a frozen stock.
-
Problem 3: No identifiable resistance mutations after sequencing.
-
Possible Cause: The resistance mechanism is not genetic.
-
Solution: Consider the possibility of epigenetic modifications or changes in protein expression that are not detectable by DNA sequencing. Perform RNA sequencing to analyze gene expression changes.
-
-
Possible Cause: The mutation is present in a subclonal population.
-
Solution: Use a more sensitive sequencing method, such as deep sequencing, to detect low-frequency mutations.
-
-
Possible Cause: The resistance is mediated by a mechanism not covered by the sequencing panel.
-
Solution: If using a targeted panel, consider whole-exome or whole-genome sequencing to identify novel resistance mechanisms.
-
Data Presentation
Table 1: Common On-Target Resistance Mutations to Larotrectinib
| Resistance Mechanism | NTRK1 Mutations | NTRK2 Mutations | NTRK3 Mutations | Treatment Strategy |
| Solvent Front | G595R | G639R, G639L | G623R, G623E | Next-generation TRK inhibitors (e.g., Selitrectinib, Repotrectinib)[1] |
| Gatekeeper Residue | F589L | F633L | F617L, F617I | Next-generation TRK inhibitors[1] |
| xDFG Motif | G667C, G667S | G709C | G696A | Next-generation TRK inhibitors[1] |
Table 2: Common Off-Target Mechanisms of Resistance to Larotrectinib
| Bypass Pathway Activated | Genetic Alteration | Treatment Strategy |
| MAPK Pathway | BRAF V600E mutation, KRAS G12D/Q61H mutations | Targeted combination therapy (e.g., TRK inhibitor + BRAF/MEK inhibitor)[1] |
| PI3K/AKT Pathway | PIK3CA mutations | Targeted combination therapy (e.g., TRK inhibitor + PI3K/AKT inhibitor) |
| Receptor Tyrosine Kinase Activation | MET amplification, IGF1R activation | Targeted combination therapy (e.g., TRK inhibitor + MET/IGF1R inhibitor)[1][3] |
Experimental Protocols
Protocol 1: Generation of Larotrectinib-Resistant Cell Lines
-
Cell Seeding: Plate the parental NTRK fusion-positive cancer cell line (e.g., KM12) in a T75 flask at a low density.
-
Initial Drug Treatment: The following day, replace the medium with fresh medium containing Larotrectinib at a concentration equal to the IC50 of the parental cells.
-
Dose Escalation: Culture the cells in the presence of Larotrectinib, changing the medium every 3-4 days. Once the cells resume a normal growth rate, gradually increase the concentration of Larotrectinib in a stepwise manner.
-
Selection of Resistant Clones: Continue the dose escalation until the cells are able to proliferate in a concentration of Larotrectinib that is at least 10-fold higher than the initial IC50.
-
Expansion and Characterization: Isolate single-cell clones of the resistant population by limiting dilution or cell sorting. Expand these clones and confirm their resistance using cell viability assays and molecular characterization.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Larotrectinib for 72 hours. Include a vehicle-only control.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-only control and plot the results to determine the IC50 value.
Protocol 3: Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Treat parental and resistant cells with Larotrectinib at various concentrations for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against total and phosphorylated TRK, ERK, and AKT.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: NTRK fusion protein signaling pathway.
Caption: Mechanisms of acquired resistance to Larotrectinib.
Caption: Experimental workflow for investigating acquired resistance.
References
- 1. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current therapeutic landscape and resistance mechanisms to larotrectinib | Cancer Biology & Medicine [cancerbiomed.org]
Larotinib Preclinical Toxicity Minimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Larotinib toxicity in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in preclinical models?
A1: Based on preclinical studies, the most common toxicities associated with this compound, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), are similar to other drugs in its class. These primarily include dermatological and gastrointestinal adverse events. In Sprague-Dawley rats, the No Observed Adverse Effect Level (NOAEL) was 10 mg/kg, and the maximum tolerated dose (MTD) was 20 mg/kg. In beagle dogs, the Lowest Observed Adverse Effect Level (LOAEL) was 5 mg/kg, with an MTD of 25 mg/kg.[1] Clinically, the most frequently reported treatment-related adverse events are acne-like rash, diarrhea, paronychia (inflammation of the skin around a nail), and anemia.[1][2][3][4]
Q2: What is the underlying mechanism of this compound-induced skin toxicity?
A2: this compound-induced skin toxicity, often manifesting as a papulopustular rash, is an on-target effect resulting from the inhibition of EGFR in the skin. EGFR signaling is crucial for the normal growth and differentiation of keratinocytes in the epidermis and hair follicles.[5][6] Inhibition of this pathway disrupts these processes, leading to inflammatory responses, abnormal follicular keratinization, and the characteristic rash.[6] An EGFR knockout mouse model demonstrated that the absence of EGFR signaling leads to dry and fragile skin, further supporting this mechanism.[5]
Q3: What is the mechanism behind this compound-induced diarrhea?
A3: Diarrhea is another common on-target toxicity of EGFR inhibitors like this compound. The mechanism is believed to involve the dysregulation of ion and water transport in the intestinal epithelium. EGFR signaling plays a role in negatively controlling chloride secretion in the gut.[7] Inhibition of EGFR can lead to increased chloride secretion into the intestinal lumen, resulting in subsequent water accumulation and secretory diarrhea.[7] Some studies in murine models have also shown that EGFR-TKIs can cause atrophy of the small-intestinal wall, reducing the absorptive surface area.[7]
Q4: Are there any known off-target effects of this compound that could contribute to toxicity?
A4: While primarily targeting EGFR, this compound has been shown to inhibit other kinases, which could contribute to its overall toxicity profile. Some of the identified off-target kinases include receptor-interacting serine/threonine-protein kinase 2 (RIPK2), interleukin-1 receptor-associated kinase 1 (IRAK1), Bruton's tyrosine kinase (BTK), and B-lymphoid tyrosine kinase (BLK). The inhibition of these kinases may lead to unforeseen adverse effects, and a comprehensive kinase inhibition profile is essential for a complete understanding of this compound's preclinical toxicity.
Q5: Can this compound toxicity be exacerbated when used in combination with other therapies?
A5: Yes, preclinical and clinical evidence suggests that the toxicity of EGFR TKIs can be enhanced when combined with other anticancer agents. For instance, combining EGFR inhibitors with immunotherapy, such as anti-PD-1 antibodies, may increase the risk of serious adverse events.[8] Therefore, a careful evaluation of the toxicity profile of any combination therapy involving this compound is crucial in preclinical studies. A sufficient washout period between treatments should be considered to minimize potential overlapping toxicities.[8]
Troubleshooting Guides
Managing Dermatologic Toxicity in Preclinical Models
Issue: Observation of skin rash, erythema, or lesions in animals treated with this compound.
Troubleshooting Steps:
-
Dose Adjustment: The severity of skin toxicity is often dose-dependent.[9] Consider reducing the dose of this compound to a lower, yet still efficacious, level.
-
Topical Treatments: In preclinical models where feasible, consider the topical application of corticosteroids to manage inflammation. Anecdotal evidence from clinical practice suggests their utility.
-
Systemic Treatments: Based on clinical management strategies, the use of oral tetracycline-class antibiotics (e.g., doxycycline, minocycline) can be explored in animal models to mitigate the inflammatory component of the rash.[10]
-
Supportive Care: Ensure animals have access to appropriate bedding and environmental enrichment to minimize skin irritation.
Managing Gastrointestinal Toxicity (Diarrhea) in Preclinical Models
Issue: Animals exhibiting signs of diarrhea (e.g., loose or watery stools).
Troubleshooting Steps:
-
Dose Interruption/Reduction: Temporarily halt or reduce the dose of this compound to allow for recovery. Diarrhea is often an early-onset and dose-dependent toxicity.[11]
-
Anti-diarrheal Agents: Administer anti-diarrheal medications such as loperamide. Early and aggressive management of diarrhea is key to preventing dehydration and weight loss.[12]
-
Hydration and Nutritional Support: Ensure animals have ad libitum access to water and consider providing nutritional supplements to counteract malabsorption and dehydration.
-
Dietary Modification: While more challenging to implement in preclinical settings, a diet low in fiber and fat could potentially alleviate symptoms.
Quantitative Data Summary
Table 1: Preclinical Toxicology Data for this compound
| Species | Parameter | Dose |
| Sprague-Dawley Rat | No Observed Adverse Effect Level (NOAEL) | 10 mg/kg |
| Maximum Tolerated Dose (MTD) | 20 mg/kg | |
| Beagle Dog | Lowest Observed Adverse Effect Level (LOAEL) | 5 mg/kg |
| Maximum Tolerated Dose (MTD) | 25 mg/kg |
Experimental Protocols
Protocol for Assessing Dermatologic Toxicity in a Rodent Model
-
Animal Model: Utilize immunocompromised mice (e.g., nude mice) xenografted with a relevant tumor cell line.
-
Drug Administration: Administer this compound orally at various dose levels, including a vehicle control group.
-
Observation: Conduct daily visual inspections of the skin, paying close attention to areas prone to rash (e.g., face, back, ears).
-
Scoring: Use a standardized scoring system to grade the severity of the rash based on erythema, papules, pustules, and extent of involvement.
-
Histopathology: At the end of the study, collect skin samples for histological analysis to assess for changes in epidermal thickness, follicular inflammation, and keratinocyte differentiation.
-
Biomarker Analysis: Analyze skin biopsies for changes in the expression of markers related to inflammation and EGFR signaling.
Protocol for Assessing Gastrointestinal Toxicity (Diarrhea) in a Rodent Model
-
Animal Model: Use a standard rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Drug Administration: Administer this compound orally at different doses alongside a vehicle control.
-
Monitoring: Monitor animals daily for the incidence, onset, and severity of diarrhea. Stool consistency can be scored (e.g., from normal pellets to watery stool).
-
Body Weight and Food/Water Intake: Record body weight and food and water consumption daily as indicators of systemic toxicity.
-
Intestinal Permeability Assay: At the end of the treatment period, assess intestinal barrier function using an in vivo permeability assay with a fluorescently labeled, non-absorbable marker (e.g., FITC-dextran).
-
Histopathology: Collect sections of the small and large intestine for histological examination to evaluate for mucosal damage, inflammation, and changes in villus length and crypt depth.
Visualizations
Caption: this compound inhibits the EGFR signaling pathway.
Caption: Preclinical toxicity assessment workflow.
References
- 1. Frontiers | Phase I Trial to Evaluate the Tolerance, Pharmacokinetics and Efficacy of the Broad-Spectrum ErbB Family Inhibitor this compound Mesylate in Patients With Advanced Solid Tumors [frontiersin.org]
- 2. d-nb.info [d-nb.info]
- 3. This compound in patients with advanced and previously treated esophageal squamous cell carcinoma with epidermal growth factor receptor overexpression or amplification: an open-label, multicenter phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in patients with advanced and previously treated esophageal squamous cell carcinoma with epidermal growth factor receptor overexpression or amplification: an open-label, multicenter phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Management of diarrhea induced by EGFR-TKIs in advanced lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Larotinib In Vivo Dose-Finding Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vivo dose-finding studies with Larotinib. This guide includes frequently asked questions (FAQs) and troubleshooting advice to navigate potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the reported preclinical Maximum Tolerated Doses (MTDs) for this compound in common animal models?
A1: Preclinical MTDs for this compound have been established in both rodent and non-rodent species. In Sprague-Dawley rats, the MTD was determined to be 20 mg/kg, while in beagle dogs, it was 25 mg/kg.[1]
Q2: What are the No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) for this compound in preclinical toxicology studies?
A2: In preclinical assessments, the NOAEL for this compound in Sprague-Dawley rats was 10 mg/kg. For beagle dogs, the LOAEL was identified at 5 mg/kg.[1]
Q3: What is a recommended starting dose for efficacy studies in tumor-bearing mouse models?
A3: A preclinical pharmacodynamic study in tumor-bearing mice demonstrated that a this compound mesylate dose of 18 mg/kg resulted in a tumor-inhibiting rate exceeding 60%.[1] This dose can serve as a starting point for efficacy evaluations.
Q4: How were human equivalent doses (HEDs) calculated from preclinical data for early-phase clinical trials?
A4: The HEDs were calculated based on body surface area. The MTD in Sprague-Dawley rats (20 mg/kg) translated to a human equivalent dose of 192 mg/day. The MTD in beagle dogs (25 mg/kg) translated to an HED of 810 mg/day.[1] For initiating Phase I trials, a fraction of the MTD is typically used, for instance, 1/10th of the rodent MTD or 1/6th of the non-rodent MTD.[1]
Quantitative Data Summary
For ease of comparison, the key quantitative data from preclinical dose-finding and toxicology studies are summarized below.
| Parameter | Species | Dose | Notes |
| Maximum Tolerated Dose (MTD) | Sprague-Dawley Rat | 20 mg/kg | Daily administration.[1] |
| Beagle Dog | 25 mg/kg | Daily administration.[1] | |
| No Observed Adverse Effect Level (NOAEL) | Sprague-Dawley Rat | 10 mg/kg | Daily administration.[1] |
| Lowest Observed Adverse Effect Level (LOAEL) | Beagle Dog | 5 mg/kg | Daily administration.[1] |
| Effective Dose (Efficacy) | Tumor-bearing Mice | 18 mg/kg | Resulted in >60% tumor inhibition.[1] |
Experimental Protocols
Below are detailed methodologies for key in vivo experiments with this compound.
Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of this compound that can be administered to animals without causing dose-limiting toxicities.
Methodology:
-
Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats) and a non-rodent species (e.g., beagle dogs).
-
Group Size: A minimum of 3-5 animals per dose group.
-
Dose Escalation:
-
Start with a low dose, for example, based on in vitro cytotoxicity data.
-
Employ a dose escalation scheme (e.g., modified Fibonacci sequence) for subsequent cohorts.
-
Administer this compound orally once daily.
-
-
Observation Period: Monitor animals for a minimum of 14 days.
-
Parameters to Monitor:
-
Clinical Signs: Observe for changes in behavior, appearance, and activity levels daily.
-
Body Weight: Record body weight twice weekly.
-
Food and Water Consumption: Monitor daily.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study.
-
Gross Pathology and Histopathology: Perform a full necropsy on all animals at the end of the study.
-
-
MTD Definition: The highest dose that does not cause mortality, significant weight loss (>15-20%), or severe clinical signs of toxicity.
In Vivo Efficacy in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in a tumor-bearing mouse model.
Methodology:
-
Cell Line and Xenograft Establishment:
-
Select a relevant human cancer cell line with known EGFR expression or mutations.
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Treatment Groups:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at different dose levels).
-
A typical starting dose could be 18 mg/kg based on prior studies.[1]
-
-
Drug Administration:
-
Administer this compound orally once daily for a specified period (e.g., 21-28 days).
-
-
Efficacy Endpoints:
-
Tumor growth inhibition.
-
Overall survival.
-
Body weight changes as an indicator of toxicity.
-
-
Pharmacodynamic Analysis (Optional):
-
Collect tumor samples at the end of the study to assess target engagement (e.g., inhibition of EGFR phosphorylation).
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Excessive Toxicity/Mortality at Expected MTD | Formulation issues leading to altered bioavailability. Animal strain sensitivity. Dosing error. | Verify formulation and dosing calculations. Consider using a different, less sensitive animal strain. Reduce the starting dose and use a more conservative dose escalation. |
| Lack of Efficacy at Reported Effective Doses | Poor drug absorption. Rapid metabolism. Tumor model resistance. | Check the pharmacokinetic profile of this compound in the specific animal model. Ensure the tumor model is sensitive to EGFR inhibition. Verify the EGFR status of the cell line. |
| Skin Rash and Diarrhea in Animals | On-target EGFR inhibition in skin and gastrointestinal tract. | These are known class-effects of EGFR inhibitors.[2][3][4] Monitor the severity. For mild to moderate effects, continue treatment and record observations. For severe effects, consider dose reduction or supportive care as per veterinary guidance. |
| High Variability in Tumor Growth | Inconsistent tumor cell implantation. Variation in animal health. | Refine the implantation technique for consistency. Ensure all animals are healthy and of similar age and weight at the start of the study. Increase the number of animals per group to improve statistical power. |
| Drug Formulation Precipitates or is Unstable | Poor solubility of this compound. Inappropriate vehicle. | Test different pharmaceutically acceptable vehicles to improve solubility and stability. Prepare fresh formulations regularly. |
Visualizations
References
- 1. Phase I Trial to Evaluate the Tolerance, Pharmacokinetics and Efficacy of the Broad-Spectrum ErbB Family Inhibitor this compound Mesylate in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adverse event profiles of epidermal growth factor receptor‐tyrosine kinase inhibitors in cancer patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: Larotinib vs. Gefitinib in EGFR-Targeted Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective preclinical efficacy comparison of Larotinib and Gefitinib, two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). This report synthesizes available preclinical data to offer a comparative analysis of their mechanisms of action, in vitro potency, and in vivo antitumor activity, supported by experimental data and detailed methodologies.
Introduction to this compound and Gefitinib
Gefitinib, a first-generation EGFR-TKI, has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. It reversibly binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting autophosphorylation and downstream signaling pathways crucial for cell proliferation and survival.[1][2][3]
This compound is a newer first-generation EGFR-TKI that has shown promising antitumor activity, particularly in esophageal squamous cell carcinoma (ESCC).[2][3][4][5] Preclinical studies suggest this compound exhibits high selectivity for the EGFR kinase and demonstrates significant accumulation in tumor tissue.[2][4]
Mechanism of Action: Targeting the EGFR Signaling Pathway
Both this compound and Gefitinib are competitive inhibitors of the ATP-binding site within the intracellular tyrosine kinase domain of EGFR. By blocking ATP binding, these inhibitors prevent EGFR autophosphorylation, a critical step in the activation of downstream signaling cascades. The inhibition of these pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, leads to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.
In Vitro Efficacy: A Quantitative Comparison
Kinase Inhibition Assay
A key measure of a TKI's potency is its half-maximal inhibitory concentration (IC50) against its target kinase. Available preclinical data indicates that this compound has potent inhibitory activity against wild-type EGFR and several common activating mutations.
| Target | This compound IC50 (nM) | Gefitinib IC50 (nM) | Fold Difference (Gefitinib/Larotinib) |
| Wild-Type EGFR | 0.611 | ~22.6 | ~37 |
| EGFR L858R Mutation | 0.563 | Not explicitly found for direct comparison | - |
| EGFR L861Q Mutation | 0.423 | Less sensitive than L858R | - |
| EGFR exon 19 Deletion | Data available, but specific IC50 not found | Sensitive | - |
Cell Proliferation Assays
The antitumor activity of this compound and Gefitinib has been evaluated in various cancer cell lines. Gefitinib's efficacy is well-documented in NSCLC and ESCC cell lines.
| Cell Line | Cancer Type | Gefitinib IC50 (µM) |
| TE8 | Esophageal Squamous Cell Carcinoma | 8.49 |
| T.T | Esophageal Squamous Cell Carcinoma | 18.9 |
| T.Tn | Esophageal Squamous Cell Carcinoma | 17.3 |
Note: Specific cell line proliferation data for this compound was not available in the reviewed public-domain literature.
In Vivo Efficacy: Antitumor Activity in Xenograft Models
Preclinical in vivo studies in mouse xenograft models provide critical insights into the therapeutic potential of drug candidates.
This compound In Vivo Data
A preclinical pharmacodynamic study in tumor-bearing mice demonstrated that this compound at a dose of 18 mg/kg resulted in a tumor-inhibiting rate exceeding 60%. Furthermore, this compound showed high accumulation in tumor tissue, with a tumor-to-plasma Area Under the Curve (AUC) ratio of over 20.[2][4]
Gefitinib In Vivo Data
In a study using ESCC xenografts (TE8 and T.T cell lines), oral administration of Gefitinib at doses of 100 or 200 mg/kg once daily showed dose-dependent antitumor activity, leading to significantly improved survival of the treated mice compared to the untreated control group.[1] Immunohistochemical analysis of the tumors revealed inhibition of EGFR phosphorylation, reduced cell proliferation (PCNA staining), decreased microvessel density (Factor VIII), and induction of apoptosis (TUNEL staining).[1]
Experimental Protocols
EGFR Kinase Inhibition Assay (General Protocol)
A typical kinase inhibition assay involves the following steps:
-
Reagent Preparation: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and kinase assay buffer are prepared. Serial dilutions of the test compounds (this compound and Gefitinib) are also prepared.
-
Reaction Setup: The EGFR kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a microplate well.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination of Reaction: The reaction is stopped, typically by adding a solution containing EDTA.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified using methods such as ELISA with an anti-phosphotyrosine antibody or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay (General Protocol)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with various concentrations of this compound or Gefitinib for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
In Vivo Xenograft Study (General Protocol)
-
Cell Culture and Implantation: Human cancer cells (e.g., ESCC cell lines) are cultured in vitro and then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (e.g., vehicle control, this compound, Gefitinib).
-
Drug Administration: The drugs are administered to the mice according to a predefined schedule and dosage (e.g., daily oral gavage).
-
Tumor Measurement and Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. The body weight and general health of the mice are also monitored.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a certain size or after a predetermined duration. Tumors are then excised, weighed, and may be used for further analysis, such as immunohistochemistry (IHC) for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL), or Western blotting to assess target inhibition.
Conclusion
Based on the available preclinical data, both this compound and Gefitinib are potent inhibitors of the EGFR signaling pathway. This compound demonstrates particularly high potency against wild-type EGFR in kinase inhibition assays, suggesting a potential for broader activity. Its high accumulation in tumor tissue in vivo is also a promising pharmacokinetic property. Gefitinib has a well-established preclinical profile, with demonstrated efficacy in both in vitro and in vivo models of EGFR-driven cancers, including esophageal squamous cell carcinoma.
A direct, comprehensive preclinical comparison is challenging due to the limited availability of public-domain data for this compound, particularly regarding its activity in a wide range of cell lines and detailed in vivo experimental protocols. Further head-to-head preclinical studies under identical experimental conditions would be necessary to definitively delineate the comparative efficacy of these two EGFR inhibitors. Nevertheless, the existing data suggests that this compound is a promising EGFR-TKI with a preclinical profile that warrants its continued investigation in clinical settings.
References
- 1. A Novel Pharmacodynamic Approach to Assess and Predict Tumor Response to the Epidermal Growth Factor Receptor Inhibitor Gefitinib in Patients with Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of DNA-PK by gefitinib causes synergism between gefitinib and cisplatin in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Larotinib vs. Erlotinib: A Comparative Guide for EGFR-Mutant NSCLC Models
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations, first-generation tyrosine kinase inhibitors (TKIs) remain a cornerstone of research and clinical practice. This guide provides a detailed comparison of two such inhibitors, larotinib and erlotinib, focusing on their performance in preclinical EGFR-mutant NSCLC models. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
In Vitro Efficacy: A Head-to-Head Look at Kinase Inhibition
The in vitro potency of this compound and erlotinib has been evaluated against various forms of the EGFR kinase, including wild-type and clinically relevant mutant variants. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug in inhibiting a specific biological or biochemical function.
A preclinical in vitro study of this compound mesylate demonstrated potent inhibitory activity against multiple EGFR subtypes. Notably, it inhibited wild-type EGFR with an IC50 of 0.611 nM, which was reported to be 3-fold and 37-fold more potent than erlotinib and gefitinib, respectively[1]. The study also highlighted its activity against common activating mutations, including L858R (IC50 = 0.563 nM), L861Q (IC50 = 0.423 nM), and exon 19 deletions[1]. Furthermore, this compound showed moderate activity against the T790M resistance mutation, with an IC50 of 45.2 nM[1].
Erlotinib has been extensively characterized in numerous studies. For instance, in erlotinib-sensitive NSCLC cell lines like HCC827 (harboring an exon 19 deletion), the IC50 of erlotinib is approximately 289 nM[2]. In another erlotinib-sensitive cell line, PC-9 (also with an exon 19 deletion), the IC50 has been reported to be around 71.08 nM[2].
The following table summarizes the available IC50 data for both compounds against various EGFR genotypes.
| Target | This compound IC50 (nM) | Erlotinib IC50 (nM) | Cell Line Context (Erlotinib) |
| Wild-Type EGFR | 0.611[1] | ~1.83 (qualitative) | - |
| EGFR L858R Mutation | 0.563[1] | - | - |
| EGFR L861Q Mutation | 0.423[1] | - | - |
| EGFR Exon 19 Deletion | Potent Inhibition[1] | 289[2] | HCC827 |
| 71.08[2] | PC-9 | ||
| EGFR T790M Resistance | 45.2[1] | - | - |
In Vivo Antitumor Activity: Xenograft Model Performance
Preclinical evaluation in animal models provides crucial insights into the potential therapeutic efficacy of drug candidates. Both this compound and erlotinib have demonstrated antitumor activity in NSCLC xenograft models.
A preclinical pharmacodynamic study of this compound in tumor-bearing mice showed dose-dependent antitumor effects, with a tumor-inhibiting rate exceeding 60% at a dose of 18 mg/kg[3]. Another study mentioned preclinical investigations of this compound in xenografted mice models, noting a high concentration of the drug in tumor tissue, with a tumor to plasma AUC ratio of over 20[4][5].
Erlotinib has been shown to induce dose-dependent tumor growth inhibition in various NSCLC xenograft models. In the H460a and A549 NSCLC xenograft models, erlotinib monotherapy at 100 mg/kg resulted in 71% and 93% tumor growth inhibition, respectively[4]. In a separate study using an HCC827 xenograft model, erlotinib treatment led to stable tumor regression[6].
| Xenograft Model | Drug | Dose | Tumor Growth Inhibition |
| Tumor-bearing mice | This compound | 18 mg/kg | >60%[3] |
| H460a NSCLC | Erlotinib | 100 mg/kg | 71%[4] |
| A549 NSCLC | Erlotinib | 100 mg/kg | 93%[4] |
| HCC827 NSCLC | Erlotinib | Not specified | Stable tumor regression[6] |
Experimental Protocols
In Vitro Cell Viability Assays
Objective: To determine the concentration of this compound or erlotinib required to inhibit the growth of EGFR-mutant NSCLC cell lines by 50% (IC50).
General Protocol:
-
Cell Culture: EGFR-mutant NSCLC cell lines (e.g., HCC827, PC-9) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or erlotinib for a specified period (typically 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
MTT Assay: MTT is added to the wells and incubated, allowing viable cells to convert it into formazan crystals. The crystals are then dissolved, and the absorbance is measured to determine cell viability.
-
CellTiter-Glo® Assay: This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
-
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value is calculated.
NSCLC Xenograft Models
Objective: To evaluate the in vivo antitumor efficacy of this compound and erlotinib.
General Protocol:
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: A suspension of human NSCLC cells (e.g., HCC827, A549) is subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound or erlotinib is administered orally at predetermined doses and schedules. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated groups to the control group.
-
Necropsy and Analysis: At the end of the study, animals are euthanized, and tumors are excised for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream signaling effects.
Signaling Pathways and Mechanisms of Action
Both this compound and erlotinib are EGFR tyrosine kinase inhibitors. They exert their anticancer effects by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of the EGFR. This prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Caption: EGFR signaling pathway and inhibition by TKIs.
The diagram above illustrates the canonical EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways regulate critical cellular processes that, when dysregulated, contribute to cancer progression. This compound and erlotinib block the initial phosphorylation step, thereby inhibiting these downstream signals and leading to decreased cancer cell proliferation and survival.
Experimental Workflow
The preclinical evaluation of EGFR inhibitors like this compound and erlotinib typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.
Caption: Workflow for preclinical evaluation of EGFR TKIs.
This workflow begins with the in vitro characterization of the compound's potency and mechanism of action in relevant cancer cell lines. Promising candidates then advance to in vivo testing in animal models to assess their antitumor efficacy and tolerability.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Role of ARL4C in Erlotinib Resistance: Activation of the Jak2/Stat 5/β-Catenin Signaling Pathway [frontiersin.org]
- 3. Frontiers | Phase I Trial to Evaluate the Tolerance, Pharmacokinetics and Efficacy of the Broad-Spectrum ErbB Family Inhibitor this compound Mesylate in Patients With Advanced Solid Tumors [frontiersin.org]
- 4. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. crownbio.com [crownbio.com]
Validating Larotrectinib Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo methods to validate the target engagement of Larotrectinib, a first-generation TRK inhibitor, with its alternatives, Entrectinib and the second-generation inhibitor Selitrectinib. The information herein is supported by experimental data from preclinical studies.
Quantitative Data Summary
The following table summarizes the in vivo activity of Larotrectinib and its alternatives in preclinical tumor models. Direct head-to-head comparative studies are limited; therefore, data from separate key studies are presented.
| Drug | Animal Model | Tumor Model | Dosing | Target Engagement Readout | Efficacy Readout | Reference |
| Larotrectinib | Athymic nude mice | Not specified | Dose-dependent | Not specified | Dose-dependent tumor inhibition | [1] |
| Entrectinib | Athymic nu/nu mice | SY5Y-TrkB Neuroblastoma Xenograft | 60 mg/kg, BID, p.o. | Inhibition of p-TrkB, p-PLCγ, p-Akt, and p-Erk in tumor tissue (Western Blot) | Significant tumor growth inhibition (p<0.0001) | [2] |
| Entrectinib | nu/nu mice | KM12 (TPM3-NTRK1) Colorectal Carcinoma Xenograft | 15 mg/kg, BID for 3 days, p.o. | Inhibition of p-TRKA and p-PLCγ1 in tumor lysates (Western Blot) | Not specified for this PD study | [3] |
| Selitrectinib (LOXO-195) | Not specified | Not specified | Not specified | Activity against acquired resistance mutations confirmed in in vivo tumor models. | Rapid tumor responses in patients with acquired resistance to Larotrectinib. | [4][5] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for reproducibility and comparison.
Murine Xenograft Model for Antitumor Efficacy Assessment
This protocol outlines a general procedure for establishing and utilizing a xenograft model to test the in vivo efficacy of TRK inhibitors.
a. Cell Culture and Implantation:
-
Human cancer cell lines harboring NTRK fusions (e.g., KM12 for TPM3-NTRK1, SY5Y-TrkB for TrkB overexpression) are cultured under standard conditions.
-
A specific number of cells (e.g., 1 x 10^7 cells) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[2]
b. Tumor Growth Monitoring and Treatment:
-
Tumor volumes are measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (L x W^2)/2, where L is the longest diameter and W is the shortest.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and vehicle control groups.
-
The test compound (e.g., Larotrectinib, Entrectinib, or Selitrectinib) is administered orally (p.o.) at specified doses and schedules.[2][6]
c. Efficacy Evaluation:
-
Tumor volumes and body weights are monitored throughout the study.
-
The primary efficacy endpoint is typically tumor growth inhibition, which can be visualized by plotting mean tumor volume over time for each group.
-
Statistical analyses are performed to determine the significance of the observed antitumor effects.
Western Blot Analysis for In Vivo Target Engagement
This protocol details the steps for assessing the phosphorylation status of TRK and its downstream signaling proteins in tumor tissues from xenograft models.
a. Tumor Sample Collection and Lysis:
-
At the end of the efficacy study, or at specific time points after the last dose in a pharmacodynamic study, tumors are excised from the mice.
-
Tumor samples are snap-frozen in liquid nitrogen and stored at -80°C.
-
Frozen tumor tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[2][3]
b. Protein Quantification and Electrophoresis:
-
The total protein concentration in the tumor lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
c. Immunoblotting:
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of TRK (e.g., p-TrkA, p-TrkB), as well as downstream effectors like p-AKT and p-ERK.
-
Antibodies against the total forms of these proteins are used as loading controls.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.[2]
Visualizations
TRK Signaling Pathway
Caption: TRK signaling pathway and point of inhibition by Larotrectinib.
Experimental Workflow for In Vivo Target Engagement Validation
Caption: Workflow for in vivo validation of TRK inhibitor target engagement.
References
- 1. openalex.org [openalex.org]
- 2. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
Larotinib in Preclinical Models: A Comparative Analysis of Monotherapy and Combination Strategies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of larotrectinib's performance as a monotherapy and in combination with other targeted agents in preclinical settings. The information is supported by experimental data to inform future research and development.
Larotrectinib, a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinases (TRK), has demonstrated significant anti-tumor activity in preclinical models of cancers harboring NTRK gene fusions. This guide summarizes the preclinical data for larotrectinib monotherapy and explores the rationale and available preclinical evidence for combination therapies aimed at enhancing efficacy and overcoming resistance.
Larotrectinib Monotherapy: Potent and Selective Inhibition of TRK Fusion-Positive Cancers
Larotrectinib acts as an ATP-competitive inhibitor of TRKA, TRKB, and TRKC proteins. In preclinical studies, it has shown potent and selective inhibition of tumor cell growth in various cancer models driven by NTRK fusions.
In Vitro Efficacy
In vitro studies have demonstrated larotrectinib's potent activity against cancer cell lines with NTRK fusions. For instance, in a lung adenocarcinoma cell line with an MPRIP-NTRK1 fusion and a colorectal cancer cell line with a TPM3-NTRK1 fusion, larotrectinib showed significant inhibition of tumor cell growth.[1]
| Cell Line | Cancer Type | NTRK Fusion | IC50 (nmol/L) |
| Undisclosed | Lung Adenocarcinoma | MPRIP-NTRK1 | Low nanomolar range |
| Undisclosed | Colorectal Cancer | TPM3-NTRK1 | Low nanomolar range |
Table 1: In Vitro Activity of Larotrectinib in TRK Fusion-Positive Cancer Cell Lines. IC50 values indicate the concentration of larotrectinib required to inhibit cell growth by 50%.
In Vivo Efficacy
The anti-tumor activity of larotrectinib has been confirmed in in vivo xenograft models. In mice bearing tumors derived from TRK fusion-positive cancer cell lines, oral administration of larotrectinib led to significant tumor growth inhibition and, in some cases, tumor regression.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TRK signaling pathway targeted by larotrectinib and a typical experimental workflow for evaluating its efficacy in preclinical models.
Caption: TRK signaling pathway and larotrectinib inhibition.
Caption: A typical experimental workflow for preclinical evaluation.
Mechanisms of Resistance and Rationale for Combination Therapies
Despite the impressive activity of larotrectinib, acquired resistance can emerge. Preclinical studies have identified two main mechanisms of resistance:
-
On-target mutations: These are mutations in the NTRK gene itself that prevent larotrectinib from binding effectively to the TRK protein.
-
Bypass signaling activation: In this scenario, other signaling pathways become activated, allowing the cancer cells to grow and survive despite the inhibition of the TRK pathway.
These resistance mechanisms provide a strong rationale for exploring combination therapies. By targeting both the TRK pathway and the resistance pathway simultaneously, it may be possible to prevent or overcome resistance and achieve a more durable anti-tumor response.
Comparison of Larotrectinib Monotherapy vs. Combination Strategies
While specific preclinical data on larotrectinib in combination with traditional chemotherapy is limited in the public domain, the focus of ongoing research is on combining larotrectinib with other targeted agents to address resistance. The following table compares the expected outcomes of larotrectinib monotherapy with potential combination strategies based on the identified resistance mechanisms.
| Treatment Strategy | Target Population | Expected Preclinical Outcome |
| Larotrectinib Monotherapy | NTRK fusion-positive, treatment-naïve tumors | Significant tumor growth inhibition, potential for complete response. |
| Larotrectinib + Next-Generation TRK Inhibitor (e.g., LOXO-195) | Tumors with on-target resistance mutations to larotrectinib | Restoration of anti-tumor activity by inhibiting the mutated TRK protein. |
| Larotrectinib + MEK Inhibitor | Tumors with MAPK pathway activation as a bypass mechanism | Synergistic inhibition of tumor growth by blocking both the primary oncogenic driver and the escape pathway. |
| Larotrectinib + IGF1R Inhibitor | Tumors with IGF1R pathway activation as a bypass mechanism | Overcoming resistance by co-targeting the TRK and IGF1R signaling pathways. |
Table 2: Comparison of Larotrectinib Monotherapy and Potential Combination Strategies in Preclinical Models.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of larotrectinib are crucial for the reproducibility of results. Below is a generalized protocol for an in vivo xenograft study.
Objective: To evaluate the anti-tumor efficacy of larotrectinib in a mouse xenograft model of TRK fusion-positive cancer.
Materials:
-
NTRK fusion-positive cancer cell line
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (or other appropriate extracellular matrix)
-
Larotrectinib (formulated for oral administration)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the NTRK fusion-positive cancer cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer larotrectinib orally to the treatment group at a predetermined dose and schedule. Administer the vehicle control to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitoring: Monitor the mice for signs of toxicity, including weight loss and changes in behavior.
-
Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the efficacy of larotrectinib.
Conclusion
Preclinical data strongly support the potent and selective anti-tumor activity of larotrectinib monotherapy in TRK fusion-positive cancers. The emergence of resistance, however, highlights the need for rational combination strategies. While preclinical data on specific combinations are still emerging, the combination of larotrectinib with next-generation TRK inhibitors or inhibitors of bypass signaling pathways holds promise for overcoming resistance and improving long-term outcomes for patients with TRK fusion-driven cancers. Further preclinical studies are warranted to optimize these combination therapies and identify predictive biomarkers for patient selection.
References
A Comparative Analysis of First-Generation EGFR Inhibitors: Gefitinib, Erlotinib, and Lapatinib
First-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) marked a significant milestone in the era of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. This guide provides a detailed comparative analysis of three prominent first-generation EGFR inhibitors: gefitinib, erlotinib, and lapatinib. We will delve into their mechanisms of action, chemical structures, preclinical potency, clinical efficacy, and the critical challenge of acquired resistance, supported by experimental data and detailed protocols.
Mechanism of Action and Chemical Structures
Gefitinib and erlotinib are reversible inhibitors that competitively bind to the ATP-binding site within the kinase domain of EGFR.[1][2] This binding blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MAPK and PI3K-AKT pathways.[3][4] Lapatinib is a dual TKI that reversibly inhibits both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[5][6]
The chemical structures of these inhibitors, all based on a quinazoline core, are presented below.[7][8]
Figure 1: Chemical Structures of First-Generation EGFR Inhibitors
| Inhibitor | Chemical Structure |
| Gefitinib | ![]() |
| Erlotinib | ![]() |
| Lapatinib | ![]() |
Preclinical Potency: A Quantitative Comparison
The in vitro potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The table below summarizes the IC50 values of gefitinib, erlotinib, and lapatinib against wild-type EGFR and common activating mutations.
Table 1: In Vitro Potency (IC50) of First-Generation EGFR Inhibitors
| Compound | Wild-Type EGFR (nM) | EGFR (Exon 19 del) (nM) | EGFR (L858R) (nM) | EGFR (L858R + T790M) (nM) |
| Gefitinib | 2.5 - 100 | 2.4 - 15 | 5.8 - 50 | >10,000 |
| Erlotinib | 2 - 60 | 1 - 50.1 | 4 - 5,089 | >10,000 |
| Lapatinib | 10.2 | 800 - 2,000 | 800 - 2,000 | >10,000 |
Note: IC50 values can vary depending on the specific cell line and assay conditions.
EGFR Signaling Pathway and Inhibition
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades that promote cell proliferation, survival, and metastasis. First-generation EGFR inhibitors block this initial phosphorylation step.
Experimental Protocols
In Vitro EGFR Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (e.g., gefitinib, erlotinib, lapatinib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the EGFR kinase enzyme to the kinase buffer.
-
Add the test compound dilutions to the wells containing the enzyme and incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.[9][10]
References
- 1. Randomized phase II multicenter trial of two schedules of lapatinib as first- or second-line monotherapy in patients with advanced or metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 5. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. rsc.org [rsc.org]
- 10. promega.com.cn [promega.com.cn]
Navigating Resistance: A Comparative Guide to Therapies for EGFR T790M-Negative Lung Tumors
For Immediate Release
In the landscape of non-small cell lung cancer (NSCLC) treatment, the emergence of resistance to initial therapies remains a critical challenge. For patients with activating EGFR mutations whose tumors are negative for the T790M resistance mutation, the therapeutic path forward is complex. This guide provides a comparative analysis of Larotinib and current alternative treatments, offering researchers, scientists, and drug development professionals a comprehensive overview of the available data, experimental protocols, and underlying resistance mechanisms.
This compound: A First-Generation EGFR Inhibitor
This compound is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Preclinical studies have indicated its high selectivity for the EGFR kinase.[1] While its development for NSCLC has been discontinued, early-phase trials in other solid tumors, such as esophageal squamous cell carcinoma (ESCC) with EGFR overexpression, have shown some anti-tumor activity.[1]
The Clinical Challenge: Acquired Resistance in EGFR T790M-Negative Tumors
Patients with EGFR-mutant NSCLC who progress on first- or second-generation TKIs and are found to be T790M-negative represent a heterogeneous group. In the absence of the T790M "gatekeeper" mutation, a variety of other resistance mechanisms can emerge. These include the activation of bypass signaling pathways, such as MET amplification and HER2 amplification, which allow cancer cells to circumvent EGFR blockade.[2][3][4][5][6][7][8][9][10]
Comparative Efficacy of Second-Line Therapies
For patients with EGFR T790M-negative NSCLC who have progressed on a prior TKI, platinum-based chemotherapy is the current standard of care.[6] Several other therapeutic strategies have been investigated, with varying degrees of success. The following tables summarize the efficacy data for key treatment alternatives.
| Treatment Regimen | Clinical Trial | Patient Population | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| This compound | Phase 1b (ESCC) | Pre-treated advanced ESCC with EGFR overexpression/amplification | 3.4 months (350mg dose) | 20.0% (350mg dose) |
| Platinum-Pemetrexed Chemotherapy | Retrospective Study | EGFR T790M-negative NSCLC post-TKI | 4.5 months | 30.9% |
| Anlotinib + Platinum-Pemetrexed | Phase 1b/2 Trial | EGFR T790M-negative NSCLC post-TKI | 5.75 months | 47.4% |
| Atezolizumab + Bevacizumab + Chemotherapy | IMpower150 (subgroup) | EGFR-mutant NSCLC post-TKI | 6.1 months (vs. 4.3 months with chemo alone) | 46% (vs. 39% with chemo alone) |
| Afatinib | Retrospective Study | EGFR-mutant NSCLC post-TKI | 4.2 months | 18.5% |
Note: Data for this compound is from a study in Esophageal Squamous Cell Carcinoma and is provided for context; direct comparison to NSCLC data should be made with caution.
Detailed Experimental Protocols
A clear understanding of the methodologies employed in clinical trials is crucial for interpreting efficacy data. Below are summaries of the experimental protocols for the key comparator therapies.
Platinum-Based Chemotherapy
-
Study Design: A retrospective study evaluated the efficacy of platinum-pemetrexed chemotherapy in patients with EGFR T790M-negative NSCLC who had progressed on first-line EGFR-TKIs.[11]
-
Patient Population: Patients with a confirmed diagnosis of T790M-negative NSCLC following progression on a first-generation EGFR-TKI.
-
Treatment Regimen: Patients received a standard platinum-based doublet chemotherapy regimen, typically cisplatin or carboplatin in combination with pemetrexed.
-
Endpoints: The primary endpoints were Progression-Free Survival (PFS) and Objective Response Rate (ORR).[11]
Anlotinib in Combination with Chemotherapy
-
Study Design: A multicenter, single-arm, phase 1b/2 trial was conducted to evaluate the safety and efficacy of anlotinib combined with platinum-based chemotherapy.[12][13]
-
Patient Population: Patients with T790M-negative, EGFR-mutant advanced non-squamous NSCLC who had acquired resistance to first- or second-generation EGFR TKIs.[12][13]
-
Treatment Regimen: In the phase 2 portion, patients received anlotinib at the maximum tolerated dose (12 mg daily, days 1-14 of a 21-day cycle) combined with platinum and pemetrexed for four cycles, followed by anlotinib maintenance.[13]
-
Endpoints: The primary endpoint for the phase 2 stage was Progression-Free Survival (PFS). Secondary endpoints included Objective Response Rate (ORR) and Disease Control Rate (DCR).[13]
IMpower150: Atezolizumab, Bevacizumab, and Chemotherapy
-
Study Design: The IMpower150 trial was a multicenter, randomized, open-label, phase 3 study. A subgroup analysis of this trial provided data on patients with EGFR mutations who had progressed on prior TKI therapy.
-
Patient Population: The subgroup analysis included patients with EGFR-mutant NSCLC who had previously been treated with at least one TKI.
-
Treatment Regimen: Patients in the investigational arm received atezolizumab (an immune checkpoint inhibitor), bevacizumab (a VEGF inhibitor), and platinum-based chemotherapy (carboplatin and paclitaxel).
-
Endpoints: The primary endpoints of the main study were Progression-Free Survival (PFS) and Overall Survival (OS).
Visualizing the Biological Landscape and Treatment Logic
To further elucidate the complexities of EGFR T790M-negative resistance and the therapeutic decision-making process, the following diagrams are provided.
Conclusion
The management of EGFR T790M-negative NSCLC following progression on initial TKI therapy is a complex and evolving field. While this compound's development for this indication has been halted, a review of its properties alongside current therapeutic options provides valuable context for ongoing research and development. Platinum-based chemotherapy remains the standard of care, but combination therapies, such as anlotinib with chemotherapy and the regimen from the IMpower150 trial, show promise in improving patient outcomes. A deeper understanding of the diverse resistance mechanisms at play, including MET and HER2 amplification, will be paramount in developing more effective and personalized treatment strategies for this challenging patient population.
References
- 1. This compound in patients with advanced and previously treated esophageal squamous cell carcinoma with epidermal growth factor receptor overexpression or amplification: an open-label, multicenter phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HER2 amplification: a potential mechanism of acquired resistance to EGFR inhibition in EGFR mutant lung cancers that lack the second-site EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Second-line treatment of EGFR T790M-negative non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 10. HER2 Amplification in Advanced NSCLC Patients After Progression on EGFR-TKI and Clinical Response to EGFR-TKI Plus Pyrotinib Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anlotinib or platinum-pemetrexed as second-line therapy in EGFR T790M-negative lung cancer - Zhong - Annals of Palliative Medicine [apm.amegroups.org]
- 12. Anlotinib plus chemotherapy for T790M‐negative EGFR ‐mutant non‐sqNSCLC resistant to TKIs: A multicenter phase 1b/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anlotinib plus chemotherapy for T790M-negative EGFR-mutant non-sqNSCLC resistant to TKIs: A multicenter phase 1b/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Larotinib's Cross-Reactivity Profile with ErbB Family Members: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Larotinib is a potent, broad-spectrum tyrosine kinase inhibitor (TKI) that targets multiple members of the ErbB family of receptor tyrosine kinases.[1][2] This family, which includes the epidermal growth factor receptor (EGFR or ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of ErbB signaling is a well-established driver of tumorigenesis, making these receptors attractive targets for cancer therapy. This guide provides a comparative analysis of this compound's cross-reactivity with ErbB family members, supported by available preclinical data.
Data Presentation: Inhibitory Potency of this compound against ErbB Family Kinases
This compound has demonstrated potent inhibitory activity against several ErbB family members. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for wild-type EGFR, HER2, and HER4. A lower IC50 value indicates greater potency.
| Target Kinase | IC50 (nM) |
| EGFR (ErbB1) | 0.611[1][2] |
| HER2 (ErbB2) | 253[1][2] |
| HER3 (ErbB3) | Not Applicable* |
| HER4 (ErbB4) | 84[1][2] |
*ErbB3 has an impaired kinase domain and does not exhibit significant catalytic activity. Therefore, direct inhibition of its kinase activity is not a relevant measure of a drug's effect. This compound's impact on ErbB3 signaling would be indirect, through the inhibition of its dimerization partners like HER2.
The data reveals that this compound is a highly potent inhibitor of EGFR, with sub-nanomolar efficacy. Its activity against HER2 and HER4 is also notable, though to a lesser extent than against EGFR. This profile suggests that this compound functions as a pan-ErbB inhibitor, with a preference for EGFR.
This compound also retains potent activity against common EGFR activating mutations, including L858R (IC50 = 0.563 nM), L861Q (IC50 = 0.423 nM), and exon 19 deletions.[1] Furthermore, it exhibits moderate activity against the T790M resistance mutation in EGFR (IC50 = 45.2 nM).[2]
ErbB Signaling Pathway
The ErbB family of receptors forms homo- and heterodimers upon ligand binding, leading to the activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. This compound, by inhibiting the kinase activity of ErbB receptors, blocks these downstream signals.
Caption: ErbB Signaling Pathway and this compound's Mechanism of Action.
Experimental Protocols
The determination of IC50 values for kinase inhibitors is a critical step in their preclinical evaluation. A widely used and robust method is the in vitro kinase inhibition assay, often performed using a radiolabeled ATP format. The following is a representative protocol for such an assay to determine the cross-reactivity of a compound like this compound against ErbB family kinases.
Objective: To determine the IC50 values of this compound against EGFR, HER2, and HER4 kinases.
Materials:
-
Recombinant human EGFR, HER2, and HER4 kinase domains.
-
Specific peptide substrates for each kinase.
-
This compound, serially diluted in DMSO.
-
[γ-³²P]ATP (radiolabeled ATP).
-
Non-radiolabeled ATP.
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100).
-
Stop solution (e.g., 75 mM phosphoric acid).
-
P81 phosphocellulose paper.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold or 10-fold serial dilutions.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the serially diluted this compound or DMSO (for the control wells representing 100% kinase activity).
-
Add the specific recombinant kinase (EGFR, HER2, or HER4) to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution containing the specific peptide substrate and a mix of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for each respective kinase to ensure accurate competitive inhibition measurement.
-
Add the ATP/substrate mix to each well to start the kinase reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Measuring Phosphorylation:
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.
-
Wash the P81 paper multiple times in a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper.
-
Place the paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.
Caption: Experimental workflow for kinase inhibitor selectivity profiling.
References
Overcoming Larotrectinib Resistance: A Guide to Synergistic Combinations with Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Larotrectinib, a first-in-class, highly selective pan-TRK inhibitor, has demonstrated remarkable and durable responses in patients with tumors harboring NTRK gene fusions, irrespective of tumor histology or patient age.[1][2][3][4][5][6] However, as with many targeted therapies, acquired resistance can limit the long-term efficacy of larotrectinib monotherapy. This guide provides a comprehensive comparison of larotrectinib as a single agent versus its use in synergistic combination with other targeted therapies to overcome these resistance mechanisms, supported by preclinical experimental data.
The Rise of Off-Target Resistance: A Rationale for Combination Therapy
Acquired resistance to larotrectinib can occur through two primary mechanisms: on-target mutations within the NTRK kinase domain and off-target alterations that activate bypass signaling pathways.[1] While next-generation TRK inhibitors like selitrectinib (LOXO-195) can effectively overcome on-target resistance, off-target mechanisms necessitate a different therapeutic approach.[1]
Preclinical and clinical evidence has highlighted the activation of the mitogen-activated protein kinase (MAPK) pathway as a frequent off-target resistance mechanism.[1][7] This typically occurs through the acquisition of mutations in key downstream signaling molecules such as BRAF (specifically the V600E mutation) and KRAS (e.g., G12D mutation).[1][7] These mutations can reactivate the MAPK pathway, allowing cancer cells to bypass TRK inhibition and continue to proliferate. This understanding provides a strong rationale for combining larotrectinib with inhibitors of the MAPK pathway to prevent or overcome resistance.
Comparative Efficacy of Larotrectinib Monotherapy vs. Combination Therapy
Preclinical studies utilizing patient-derived xenograft (PDX) models of larotrectinib-resistant tumors have demonstrated the superior efficacy of combination therapy.
In Vivo Efficacy in a Larotrectinib-Resistant PDX Model with Acquired BRAF V600E Mutation
A study by Cocco et al. investigated the efficacy of a triple combination therapy in a PDX model derived from a pancreatic cancer patient with a CTRC-NTRK1 fusion who had developed resistance to larotrectinib due to an acquired BRAF V600E mutation. The combination of larotrectinib with the BRAF inhibitor dabrafenib and the MEK inhibitor trametinib resulted in significant tumor regression compared to the combination of dabrafenib and trametinib alone.[7]
| Treatment Group | Tumor Growth Inhibition | Significance (vs. Dabrafenib + Trametinib) |
| Vehicle | - | - |
| Larotrectinib | - | - |
| Dabrafenib + Trametinib | Partial Inhibition | - |
| Larotrectinib + Dabrafenib + Trametinib | Significant Tumor Regression | P = 0.000001 [7] |
In Vivo Efficacy in a Larotrectinib-Resistant PDX Model with Acquired KRAS Mutation
In a separate model from a colorectal cancer patient with an LMNA-NTRK1 fusion who developed resistance to a second-generation TRK inhibitor (LOXO-195) via a KRAS G12A mutation, a combination of the TRK inhibitor and a MEK inhibitor demonstrated enhanced tumor control compared to either agent alone.[7]
| Treatment Group | Tumor Growth Inhibition |
| Vehicle | - |
| TRK Inhibitor (LOXO-195) | Minimal Inhibition |
| MEK Inhibitor (Trametinib or MEK-162) | Minimal Inhibition |
| TRK Inhibitor + MEK Inhibitor | Enhanced Tumor Growth Inhibition |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental approach to evaluating these combination therapies, the following diagrams are provided.
Caption: TRK signaling pathway and mechanisms of larotrectinib resistance.
Caption: Experimental workflow for evaluating combination therapies.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the evaluation of larotrectinib combination therapies.
Patient-Derived Xenograft (PDX) Model of Acquired Resistance
-
Tumor Implantation: Tumor tissue from a patient with an NTRK fusion-positive cancer who has developed resistance to larotrectinib is surgically implanted into immunocompromised mice (e.g., NOD-scid gamma mice).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³) and are then harvested and passaged into subsequent cohorts of mice for expansion.
-
Treatment Initiation: Once tumors in the experimental cohort reach the desired size, mice are randomized into treatment groups.
-
Drug Administration:
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each treatment group, and statistical analyses are performed to compare the efficacy of the different treatments.
Cell Viability Assay
-
Cell Seeding: Larotrectinib-resistant cells harboring a specific resistance mutation (e.g., KRAS G12D) are seeded in 96-well plates.
-
Drug Treatment: The following day, cells are treated with a matrix of concentrations of the single agents (e.g., larotrectinib or a second-generation TRK inhibitor, and a MEK inhibitor) and their combinations.[7]
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).[7]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to DMSO-treated control cells. For synergy analysis, data can be analyzed using software that applies the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Conclusion
The emergence of off-target resistance to larotrectinib, particularly through the activation of the MAPK pathway, presents a clinical challenge. The preclinical data strongly support a synergistic effect when combining larotrectinib with MAPK pathway inhibitors (BRAF and/or MEK inhibitors) in tumors that have acquired resistance via mutations in BRAF or KRAS. This combination approach not only re-establishes disease control but also suggests that upfront combination therapy may delay the onset of resistance. These findings provide a compelling rationale for the clinical investigation of these combination strategies in patients with NTRK fusion-positive cancers to enhance the durability of response to TRK-targeted therapy.
References
- 1. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA approves larotrectinib for solid tumors with NTRK gene fusions | FDA [fda.gov]
- 3. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. youtube.com [youtube.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Larotrectinib Sensitivity: A Comparative Guide for Researchers
A comprehensive analysis of larotrectinib and its alternatives in the treatment of NTRK fusion-positive cancers, focusing on biomarker validation, experimental protocols, and clinical efficacy.
Larotrectinib has emerged as a potent and selective inhibitor of Tropomyosin Receptor Kinase (TRK) proteins, demonstrating significant efficacy in patients whose tumors harbor Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. This guide provides a detailed comparison of larotrectinib with its primary alternative, entrectinib, and outlines the critical biomarkers and experimental methodologies for identifying patient populations likely to respond to these targeted therapies.
Larotrectinib vs. Alternatives: A Head-to-Head Comparison
Larotrectinib and entrectinib are the two leading TRK inhibitors for the treatment of NTRK fusion-positive solid tumors. While both drugs have shown remarkable efficacy, there are subtle differences in their clinical profiles.
Clinical Efficacy
Clinical trial data for larotrectinib and entrectinib in patients with NTRK fusion-positive solid tumors are summarized below.
| Efficacy Endpoint | Larotrectinib (Pooled Analysis) | Entrectinib (Pooled Analysis) |
| Overall Response Rate (ORR) | 57% - 81%[1][2] | 57% - 61.2%[3][4] |
| Complete Response (CR) | 16% - 26%[2] | 7% - 15.7%[3][4] |
| Median Duration of Response (DoR) | 32.9 - 49.3 months[2][5] | 10.4 - 20.0 months[3][4][6] |
| Median Progression-Free Survival (PFS) | 24.6 - 35.4 months[5][7] | 11.2 - 13.8 months[3][6] |
| Median Overall Survival (OS) | 48.7 months (median not reached in some studies)[7] | 20.9 months[6] |
Note: The reported ranges reflect data from different pooled analyses and patient populations.
Matching-adjusted indirect comparisons suggest that larotrectinib may be associated with longer overall survival and duration of response compared to entrectinib.[8][9] However, it is important to note that no head-to-head clinical trials have been conducted.
The Key Biomarker: NTRK Gene Fusions
The presence of an NTRK gene fusion is the definitive biomarker for sensitivity to larotrectinib and other TRK inhibitors. These fusions lead to the production of constitutively active TRK fusion proteins, which drive tumor growth.
TRK Signaling Pathway
The TRK signaling pathway plays a crucial role in neuronal development and function. In cancer, NTRK gene fusions lead to ligand-independent activation of the TRK receptor, triggering downstream signaling cascades that promote cell proliferation, survival, and differentiation.
Experimental Protocols for Biomarker Validation
Accurate detection of NTRK gene fusions is paramount for patient selection. Several methodologies are available, each with its own advantages and limitations.
Immunohistochemistry (IHC)
IHC is a widely used screening tool to detect the overexpression of TRK proteins, which can be indicative of an underlying NTRK gene fusion.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.
-
Primary Antibody Incubation: Slides are incubated with a pan-TRK antibody (e.g., clone EPR17341) that recognizes TRKA, TRKB, and TRKC proteins.
-
Secondary Antibody and Detection: A horseradish peroxidase-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system.
-
Counterstaining: Slides are counterstained with hematoxylin.
-
Interpretation: Staining intensity and the percentage of positive tumor cells are evaluated. A positive result is typically defined as moderate to strong cytoplasmic and/or nuclear staining in at least 1% of tumor cells. Positive IHC results should be confirmed by a molecular method.[10][11]
Fluorescence In Situ Hybridization (FISH)
FISH is a molecular cytogenetic technique used to detect specific DNA sequences, including gene rearrangements characteristic of fusions.
Protocol:
-
Probe Selection: Break-apart probes for NTRK1, NTRK2, and NTRK3 are used.
-
Tissue Preparation: FFPE tissue sections are pre-treated to allow probe penetration.
-
Denaturation: Both the probe and the target DNA in the tissue are denatured using heat and formamide.
-
Hybridization: The fluorescently labeled probes are hybridized to the target DNA overnight.
-
Washing: Post-hybridization washes are performed to remove unbound probes.
-
Counterstaining: The slides are counterstained with DAPI to visualize the nuclei.
-
Analysis: Slides are analyzed under a fluorescence microscope. A positive result is indicated by the separation of the 5' and 3' probes (break-apart) in a significant percentage of tumor cells.[12]
Reverse Transcription Polymerase Chain Reaction (RT-PCR)
RT-PCR is a sensitive method for detecting specific RNA transcripts, including the chimeric transcripts produced by NTRK gene fusions.
Protocol:
-
RNA Extraction: Total RNA is extracted from FFPE tissue or fresh frozen tissue.
-
cDNA Synthesis: Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the extracted RNA.
-
PCR Amplification: Gene-specific primers targeting the fusion partners are used to amplify the chimeric cDNA.
-
Detection: The amplified PCR products are detected and quantified using real-time PCR or visualized by gel electrophoresis.
-
Controls: Positive and negative controls are essential to ensure the validity of the results.[13][14]
Next-Generation Sequencing (NGS)
NGS is a high-throughput sequencing technology that can simultaneously detect multiple genetic alterations, including known and novel gene fusions. RNA-based NGS is generally preferred for fusion detection.
Protocol:
-
Nucleic Acid Extraction: High-quality RNA is extracted from tumor tissue.
-
Library Preparation:
-
RNA-based: RNA is converted to cDNA, and sequencing adapters are ligated. Hybridization capture-based methods are often used to enrich for target sequences, including NTRK genes and their potential fusion partners.
-
DNA-based: DNA is fragmented, and adapters are ligated. This method can also be used but may be less sensitive for detecting fusions within large introns.
-
-
Sequencing: The prepared library is sequenced on an NGS platform.
-
Data Analysis: Bioinformatic pipelines are used to align the sequencing reads to a reference genome and identify fusion events. This involves specialized algorithms that can detect split reads and discordant read pairs spanning the fusion breakpoint.[2][6][15]
Mechanisms of Resistance to Larotrectinib
Despite the high initial response rates, acquired resistance to larotrectinib can occur. Understanding these mechanisms is crucial for developing next-generation therapies.
On-Target Resistance
On-target resistance mechanisms involve mutations in the NTRK kinase domain that interfere with larotrectinib binding. These mutations are most commonly found in three regions:
-
Solvent Front: Mutations such as NTRK1 G595R and NTRK3 G623R.[16]
-
Gatekeeper Residue: Mutations like NTRK1 F589L.[16]
-
xDFG Motif: Mutations such as NTRK1 G667C.[16]
Off-Target Resistance
Off-target resistance involves the activation of alternative signaling pathways that bypass the TRK inhibition. These include:
-
MAPK Pathway Activation: Acquired mutations in genes such as BRAF (V600E) and KRAS.[3][17]
-
PI3K/AKT Pathway Activation: Alterations in the PI3K/AKT/mTOR pathway can also confer resistance.
Conclusion
The identification of NTRK gene fusions as a key oncogenic driver has ushered in a new era of precision medicine for a subset of cancer patients. Larotrectinib and entrectinib have demonstrated remarkable and durable responses in this population. The choice of therapy and the accurate identification of eligible patients rely on robust and validated biomarker testing. This guide provides a framework for researchers and clinicians to understand the comparative efficacy of these agents, the methodologies for biomarker detection, and the evolving landscape of resistance mechanisms. As our understanding of TRK fusion-positive cancers grows, so too will our ability to optimize treatment strategies and improve patient outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Consensus Recommendations to Optimize the Detection and Reporting of NTRK Gene Fusions by RNA-Based Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ctDNA analysis of NTRK fusion and mechanisms of acquired resistance to TRK inhibitors. - ASCO [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. ntrktesting.com [ntrktesting.com]
- 7. NTRK fusion diagnosis: IHC vs NGS [abcam.com]
- 8. targetedonc.com [targetedonc.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Immunohistochemistry as a screening tool for NTRK gene fusions: results of a first Belgian ring trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. All tests | Sonic Genetics [sonicgenetics.com.au]
- 13. Detection of NTRK fusions: Merits and Limitations of Current Diagnostic Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NTRK Fusion Gene Detection Kit | EntroGen, Inc. [entrogen.com]
- 15. NTRK Fusion Detection in Cancer [illumina.com]
- 16. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Larotinib and Second-Generation EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of Larotinib, a first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), with the second-generation EGFR TKIs, afatinib and dacomitinib. The following sections present available experimental data on their inhibitory activities against various EGFR forms, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling protein that, when mutated or overexpressed, can drive the growth of various cancers. Tyrosine kinase inhibitors (TKIs) that target EGFR have become a cornerstone of treatment for EGFR-driven malignancies. First-generation EGFR TKIs, such as this compound, are reversible inhibitors. In contrast, second-generation TKIs, including afatinib and dacomitinib, are irreversible inhibitors that form a covalent bond with the EGFR kinase domain, leading to a more sustained inhibition.[1] This guide aims to provide a comparative overview of their in vitro performance based on publicly available data.
Data Presentation
The following tables summarize the in vitro inhibitory activity (IC50 values) of this compound, afatinib, and dacomitinib against wild-type (WT) EGFR and various EGFR mutations. It is crucial to note that the data for this compound and the second-generation TKIs are derived from separate studies, and therefore, a direct comparison of absolute IC50 values should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound Against EGFR
| EGFR Status | IC50 (nM) |
| Wild-Type | 0.611 |
Data for this compound is limited in publicly available literature.
Table 2: In Vitro Inhibitory Activity (IC50) of Afatinib Against EGFR and other ErbB Family Members
| Target | Cell Line | IC50 (nM) |
| EGFR WT | Ba/F3 | 31[2] |
| EGFR del19 | PC-9 | 0.8[2] |
| EGFR L858R | H3255 | 0.3[2] |
| EGFR L858R/T790M | H1975 | 57[2] |
| EGFR del19/T790M | PC-9ER | 165[2] |
| HER2 | Enzyme Assay | 14[3] |
| HER4 | Enzyme Assay | 1[3] |
Table 3: In Vitro Inhibitory Activity (IC50) of Dacomitinib Against EGFR
| EGFR Status | Cell Line | IC50 (nM) |
| EGFR WT | Enzyme Assay | 6.0[1] |
| EGFR del19 | HCC827 | 0.002 (µM) |
| EGFR L858R | H3255 | 0.0007 (µM) |
| HER2 | Enzyme Assay | 45.7[1] |
| HER4 | Enzyme Assay | 73.7[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation of the presented data.
Cell Viability Assay (MTS/MTT Assay)
This assay is used to determine the concentration of an inhibitor required to inhibit cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Cancer cell lines with known EGFR mutation status are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the EGFR TKI (e.g., this compound, afatinib, or dacomitinib). Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: After the incubation period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation and Measurement: The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells. The absorbance of the formazan product is then measured using a microplate reader at a wavelength of 490 nm for MTS or 570 nm for MTT.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 values are then calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of EGFR Signaling Pathway
Western blotting is employed to assess the effect of EGFR inhibitors on the phosphorylation status of EGFR and its downstream signaling proteins.
Protocol:
-
Cell Lysis: Cells are treated with the EGFR inhibitor at various concentrations for a specified time. Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream proteins (e.g., p-Akt, p-ERK), and their total counterparts. A loading control antibody, such as anti-β-actin or anti-GAPDH, is also used to ensure equal protein loading.[4][5]
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6] The intensity of the bands can be quantified using densitometry software.
Mandatory Visualization
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the half-maximal inhibitory concentration (IC50).
Western Blot Experimental Workflow
Caption: General workflow for Western blot analysis of protein expression.
References
- 1. Dacomitinib in lung cancer: a “lost generation” EGFR tyrosine-kinase inhibitor from a bygone era? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of Larotinib: A Procedural Guide for Laboratory Professionals
The proper disposal of Larotinib, a potent tyrosine kinase inhibitor, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Core Principles of this compound Waste Management
This compound and its associated waste materials are classified as hazardous and require specialized disposal procedures. The primary methods for disposal are controlled incineration at a licensed chemical destruction facility. Under no circumstances should this compound waste be discharged into sewer systems or mixed with general laboratory or municipal waste[1].
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE) and Handling: Before handling this compound waste, ensure appropriate PPE is worn, including chemical-impermeable gloves, safety goggles with side shields, and a lab coat[1][2]. All handling should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust or aerosols[1].
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused or expired tablets, contaminated lab supplies (e.g., pipette tips, gloves, absorbent pads), and empty vials, in a dedicated, clearly labeled, and sealed hazardous waste container[2][3]. The container should be made of a suitable material that is compatible with the chemical properties of this compound[1].
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container.
-
Sharps: Needles and syringes that have come into contact with this compound must be disposed of in a designated sharps container labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste"[3]. If the syringe contains residual drug, it must be treated as bulk hazardous chemical waste and not placed in a standard sharps container[3].
3. Container Management: All waste containers must be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated designated hazardous waste accumulation area[1]. Ensure containers are clearly labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department and local regulations.
4. Packaging Disposal: Original packaging that is not contaminated can be triply rinsed with a suitable solvent (or equivalent) and then offered for recycling or reconditioning[1]. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill[1]. Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing[1].
5. Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed chemical waste disposal company. This typically involves high-temperature incineration[1][4][5]. Contact your institution's EHS department to arrange for the pickup and disposal of this compound waste in accordance with all local, state, and federal regulations[3][6]. Do not attempt to dispose of this material through standard waste streams.
Key Disposal Guidelines Summary
| Do's | Don'ts |
| Handle this compound waste with appropriate PPE in a ventilated area[1][2]. | Do not discharge this compound waste to sewer systems[1]. |
| Segregate solid, liquid, and sharp waste into dedicated, labeled containers[3][7]. | Do not mix this compound waste with general, non-hazardous waste. |
| Keep waste containers tightly closed and store them in a designated area[1]. | Do not contaminate water, foodstuffs, feed, or seed with this compound[1]. |
| Arrange for disposal through a licensed chemical destruction facility[1][6]. | Do not attempt to dispose of this compound waste by landfill without proper guidance. |
| Triple-rinse or puncture and dispose of uncontaminated packaging as advised[1]. | Do not handle this compound without consulting the Safety Data Sheet (SDS)[3]. |
Logical Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound waste, from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. web.uri.edu [web.uri.edu]
- 4. iwaste.epa.gov [iwaste.epa.gov]
- 5. Methods for Disposing of Cancer Drugs Generated at Home | Guidelines and Solutions | Stericycle [stericycle.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. Management guidelines for preventing exposure to antineoplastics [article.cjcrcn.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Larotinib
For Immediate Implementation: This document provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Larotinib. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound, a potent tyrosine kinase inhibitor, requires stringent handling procedures due to its pharmacological activity and potential hazards. The following procedural guidance is designed to be a primary resource for all laboratory personnel involved in the handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, a skin irritant, and a cause of serious eye irritation.[1] Therefore, a comprehensive PPE strategy is mandatory to minimize exposure risk.
Core PPE Requirements:
-
Gloves: Double gloving with chemotherapy-rated gloves is required for all handling procedures. Change gloves every hour or immediately if contamination is suspected.[2]
-
Lab Coat: A disposable, solid-front barrier gown should be worn over laboratory clothing.
-
Eye Protection: Safety goggles or a full-face shield must be worn to protect against splashes and airborne particles.[1]
-
Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-certified respirator is necessary.
| PPE Item | Specification | Rationale |
| Gloves | Chemotherapy-rated, powder-free | Prevents skin contact with the hazardous compound. |
| Outer Garment | Disposable, solid-front barrier gown | Protects clothing and skin from contamination. |
| Eye Protection | Safety goggles or full-face shield | Prevents eye irritation and injury from splashes. |
| Respiratory Mask | NIOSH-certified respirator | Protects against inhalation of harmful dust or aerosols. |
Operational Plan for Handling this compound
A step-by-step approach to handling this compound is crucial for minimizing risk.
Preparation:
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control potential contamination.
-
Gather Supplies: Before beginning work, ensure all necessary equipment and supplies, including PPE, are readily available.
-
Review Safety Data Sheet (SDS): All personnel must review the this compound SDS prior to handling the compound.[1]
Handling:
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Weighing: If weighing the powder, do so carefully within the containment of a fume hood to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the powder slowly to prevent splashing.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
Doff PPE: Remove PPE in the designated area, ensuring not to contaminate skin or clothing. Dispose of disposable PPE as trace chemotherapy waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan for this compound Waste
Proper segregation and disposal of this compound waste are critical to prevent environmental contamination and accidental exposure. Waste should be categorized as either "trace" or "bulk" chemotherapy waste.
-
Trace Chemotherapy Waste: This includes items with less than 3% of the original drug remaining, such as empty vials, used gloves, gowns, and other disposable materials.[3] This waste should be disposed of in designated yellow chemotherapy waste containers for incineration.[3]
-
Bulk Chemotherapy Waste: This category includes materials with more than 3% of the drug, such as partially used vials, syringes, and materials used to clean up spills.[3] Bulk waste is considered hazardous and must be collected in black RCRA-rated containers for hazardous waste disposal.[3]
| Waste Type | Description | Disposal Container |
| Trace | Items with <3% residual drug (e.g., empty vials, used PPE) | Yellow Chemotherapy Waste Container |
| Bulk | Items with >3% residual drug (e.g., partially full vials, spill cleanup materials) | Black RCRA Hazardous Waste Container |
This compound Signaling Pathway
This compound is a potent inhibitor of the ErbB family of tyrosine kinases, with the Epidermal Growth Factor Receptor (EGFR) being a primary target.[4][5] By blocking the ATP binding site on the receptor's tyrosine kinase domain, this compound prevents autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.
Caption: this compound inhibits EGFR signaling, blocking downstream pathways.
Quantitative Safety Data
A phase I clinical trial of this compound in patients with advanced solid tumors provides insight into its safety profile. The most common treatment-related adverse events (TRAEs) are summarized below.
| Adverse Event | Grade 1-2 | Grade 3 |
| Diarrhea | 16% | 4% |
| Rash | 12% | 0% |
| Nausea | 8% | 4% |
| Decreased Lymphocytes | 0% | 12% |
| Data from a Phase I trial of this compound mesylate in patients with advanced solid tumors.[6] |
This information underscores the importance of adhering to the prescribed safety protocols to mitigate the risk of these and other potential adverse effects in a laboratory setting.
References
- 1. What is this compound Mesylate used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. danielshealth.com [danielshealth.com]
- 4. This compound - Sunshine Lake Pharma - AdisInsight [adisinsight.springer.com]
- 5. Facebook [cancer.gov]
- 6. Frontiers | Phase I Trial to Evaluate the Tolerance, Pharmacokinetics and Efficacy of the Broad-Spectrum ErbB Family Inhibitor this compound Mesylate in Patients With Advanced Solid Tumors [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



